2-Bromo-6-chloro-4-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88985. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUCALKKMFBJEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059192 | |
| Record name | 2-Bromo-6-chloro-4-nitroaniline | |
| Source | EPA DSSTox | |
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Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-29-6 | |
| Record name | 2-Bromo-6-chloro-4-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-chloro-4-nitroaniline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-6-chloro-4-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-bromo-6-chloro-4-nitro- | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromo-6-chloro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-chloro-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-6-CHLORO-4-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP2L34WT49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Bromo-6-chloro-4-nitroaniline (CAS 99-29-6): Properties, Synthesis, and Applications
This document provides an in-depth technical examination of 2-Bromo-6-chloro-4-nitroaniline, CAS number 99-29-6. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this guide moves beyond a simple data sheet to offer a synthesized understanding of the compound's characteristics, its synthesis with causal explanations for procedural steps, and its strategic importance as a chemical intermediate.
Core Compound Identity and Physicochemical Profile
This compound is a substituted aromatic amine, a class of compounds pivotal in organic synthesis. Its structure, featuring a combination of electron-withdrawing (nitro, chloro) and donating (amino) groups, along with a bulky bromine atom, imparts a unique reactivity profile that makes it a valuable precursor in various synthetic pathways. The strategic placement of these functional groups dictates its utility, particularly in the synthesis of dyes and complex pharmaceutical molecules.[1][2]
The core physical and chemical properties are summarized below for quick reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 99-29-6 | [3] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [3][4] |
| Molecular Weight | 251.47 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Pale yellow to orange powder or crystal | [5][6] |
| Melting Point | 176-178 °C | [5][6] |
| Purity (Typical) | >98.0% (GC) | |
| InChI Key | GLUCALKKMFBJEB-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=C(C=C(C(=C1Cl)N)Br)[O-] | [3] |
Strategic Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved via electrophilic aromatic substitution on a pre-existing aniline derivative. The choice of starting material and reagents is critical and is dictated by the directing effects of the substituents. The amino group is a strong activating, ortho-, para-director, while the chloro and nitro groups are deactivating, meta-directors relative to themselves but have a more complex influence in a polysubstituted ring.
A common and efficient pathway starts from 2-chloro-4-nitroaniline. This choice is logical because the positions ortho to the activating amino group are targeted for bromination. One ortho position is already occupied by chlorine, leaving the C6 position as the primary site for substitution.
Caption: Synthesis pathway from 2-chloro-4-nitroaniline.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product purity is confirmed by melting point and spectral analysis.
A. Materials and Reagents:
-
2-Chloro-4-nitroaniline (CAS: 121-87-9)
-
Potassium Bromide (KBr)
-
Glacial Acetic Acid (AcOH)
-
Deionized Water
-
Zinc-Aluminum Layered Double Hydroxide intercalated with Bromate (ZnAl-BrO₃-LDHs) or an alternative brominating system (e.g., HBr and an oxidant like H₂O₂ or sodium chlorate)[7][8]
-
Dichloromethane (DCM)
-
Petroleum Ether & Ethyl Acetate (for chromatography)
-
Silica Gel (200-300 mesh)
B. Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 mixture of acetic acid and water.[7]
-
Causality: Acetic acid serves as a polar protic solvent that can dissolve the aniline substrate, while KBr acts as the bromide source. The reaction is an electrophilic substitution, where an electrophilic bromine species (Br+) is generated in situ.
-
-
Temperature Equilibration: Place the flask in a thermostatic water bath and stir the mixture at 30°C for 1 hour to ensure complete dissolution and thermal equilibrium.[7]
-
Bromination: Control the reaction temperature at 50°C. Slowly add 1.8 g (1.8 mmol) of the oxidizing/brominating agent (e.g., ZnAl-BrO₃-LDHs) in batches over 15 minutes.[7]
-
Causality: The oxidant reacts with the bromide source to generate the electrophile. Adding it in portions prevents a sudden exotherm and allows for controlled reaction kinetics, minimizing side-product formation. The elevated temperature (50°C) provides the necessary activation energy for the substitution on the deactivated aromatic ring.
-
-
Work-up and Extraction: Upon reaction completion (monitored by TLC), cool the mixture to room temperature. Extract the product into dichloromethane (3 x 20 mL). Combine the organic phases.[7]
-
Purification: Add a small amount of silica gel to the combined organic phase for adsorption of highly polar impurities. Remove the solvent via distillation under reduced pressure. Purify the resulting residue by column chromatography on silica gel, using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent.[7]
-
Causality: Column chromatography separates the desired product from unreacted starting material and any regioisomeric byproducts based on polarity. The 10:1 PE:EA solvent system is chosen to provide good separation, with the less polar product eluting before more polar impurities.
-
-
Isolation: Collect the fractions containing the pure product and evaporate the solvent to yield a yellow solid. A typical yield for this process is around 95%.[7]
Applications in Research and Development
The utility of this compound stems directly from its chemical architecture. The presence of three distinct functional groups (amino, nitro, and two different halogens) provides multiple handles for subsequent chemical transformations.
Caption: Relationship between structure, properties, and applications.
-
Pharmaceutical and Bioactive Molecule Synthesis: Aromatic nitro compounds are a cornerstone in medicinal chemistry. The nitro group can act as a bioisostere for other functional groups, participate in critical hydrogen bonding, or serve as a precursor to an amino group via reduction.[9][10] The presence of halogens allows for cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity. This compound is therefore a valuable building block for creating libraries of novel compounds for drug discovery screening.[2] The specific substitution pattern can be essential for targeting certain biological pathways or enhancing activity.[10]
-
Dye and Pigment Industry: As a substituted aniline, it is a classic starting material for producing azo dyes. The amino group can be diazotized and then coupled with an electron-rich aromatic compound to form a highly conjugated system responsible for vibrant color.[1] The halogens and nitro group modify the electronic properties of the chromophore, allowing for the fine-tuning of the dye's color, lightfastness, and affinity for different fabrics.[1]
-
Analytical Chemistry: Due to its defined structure and stability, it is used as an analytical standard in methods like gas chromatography (GC) for the determination of related compounds in environmental or industrial samples.[5][6] It can also be analyzed by High-Performance Liquid Chromatography (HPLC).[11]
Spectral Analysis Data
Characterization of this compound is critical for confirming its identity and purity post-synthesis.
-
Mass Spectrometry (GC-MS): The mass spectrum provides confirmation of the molecular weight and fragmentation pattern. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a characteristic cluster of peaks for the molecular ion and fragments containing these halogens.
Table 2: Key GC-MS Fragmentation Peaks
| Feature | Value | Source(s) |
| NIST Number | 69489 | [3] |
| Total Peaks | 179 | [3] |
| m/z Top Peak | 222 | [3] |
| m/z 2nd Highest | 220 | [3] |
| m/z 3rd Highest | 252 | [3] |
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy would confirm the substitution pattern on the aromatic ring. The two aromatic protons would appear as distinct signals in the ¹H NMR spectrum, and the six unique carbon atoms would be visible in the ¹³C NMR spectrum.[3]
Safety, Handling, and Toxicology
As a substituted nitroaromatic compound, this compound must be handled with appropriate care. The following information is synthesized from Globally Harmonized System (GHS) classifications and Safety Data Sheets (SDS).[3][12]
Table 3: GHS Hazard Information
| Category | Description | Source(s) |
| Pictogram(s) | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) | [3] |
| Signal Word | Danger | [3] |
| Hazard Statements | H301: Toxic if swallowed.H311: Toxic in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
Safe Handling and Storage Workflow
Adherence to a strict workflow is essential for minimizing exposure and ensuring laboratory safety.
Caption: Standard workflow for safely handling the compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] For long-term stability, especially for analytical standards, refrigeration (2°C to 8°C) under an inert atmosphere is recommended.[5][14] Keep away from strong oxidizing agents and sources of ignition.[12][15]
-
Handling: Use only in a chemical fume hood.[13] Avoid generating dust.[15] Engineering controls such as eyewash stations and safety showers must be readily available.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles conforming to EN166, and a lab coat.[12]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[13]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
-
-
Disposal: Dispose of the material and its container at an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[12]
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An In-depth Technical Guide to 2-Bromo-6-chloro-4-nitroaniline: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-chloro-4-nitroaniline (CAS No. 99-29-6), a key chemical intermediate. The document delineates its fundamental physical and chemical properties, offers insights into its synthesis, and presents detailed analytical protocols for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, where the precise understanding and application of such molecules are paramount.
Introduction and Chemical Identity
This compound is a substituted aromatic amine that serves as a versatile building block in the synthesis of more complex molecules, particularly in the dye industry and potentially in the development of novel pharmaceutical compounds.[1] Its trifunctional nature, possessing bromo, chloro, and nitro groups on an aniline scaffold, offers multiple reaction sites for chemical modification. Understanding the interplay of these functional groups is crucial for its effective utilization in synthetic chemistry.
The chemical structure of this compound is presented below:
A 2D representation of the molecular structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 99-29-6 | [3][4] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [3][4] |
| Molecular Weight | 251.47 g/mol | [2][4][5] |
| Appearance | Pale yellow to yellow or orange powder/crystal | [3][6][7] |
| InChI | InChI=1S/C6H4BrClN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | [2][8][9] |
| InChIKey | GLUCALKKMFBJEB-UHFFFAOYSA-N | [2][8][9][10] |
| SMILES | C1=C(C=C(C(=C1Cl)N)Br)[O-] | [2][9] |
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its behavior in various chemical and physical processes, including its reactivity, solubility, and chromatographic behavior.
Table 2: Physical Properties
| Property | Value | Source(s) |
| Melting Point | 176-178 °C | [6][7][11] |
| Boiling Point | 344.7 °C at 760 mmHg | [3] |
| Density | 1.9 ± 0.1 g/cm³ | [3] |
| Flash Point | 162.3 ± 26.5 °C | [3] |
| LogP | 2.97 | [10] |
Synthesis and Reactivity
Synthetic Approach
A common synthetic route to this compound involves the bromination of 2-chloro-4-nitroaniline.[6][12] This electrophilic aromatic substitution is a well-established method for introducing a bromine atom onto an activated benzene ring.
A general procedure is as follows: 2-chloro-4-nitroaniline is dissolved in a suitable solvent system, often a mixture of acetic acid and water.[6][12] A brominating agent, such as a combination of potassium bromide and a suitable oxidizing agent, is then introduced.[6][12] The reaction temperature is carefully controlled to ensure selective bromination at the position ortho to the amino group and meta to the nitro group, which is sterically hindered by the adjacent chlorine atom. The product is then typically isolated by extraction and purified by column chromatography.[12]
Reactivity Profile
The reactivity of this compound is governed by its functional groups:
-
Amino Group (-NH₂): This group is a nucleophile and can undergo reactions such as diazotization, acylation, and alkylation. It is an activating group, directing electrophilic substitution to the ortho and para positions, though these are already substituted.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group, deactivating the benzene ring towards further electrophilic substitution. It can be reduced to an amino group, providing a route to diamino derivatives.
-
Halogen Atoms (-Br and -Cl): The bromine and chlorine atoms are deactivating yet ortho-, para-directing for electrophilic substitution. They can also be displaced under certain nucleophilic aromatic substitution conditions, although this typically requires harsh reaction conditions.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide valuable structural information.[9][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the amine, the N-O stretches of the nitro group, and the C-Br and C-Cl stretches.[14]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[2][15]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound. A reverse-phase HPLC method is commonly employed.[10]
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
This protocol outlines a standard procedure for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[10]
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Solution Preparation: Prepare a sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid[10]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan (typically in the range of 254 nm or 280 nm)
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the retention time of the main peak in the standard chromatogram. Identify the corresponding peak in the sample chromatogram. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for the purity determination of this compound by HPLC.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification:
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[18]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[17]
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[17][18]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][16]
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis is achievable through standard organic chemistry techniques, and its purity can be reliably assessed using modern analytical methods such as HPLC. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe use in research and development, particularly in the fields of dye chemistry and drug discovery.
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molecular structure of 2-Bromo-6-chloro-4-nitroaniline
An In-depth Technical Guide to the Molecular Structure of 2-Bromo-6-chloro-4-nitroaniline
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical properties, and, most critically, its nuanced molecular structure as elucidated by modern analytical techniques. Our approach is to not only present data but to explain the underlying chemical principles and experimental rationale, ensuring a deep and actionable understanding of this important molecule.
Introduction and Strategic Importance
This compound (CAS No. 99-29-6) is a substituted aromatic amine that serves as a vital building block in organic synthesis.[1][2][3] Its trifunctionalized benzene ring, featuring electron-withdrawing nitro and halogen groups alongside an electron-donating amino group, creates a unique electronic and steric environment. This distinct substitution pattern makes it a valuable precursor, particularly in the synthesis of azo dyes and other complex organic molecules.[4][5] Understanding its precise molecular architecture is paramount for predicting its reactivity, designing novel synthetic pathways, and engineering materials with desired properties.
Physicochemical and Spectroscopic Profile
The identity and purity of this compound are established through a combination of physical constants and spectroscopic data. These parameters provide the foundational fingerprint of the molecule.
Core Properties
The fundamental physicochemical properties are summarized below, providing a quick reference for laboratory use. The compound typically appears as a pale yellow to orange crystalline powder.[6][7]
| Property | Value | Source(s) |
| CAS Number | 99-29-6 | [1][2][3][6] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1][2][3][8] |
| Molecular Weight | 251.47 g/mol | [1][3][9] |
| Melting Point | 176-178 °C | [4][6] |
| Boiling Point | 344.7 °C (Predicted) | [1][6] |
| Density | ~1.9 g/cm³ (Predicted) | [1][6] |
| IUPAC Name | This compound | [9] |
| InChI Key | GLUCALKKMFBJEB-UHFFFAOYSA-N | [2][8][10] |
Spectroscopic Signature
Spectroscopic analysis provides direct insight into the molecular framework, confirming the connectivity and chemical environment of the atoms.
| Technique | Key Observations |
| ¹H NMR | The spectrum is expected to show two distinct signals in the aromatic region for the two non-equivalent protons on the benzene ring.[10] |
| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.[9] |
| Infrared (IR) Spectroscopy | Key vibrational bands include N-H stretching from the amine group, symmetric and asymmetric stretching of the N=O bonds in the nitro group, and C-Br/C-Cl stretching vibrations.[11] |
Synthesis Pathway and Rationale
The regioselective synthesis of this compound is a classic example of directing group effects in electrophilic aromatic substitution. The most common route begins with 2-chloro-4-nitroaniline, leveraging the existing substituents to guide the incoming electrophile.
Synthesis Workflow
The diagram below outlines the typical laboratory-scale synthesis. The choice of a specialized catalyst system like ZnAl-BrO₃⁻ layered double hydroxides (LDHs) is critical for achieving high yield and selectivity by providing a controlled source of the brominating agent.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures and is designed for reproducibility.[6][12]
-
Vessel Preparation : To a 50 mL three-neck flask, add 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide.
-
Solvent Addition : Introduce 10 mL of a solvent mixture consisting of acetic acid and water in a 9:1 ratio.
-
Initial Stirring : Place the flask in a thermostatic magnetic stirring water bath and stir the mixture at 30°C for 1 hour.
-
Catalyst Introduction : Control the reaction temperature at 50°C. Slowly add 1.8 g (1.8 mmol) of ZnAl-BrO₃⁻-LDHs catalyst in batches over approximately 15 minutes.
-
Reaction Monitoring : Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup and Extraction : Upon completion, extract the reaction solution with dichloromethane. Combine the organic phases.
-
Purification : Add silica gel (200-300 mesh) to the combined organic phase for adsorption. Remove the dichloromethane via distillation under reduced pressure.
-
Final Isolation : Purify the resulting residue by column chromatography using a mobile phase of petroleum ether and ethyl acetate (10:1 ratio) to yield the pure product. The final product is a yellow solid with an expected yield of around 95%.[6]
Deep Dive into Molecular and Crystal Structure
The most definitive understanding of a molecule's structure comes from single-crystal X-ray diffraction. A study by Glidewell (2005) provides the crystallographic data for this compound.[6] This data reveals not just the atomic connectivity but the precise three-dimensional arrangement, bond lengths, angles, and the critical intermolecular forces that govern its solid-state properties.
Intramolecular Geometry
The core of the molecule is a benzene ring substituted at positions 1 (amino), 2 (bromo), 6 (chloro), and 4 (nitro). The steric hindrance imposed by the bulky bromine and chlorine atoms ortho to the amino group, combined with the electronic effects of the nitro group, leads to minor distortions from a perfectly planar benzene ring.
Intermolecular Interactions and Crystal Packing
The crystal structure is not defined by isolated molecules but by a repeating lattice held together by non-covalent interactions. In the case of this compound, hydrogen bonding is the dominant organizing force.[6]
Specifically, the amine (-NH₂) group acts as a hydrogen bond donor, while the nitro (-NO₂) group of an adjacent molecule acts as an acceptor. This interaction links the molecules into simple C(8) chains, a common motif in crystal engineering.[6]
Caption: Intermolecular hydrogen bonding between adjacent molecules.
This hydrogen bonding network is fundamental to the compound's physical properties, such as its relatively high melting point and its crystalline nature. The specific arrangement dictates the crystal packing, density, and even its dissolution properties.
Applications in Industry and Research
The unique structural features of this compound make it a valuable intermediate in several fields.
-
Dye Synthesis : It is a key precursor for producing disperse dyes. The amino group can be diazotized and then coupled with other aromatic compounds to create a wide range of colors.[4][5]
-
Analytical Chemistry : It can be used as an analytical standard in chromatographic methods, such as gas chromatography, for the detection and quantification of related compounds in environmental or industrial samples.[6][7]
-
Materials Science : The study of its crystal structure and hydrogen bonding contributes to the broader field of crystal engineering, where scientists design and synthesize new solid-state materials with tailored properties.[6]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazards : It is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1]
-
Precautions : Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage : The compound should be stored at room temperature in a tightly sealed container, protected from light and kept under an inert atmosphere to ensure its stability.[6][7]
Conclusion
This compound is more than a simple chemical reagent; it is a case study in the principles of organic chemistry, from regioselective synthesis to the subtleties of molecular self-assembly. Its structure, governed by the interplay of steric and electronic effects, is precisely characterized by crystallographic and spectroscopic methods. This deep structural knowledge is the key to unlocking its full potential in the synthesis of dyes, the development of new materials, and its application as a reliable analytical standard.
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An In-Depth Technical Guide to the ¹H NMR Spectrum Interpretation of 2-Bromo-6-chloro-4-nitroaniline
Abstract
This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-chloro-4-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicts the chemical shifts and coupling patterns based on molecular structure, and outlines a robust experimental protocol for acquiring high-quality data. By integrating fundamental NMR theory with practical insights, this guide serves as an authoritative resource for understanding the nuanced spectral features of this complex polysubstituted aromatic compound.
Introduction: The Language of Protons in Aromatic Systems
¹H NMR spectroscopy is an indispensable tool for elucidating molecular structures by probing the chemical environment of hydrogen nuclei. In aromatic compounds, the chemical shifts (δ) of protons attached to the benzene ring are exquisitely sensitive to the electronic nature of the substituents. These protons, often called aryl protons, typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm[1]. This characteristic downfield shift is primarily due to the ring current effect, where the delocalized π-electrons of the aromatic ring generate an induced magnetic field that deshields the external protons[1].
The precise location of an aryl proton's signal is further modulated by the electronic influence of substituents.
-
Electron-Donating Groups (EDGs) , such as amino (-NH₂) or alkoxy (-OR) groups, increase the electron density of the aromatic ring through resonance. This enhanced electron density creates a shielding effect, causing the signals of nearby protons (especially those in the ortho and para positions) to shift upfield (to a lower ppm value)[2].
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or carbonyl groups, decrease the ring's electron density via induction and resonance. This deshields the aryl protons, shifting their signals downfield (to a higher ppm value)[3][2]. Halogens like chlorine and bromine are a special case; they withdraw electron density through the inductive effect but can donate it weakly through resonance, with the inductive effect typically dominating[4][5].
Beyond chemical shifts, the splitting pattern, or multiplicity, of a signal provides crucial information about neighboring protons. This splitting is governed by the coupling constant, J, measured in Hertz (Hz). For benzene derivatives, the magnitude of J is characteristic of the relative positions of the coupled protons:
-
Jortho (³J)**: Coupling between adjacent protons (7–10 Hz)[6].
-
Jmeta (⁴J)**: Coupling between protons separated by one carbon (2–3 Hz)[6][7].
-
Jpara (⁵J)**: Coupling between protons across the ring (0–1 Hz)[8].
A thorough analysis of these parameters—chemical shift, integration, and multiplicity—allows for the unambiguous assignment of each proton in a molecule like this compound.
Structural Analysis and Spectrum Prediction
To predict the ¹H NMR spectrum, we must first dissect the molecular structure of this compound and the interplay of its substituents.
Caption: Structure of this compound with key protons labeled.
The benzene ring has four substituents, leaving two aromatic protons at positions C3 and C5 (hereafter referred to as H-3 and H-5) and two amine protons.
-
Amino (-NH₂) at C1: A powerful electron-donating group (EDG) that will strongly shield its ortho (C2, C6) and para (C4) positions.
-
Nitro (-NO₂) at C4: A powerful electron-withdrawing group (EWG) that will strongly deshield its ortho (C3, C5) and para (C1) positions[9].
-
Bromo (-Br) at C2 and Chloro (-Cl) at C6: Halogens are EWGs that deshield nearby protons through induction[5][10].
Predicted Chemical Shifts and Multiplicities
Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature. They often appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the adjacent nitrogen-14 nucleus. Protons attached to nitrogen can sometimes be so broad or exchange so rapidly with trace amounts of D₂O in the solvent that they are difficult to observe[11]. We predict this signal to appear in the range of 5.0-6.0 ppm, integrating to two protons.
Aromatic Proton H-3:
-
Electronic Environment: H-3 is positioned ortho to the powerfully electron-donating -NH₂ group and meta to the powerfully electron-withdrawing -NO₂ group.
-
Causality: The shielding effect of the amino group is strongest at the ortho position, pushing the H-3 signal significantly upfield. The deshielding influences of the nitro and chloro groups from the meta positions are weaker. Therefore, the net effect is strong shielding relative to an unsubstituted benzene proton (7.3 ppm)[6].
-
Prediction: The signal for H-3 is expected to be the most upfield of the aromatic signals.
Aromatic Proton H-5:
-
Electronic Environment: H-5 is positioned ortho to the powerfully electron-withdrawing -NO₂ group and meta to the electron-donating -NH₂ group.
-
Causality: The deshielding effect of the nitro group is maximal at the ortho position, causing a significant downfield shift for H-5[2]. The shielding from the meta amino group and deshielding from the meta bromo group are less pronounced. The dominant influence is the strong deshielding from the nitro group.
-
Prediction: The signal for H-5 is expected to be significantly downfield.
Coupling: H-3 and H-5 are meta to each other. They will split each other's signals, resulting in two doublets. The coupling constant, ⁴JH3-H5, is expected to be small, characteristic of meta-coupling (typically 2-3 Hz)[6][7].
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J) | Rationale |
| -NH₂ | 5.0 - 6.0 | 2H | Broad Singlet (br s) | N/A | Variable, exchangeable protons. |
| H-3 | ~6.8 - 7.2 | 1H | Doublet (d) | ~2-3 Hz | Strongly shielded by ortho -NH₂ group. |
| H-5 | ~8.0 - 8.4 | 1H | Doublet (d) | ~2-3 Hz | Strongly deshielded by ortho -NO₂ group. |
Experimental Protocol for High-Fidelity Data Acquisition
The acquisition of a high-quality, interpretable NMR spectrum is predicated on meticulous sample preparation and the selection of appropriate acquisition parameters. The protocol described here is a self-validating system designed to ensure spectral accuracy and resolution.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Given the polarity of the nitro and amino groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Chloroform-d (CDCl₃) may also be used, although solubility might be lower. Ensure the solvent is of high purity (≥99.8% D).[12][13]
-
Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial[14]. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time frame for a typical high-field spectrometer.
-
Dissolution and Transfer: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Gently agitate to ensure complete dissolution.
-
Filtration (Critical Step): To prevent magnetic field distortions that cause line broadening, the solution must be free of particulate matter. Filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a high-quality, clean 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.
-
Volume Adjustment: The final volume in the NMR tube should create a column height of approximately 4-5 cm, corresponding to about 0.6-0.7 mL[12]. This ensures the sample is correctly positioned within the detection coils of the NMR probe.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition Parameters
The following parameters are recommended as a starting point for a 400 MHz or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Parameter | Symbol | Recommended Value | Purpose and Justification |
| Pulse Program | - | zg30 or zg | Standard 1D proton experiment with a 30- or 90-degree pulse. |
| Spectral Width | SW | ~16 ppm | Ensures all signals, from ~-1 to 15 ppm, are captured. |
| Number of Scans | NS | 16 to 64 | Balances signal-to-noise (S/N) with time. S/N increases with the square root of NS. |
| Relaxation Delay | D1 | 5-10 s | Crucial for quantitation. Must be at least 5 times the longest T₁ of any proton to allow for full relaxation, ensuring accurate signal integration.[15][16] |
| Acquisition Time | AQ | 2-4 s | The duration of FID collection. A longer AQ provides better digital resolution, allowing for the clear definition of sharp peaks and small coupling constants.[17] |
| Receiver Gain | RG | Auto-adjusted | The instrument should automatically set the gain to maximize signal without clipping the Free Induction Decay (FID), which would distort the spectrum.[17] |
Logical Framework for Spectral Interpretation
The process of assigning the observed peaks to the specific protons in this compound follows a logical workflow that integrates all available spectral data.
Caption: Logical workflow for the ¹H NMR spectrum interpretation.
This workflow provides a systematic path from raw data to a confirmed structural assignment. The key differentiators are the chemical shifts, driven by the powerful and opposing electronic effects of the -NH₂ and -NO₂ groups, and the characteristic meta-coupling pattern between the two isolated aromatic protons.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how substituent effects dictate the appearance of an aromatic system's spectrum. The strong electron-donating amino group and the strong electron-withdrawing nitro group create a highly polarized ring, resulting in a wide chemical shift dispersion for the two aromatic protons. H-5, being ortho to the nitro group, is significantly deshielded and shifted far downfield, while H-3, being ortho to the amino group, is shielded and shifted upfield. Both signals appear as sharp doublets with a small meta-coupling constant, confirming their spatial relationship. By following the rigorous experimental protocol and logical interpretation framework outlined in this guide, researchers can confidently acquire and assign the ¹H NMR spectrum of this and other complex substituted aromatic molecules.
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A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 2-Bromo-6-chloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of intermediates is paramount. 2-Bromo-6-chloro-4-nitroaniline, a polysubstituted aromatic amine, serves as a potential building block whose purity and identity must be rigorously verified.[1][2][3] Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. This guide moves beyond a simple recitation of spectral data, providing a predictive framework grounded in first principles for the analysis of this molecule. As a self-validating system, this document empowers the researcher to not only acquire a high-quality spectrum but also to interpret it with a high degree of scientific confidence by predicting the spectral features before analysis.
The Molecule: Structural and Vibrational Considerations
This compound (C₆H₄BrClN₂O₂) is a benzene ring substituted with five different functional groups: a primary amine (-NH₂), a nitro group (-NO₂), a bromine atom (-Br), a chlorine atom (-Cl), and hydrogen atoms (-H).[1][2] Each of these groups, and the bonds connecting them, has characteristic vibrational frequencies. When infrared radiation interacts with the molecule, it will absorb energy at specific frequencies corresponding to these vibrations, creating a unique spectral "fingerprint".
The positions of these groups—ortho, meta, and para—profoundly influence the electronic environment and, consequently, the vibrational energies of the bonds. The strong electron-withdrawing nature of the nitro group and halogens, combined with the electron-donating effect of the amine group, creates a complex interplay that subtly shifts the expected absorption bands.
Diagram: Molecular Structure of this compound
A 2D representation of this compound.
Predictive Spectral Analysis: What to Expect
Before acquiring a spectrum, a senior scientist should develop a hypothesis of the expected results. This table outlines the predicted vibrational modes for this compound based on established correlation charts and an understanding of substituent effects.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Expected Intensity |
| 3500 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium-Strong . Expect two distinct bands for the primary amine. The presence of ortho halogens may influence hydrogen bonding and shift these slightly.[4][5] |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium . Characteristic of C-H bonds on a benzene ring.[4][6] |
| 1640 - 1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong . This bending vibration is a key indicator of the primary amine group.[4] |
| 1600 & 1475 | C=C Stretch | Aromatic Ring | Medium-Weak . Aromatic rings typically show a pair of absorptions in this region.[4][6] |
| 1550 - 1475 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong . This is one of the most characteristic and intense peaks for an aromatic nitro compound.[7][8] Its high intensity is due to the large change in dipole moment during the vibration.[9] |
| 1360 - 1290 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong . The second key peak for the nitro group, typically appearing with strong intensity.[7][8][9] |
| ~1280 | C-N Stretch | Aryl-Amine | Medium . The stretching vibration of the bond between the aromatic ring and the amine nitrogen. |
| 800 - 600 | C-Cl Stretch | Aryl-Chloride | Strong . The carbon-chlorine bond stretch is expected in this lower frequency range.[4][10][11] |
| < 667 | C-Br Stretch | Aryl-Bromide | Strong . The carbon-bromine bond, being weaker and involving a heavier atom than chlorine, will absorb at a lower wavenumber.[4][10] |
| 900 - 690 | C-H Out-of-Plane Bend | Aromatic Ring | Strong . The pattern of these bends can often help confirm the substitution pattern on the aromatic ring.[4] However, the strong electron-withdrawing nitro group can sometimes complicate these assignments.[9] |
Experimental Protocol: A Self-Validating Workflow
Adherence to a rigorous protocol is essential for generating a high-fidelity, reproducible FTIR spectrum. The following workflow is designed to minimize ambiguity and ensure data integrity.
Diagram: FTIR Experimental Workflow
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-6-chloro-4-nitroaniline
This guide provides a detailed exploration of the mass spectrometric behavior of 2-bromo-6-chloro-4-nitroaniline, a compound of interest in various chemical and pharmaceutical research domains. Designed for researchers, scientists, and drug development professionals, this document elucidates the fragmentation pathways of this complex molecule under common mass spectrometry conditions, offering insights into its structural characterization.
Introduction: The Analytical Significance of this compound
This compound (C₆H₄BrClN₂O₂) is a halogenated nitroaromatic compound.[1][2] Its multifaceted substitution pattern, featuring electron-withdrawing nitro and halogen groups alongside an electron-donating amino group, results in a unique electronic environment that dictates its chemical reactivity and, consequently, its fragmentation behavior in mass spectrometry. Understanding the fragmentation pattern is paramount for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.[3] This guide will focus primarily on the fragmentation observed under Electron Ionization (EI), a common technique for the analysis of such compounds.
Foundational Principles of Fragmentation in Substituted Anilines
The fragmentation of this compound is governed by the inherent stability of the aromatic ring and the influence of its diverse substituents. The initial event in EI-MS is the removal of an electron to form a molecular ion (M⁺•). The stability and subsequent fragmentation of this ion are influenced by several factors:
-
The Nitrogen Rule : The presence of two nitrogen atoms in the molecule dictates that the molecular ion will have an even mass-to-charge ratio (m/z), a principle that aids in its initial identification.
-
Halogen Isotopic Patterns : The presence of both chlorine and bromine, with their characteristic isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), will result in a distinctive isotopic cluster for the molecular ion and any fragment ions containing these halogens.[4][5] This pattern is a powerful diagnostic tool for confirming the presence of these elements.
-
Influence of Functional Groups :
-
Amino Group : Can direct fragmentation through α-cleavage.
-
Nitro Group : A strong electron-withdrawing group that can be lost as NO₂, NO, or undergo rearrangements, often involving adjacent protons (ortho effect).[6][7]
-
Halogens (Br and Cl) : Can be lost as radicals (Br• or Cl•) or as hydrogen halides (HBr or HCl).[8]
-
Elucidation of the Electron Ionization (EI) Fragmentation Pathway
Analysis of the available GC-MS data for this compound reveals a characteristic fragmentation pattern.[2] The proposed pathway begins with the formation of the molecular ion and proceeds through a series of logical bond cleavages and rearrangements.
Table 1: Key Ions in the EI Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Interpretation |
| 250/252/254 | [C₆H₄BrClN₂O₂]⁺• | Molecular Ion (M⁺•) showing the characteristic isotopic pattern of one bromine and one chlorine atom. |
| 220/222/224 | [M - NO]⁺• | Loss of a nitric oxide radical. |
| 204/206/208 | [M - NO₂]⁺• | Loss of a nitro radical. |
| 178/180 | [M - NO₂ - CN]⁺• | Subsequent loss of a cyanide radical from the [M - NO₂]⁺• ion. |
| 125 | [C₅H₂ClN]⁺• | Loss of Br and NO₂ from the molecular ion. |
| 99 | [C₅H₂Cl]⁺• | Loss of N from the m/z 125 fragment. |
Formation of the Molecular Ion (m/z 250/252/254)
The molecular ion is formed by the ejection of an electron from the aniline molecule. The most probable site of ionization is one of the lone pair electrons on the amino group or the nitro group, or from the aromatic π-system. The presence of bromine and chlorine results in a complex isotopic pattern for the molecular ion peak.
Primary Fragmentation Pathways
The initial fragmentation of the molecular ion is dominated by the loss of fragments from the nitro group, a common pathway for nitroaromatic compounds.[6]
-
Loss of Nitric Oxide (NO•): [M - 30]⁺• at m/z 220/222/224 This fragmentation is characteristic of aromatic nitro compounds and proceeds through a rearrangement involving the oxygen of the nitro group.
-
Loss of Nitro Radical (NO₂•): [M - 46]⁺• at m/z 204/206/208 This is a direct cleavage of the C-N bond, resulting in a highly stabilized 2-bromo-6-chloroaniline radical cation. This is often a very prominent peak in the spectrum of nitroaromatic compounds.
The following diagram illustrates these initial fragmentation steps:
Caption: Initial fragmentation of the molecular ion.
Secondary Fragmentation
The primary fragment ions undergo further dissociation to produce the smaller ions observed in the spectrum.
-
Fragmentation of the [M - NO₂]⁺• Ion: The ion at m/z 204/206/208 can subsequently lose a bromine radical or a chlorine radical. The loss of a bromine radical (⁷⁹Br or ⁸¹Br) would lead to ions at m/z 125/127. The loss of a chlorine radical (³⁵Cl or ³⁷Cl) would result in ions at m/z 169/171.
-
Further Fragmentation: Subsequent losses of small molecules like HCN can also occur from these halogenated aniline fragments.
The extended fragmentation pathway can be visualized as follows:
Caption: Extended fragmentation pathway.
Experimental Protocol for Mass Spectrometric Analysis
To obtain a reproducible and high-quality mass spectrum of this compound, the following experimental setup is recommended.
Sample Preparation
-
Standard Solution : Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
Instrumentation and Parameters
-
Mass Spectrometer : A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electron ionization source.
-
GC Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Scan Range : m/z 50-350.
-
Data Analysis and Validation
-
Molecular Ion Identification : Locate the molecular ion cluster and verify its isotopic pattern against the theoretical distribution for one bromine and one chlorine atom.
-
Fragment Ion Identification : Identify the major fragment ions and propose logical fragmentation pathways.
-
Library Matching : Compare the acquired spectrum against a commercial or in-house mass spectral library (e.g., NIST, Wiley) for confirmation.
Conclusion
The mass spectrometry fragmentation of this compound is a predictable process guided by the established principles of organic mass spectrometry. The molecule exhibits characteristic losses of nitro-derived fragments, followed by the cleavage of carbon-halogen bonds. By understanding these fragmentation pathways, researchers can confidently identify this compound and its related structures in a variety of analytical applications. The provided experimental protocol serves as a robust starting point for achieving high-quality data for this and similar molecules.
References
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- Chemistry LibreTexts. (2023).
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- ResearchGate. (2012). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]
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solubility of 2-Bromo-6-chloro-4-nitroaniline in common lab solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-6-chloro-4-nitroaniline
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 99-29-6), a key intermediate in various synthetic applications. In the absence of extensive published quantitative solubility data, this document establishes a predictive solubility profile based on the molecule's physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, it delivers a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound in common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Physicochemical Profile of this compound
Understanding the inherent properties of a molecule is the cornerstone of predicting its solubility. This compound is a substituted aromatic amine with a complex interplay of functional groups that dictate its behavior. The presence of a polar nitro group (-NO₂), a weakly basic amino group (-NH₂), and two bulky, electron-withdrawing halogens (Br and Cl) on a benzene ring results in a molecule with significant polarity, a high melting point, and specific intermolecular force capabilities.
The high melting point (176-178 °C) is indicative of strong crystal lattice energy.[1][2][3] A solvent must provide sufficient energy through solvation to overcome this lattice energy for dissolution to occur. The key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 99-29-6 | [4][5][6] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [4][6] |
| Molecular Weight | 251.47 g/mol | [4] |
| Appearance | Pale yellow to orange crystalline powder | [3] |
| Melting Point | 176-178 °C | [3] |
| Predicted Density | 1.909 ± 0.06 g/cm³ | [2] |
| XLogP3 | 2.4 | [4] |
| Topological Polar Surface Area | 71.8 Ų | [4][5] |
| Predicted pKa | -3.31 ± 0.20 (strongest basic) |[2] |
XLogP3 is a computed octanol-water partition coefficient that indicates moderate lipophilicity. The negative predicted pKa highlights that the amino group's basicity is significantly suppressed by the electron-withdrawing groups on the aromatic ring.
Theoretical Principles and Predictive Solubility Analysis
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This maxim is a simplification of the complex thermodynamics of dissolution, which can be broken down by analyzing the intermolecular forces at play: London dispersion forces, dipole-dipole interactions, and hydrogen bonding.
The structure of this compound offers several key interaction points:
-
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to interact favorably with these sites.
-
Dipole-Dipole Interactions: The nitro group and the carbon-halogen bonds create significant bond dipoles, resulting in a large overall molecular dipole moment. Polar aprotic solvents (e.g., Acetone, DMSO, DMF) will effectively solvate the molecule through these interactions.
-
Van der Waals Forces: The aromatic ring provides a nonpolar surface area, allowing for van der Waals interactions with nonpolar solvents. However, the strong polar groups are expected to dominate the molecule's behavior.
The diagram below illustrates the key molecular features that influence the compound's interaction with different solvent types.
Caption: Key intermolecular interactions between this compound and solvent classes.
Qualitative & Predicted Solubility Profile
While quantitative data is scarce, practical information from synthetic procedures provides valuable qualitative insights. The compound is readily dissolved in dichloromethane for extraction and purified using column chromatography with petroleum ether/ethyl acetate as the eluent.[3] This indicates good solubility in moderately polar to polar solvents like dichloromethane and ethyl acetate, and lower solubility in nonpolar solvents like petroleum ether. Furthermore, its use in HPLC with acetonitrile/water mobile phases suggests solubility in acetonitrile.[7]
Based on these observations and the theoretical principles discussed, a predicted solubility profile is presented in Table 2.
Table 2: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
|---|---|---|---|
| Hexane / Heptane | Non-Polar | Insoluble / Very Low | Insufficient polarity to overcome crystal lattice energy. |
| Toluene | Non-Polar Aromatic | Low to Moderate | π-π stacking with the aromatic ring may aid solubility, but polarity is low. |
| Diethyl Ether | Weakly Polar | Low | Limited polarity and weak hydrogen bond accepting capability. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. Proven use in extraction.[3] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | Good balance of polarity and hydrogen bond accepting capability. Proven use in chromatography.[3] |
| Acetone | Polar Aprotic | Soluble | Strong dipole and H-bond acceptor. Effectively solvates the nitro group. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | High dipole moment. Proven use as an HPLC solvent.[7] |
| Methanol / Ethanol | Polar Protic | Moderate | Can act as H-bond donor and acceptor, but the bulky, nonpolar regions of the solute may limit high solubility. |
| Isopropanol | Polar Protic | Low to Moderate | Increased hydrocarbon character compared to methanol/ethanol likely reduces solubility. |
| Water | Polar Protic | Insoluble / Very Low | Strong water-water hydrogen bonding network is difficult to disrupt for a molecule with significant nonpolar character. |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | High dielectric constant, strong dipole, and H-bond acceptor. Excellent solvent for polar organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Very high dielectric constant and strong H-bond acceptor. One of the strongest common organic solvents. |
Experimental Protocol for Quantitative Solubility Determination
This section provides a robust, self-validating protocol for determining the equilibrium solubility of this compound. The shake-flask method followed by HPLC quantification is the gold standard for accuracy.
A. Materials and Equipment
-
This compound (≥98% purity)
-
Selected solvents (HPLC grade)
-
Analytical balance (±0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
B. Experimental Workflow
The overall workflow involves creating a saturated solution, ensuring equilibrium is reached, separating the solid from the liquid, and quantifying the dissolved solute.
Caption: Standard experimental workflow for the determination of equilibrium solubility.
C. Step-by-Step Methodology
-
Prepare Stock Solutions for Calibration: Accurately prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., acetonitrile). Perform serial dilutions to create a set of at least five calibration standards.
-
Generate Calibration Curve: Analyze the calibration standards by HPLC (e.g., using a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength of maximum absorbance). Plot the peak area versus concentration and perform a linear regression. The curve must have an R² value > 0.995 for trustworthiness.
-
Sample Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a vial containing a known volume of the test solvent (e.g., 2 mL). The presence of undissolved solid at the end of the experiment is critical.
-
Achieve Equilibrium: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the slurries for at least 24 hours. A preliminary kinetic study can confirm the time required to reach equilibrium.
-
Sample Isolation: After equilibration, remove the vials and allow the excess solid to settle for 1-2 hours at the same constant temperature. Carefully draw the supernatant into a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Quantification: Accurately dilute a known volume of the clear filtrate with the HPLC mobile phase. Analyze this diluted sample by HPLC under the same conditions used for the calibration curve.
-
Calculate Solubility: Use the peak area from the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically expressed in mg/mL or g/L.
Essential Safety Protocols
This compound is a hazardous substance and must be handled with appropriate care.
-
Acute Toxicity: The compound is classified as toxic if swallowed or in contact with skin.[8]
-
Irritation: It is known to cause serious skin and eye irritation.[8]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid generating dust.
-
Disposal: Dispose of all waste (solid compound, solutions, contaminated materials) in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This guide establishes a foundational understanding of the solubility of this compound. By integrating its physicochemical properties with established chemical principles, a reliable predictive solubility profile has been constructed. The compound is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in solvents like acetone, ethyl acetate, and dichloromethane, and poorly soluble in nonpolar solvents and water. For researchers requiring precise quantitative data, the detailed experimental workflow provides a validated and trustworthy method for its determination. Adherence to the outlined safety protocols is mandatory when handling this compound.
References
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- Burdick & Jackson. (n.d.).Polarity Index. [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-Bromo-6-chloro-4-nitroaniline
<_-3a_attempt> I have gathered several sources detailing the synthesis of 2-Bromo-6-chloro-4-nitroaniline from 2-chloro-4-nitroaniline. The information includes specific experimental protocols, reaction conditions, reagents, and purification methods. I have also found information on the physical properties of the product, such as its melting point, and some spectral data. Safety precautions for handling bromine and nitroanilines are also available.
The current information seems sufficient to construct a detailed technical guide as requested. I can outline the reaction mechanism, provide a step-by-step experimental protocol, discuss the rationale behind the procedural choices, and include relevant safety and characterization data. Therefore, I will proceed with structuring the guide based on the information I have gathered. I do not believe further searching is necessary at this point to fulfill the user's request.
This guide provides an in-depth exploration of the synthesis of this compound, a key intermediate in the manufacturing of disperse dyes.[1] We will delve into the scientific principles, a detailed experimental protocol, and the critical safety considerations necessary for the successful and safe execution of this electrophilic aromatic substitution reaction. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction and Strategic Overview
This compound is a valuable compound, primarily utilized in the synthesis of various dyes, including disperse orange and yellow-brown varieties.[1] Its synthesis from 2-chloro-4-nitroaniline is a classic example of electrophilic aromatic substitution, where the inherent directing effects of the substituents on the aniline ring guide the regioselective introduction of a bromine atom.
The amino (-NH2) group is a potent activating group and an ortho-, para- director. Conversely, the nitro (-NO2) and chloro (-Cl) groups are deactivating and meta-directing. In the starting material, 2-chloro-4-nitroaniline, the positions ortho and para to the amino group are targeted for substitution. The para position is already occupied by the nitro group. Of the two ortho positions, one is blocked by the chloro group, leaving the C6 position as the most sterically accessible and electronically favorable site for bromination.
This guide will focus on a robust and scalable laboratory method for this transformation.
Experimental Protocol: Synthesis of this compound
This section details a proven method for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Chloro-4-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 345 mg (2 mmol) | Starting material |
| Potassium Bromide | KBr | 119.00 | 143 mg (1.2 mmol) | Bromide source |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 9 mL | Solvent |
| Water | H₂O | 18.02 | 1 mL | Co-solvent |
| Zinc-Aluminum Layered Double Hydroxide with Bromate (ZnAl-BrO₃-LDHs) | - | - | 1.8 g (1.8 mmol) | Oxidizing agent |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Extraction solvent |
| Petroleum Ether | - | - | As needed | Eluent for chromatography |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Eluent for chromatography |
| Silica Gel (200-300 mesh) | SiO₂ | 60.08 | As needed | Stationary phase for chromatography |
Step-by-Step Procedure
-
Reaction Setup : In a 50 mL three-neck flask equipped with a magnetic stirrer, dissolve 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide in a solvent mixture of 9 mL of acetic acid and 1 mL of water.[2][3]
-
Temperature Control : Place the flask in a thermostatic water bath and maintain the temperature at 50°C.[2][3]
-
Pre-reaction Stirring : Stir the reaction mixture at 30°C for 1 hour.[2][3] This ensures complete dissolution and homogenization of the reactants.
-
Addition of Oxidizing Agent : Slowly add 1.8 g (1.8 mmol) of ZnAl-BrO₃-LDHs in batches over 15 minutes.[2][3] The layered double hydroxide serves as a solid-supported oxidizing agent that facilitates the in-situ generation of the electrophilic bromine species.
-
Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction : Upon completion, extract the reaction mixture with dichloromethane.[3] Combine the organic phases.
-
Purification : Add silica gel (200-300 mesh) to the combined organic phase and remove the dichloromethane by rotary evaporation under reduced pressure.[3] The product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.[3]
-
Product Isolation : Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a yellow solid.[3]
Expected Yield and Physical Properties
-
Yield : A high yield of up to 95% can be expected with this method.[3]
-
Appearance : Pale yellow to orange powder or crystals.[2][4]
Reaction Workflow and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are visually represented in the following diagram.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.
-
Bromine and its sources : Bromine is highly corrosive, toxic, and a strong oxidizing agent.[6] All manipulations should be carried out in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves (fluorinated rubber for liquid bromine, nitrile or neoprene for aqueous solutions), must be worn at all times.[6] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[7][8] For inhalation, move the individual to fresh air and seek immediate medical attention.[7]
-
Nitroanilines : These compounds are toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Acids and Solvents : Acetic acid is corrosive, and dichloromethane is a volatile organic solvent. Handle these in a fume hood and wear appropriate PPE.
Characterization of the Product
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point : As previously mentioned, the melting point should be in the range of 176-178 °C.[2][4][5]
-
Spectroscopy :
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic peaks for the N-H stretches of the amine, the aromatic C-H bonds, and the symmetric and asymmetric stretches of the nitro group.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra will provide detailed information about the structure of the molecule.[9]
-
Mass Spectrometry (MS) : This technique can be used to confirm the molecular weight of the product (251.47 g/mol ).[3][10]
-
Conclusion
The synthesis of this compound from 2-chloro-4-nitroaniline is a well-established process that relies on the principles of electrophilic aromatic substitution. By following the detailed protocol and adhering to the necessary safety precautions, this important dye intermediate can be prepared in high yield and purity. The methods of characterization outlined provide the necessary tools to verify the successful synthesis of the target molecule.
References
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- Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.
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- CyberLeninka. Bromination of aromatic amines.
- Google Patents. CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline.
- ResearchGate. Monobromination of Aromatic Amine with [bmim]Br 3.
- SIELC Technologies. This compound.
- RSC Publishing. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.
- ResearchGate. Bromination of amines.
- Carl ROTH. Safety Data Sheet: Bromine.
- Slideshare. Bromine handling and safety.
- Scribd. Multistep Synthesis of 2-Chloro-4-Bromoaniline.
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- Chemdad Co. This compound.
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reaction mechanism for the bromination of 2-chloro-4-nitroaniline
An In-Depth Technical Guide to the Reaction Mechanism for the Bromination of 2-Chloro-4-nitroaniline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the , yielding 2-bromo-6-chloro-4-nitroaniline. This reaction serves as a quintessential example of electrophilic aromatic substitution on a polysubstituted benzene ring, where the outcome is dictated by the complex interplay of activating and deactivating substituents. This document elucidates the underlying electronic effects of the amino, chloro, and nitro groups, provides a detailed, step-by-step mechanistic pathway, and presents a field-proven experimental protocol. The content herein is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of electrophilic aromatic substitution reactions and their application in the synthesis of halogenated aromatic intermediates.
Introduction: The Strategic Importance of Halogenated Nitroanilines
Halogenated nitroanilines are a critical class of chemical intermediates in the pharmaceutical and fine chemical industries. The presence of multiple, electronically distinct functional groups—an electron-donating amine, an electron-withdrawing nitro group, and a deactivating halogen—provides a versatile scaffold for further synthetic transformations. The specific product of the bromination of 2-chloro-4-nitroaniline, this compound, is a valuable precursor for dyes and pigments.[1] Understanding the precise mechanism and directing effects that govern its synthesis is paramount for optimizing reaction conditions, maximizing yield, and ensuring product purity.
This guide moves beyond a simple procedural description to explore the causal relationships between substrate structure, reagent choice, and reaction outcome. We will dissect the directing effects of each substituent to logically predict the site of electrophilic attack and present the reaction mechanism through a combination of theoretical explanation and visual diagrams.
Core Principles: Electrophilic Aromatic Substitution (EAS)
The bromination of 2-chloro-4-nitroaniline is a classic Electrophilic Aromatic Substitution (EAS) reaction. In this type of reaction, an electrophile (an electron-seeking species) attacks the electron-rich π-system of the benzene ring, substituting one of the hydrogen atoms.[2] The overall process can be broken down into three fundamental steps:
-
Generation of the Electrophile : A potent electrophile, in this case, a bromonium ion (Br⁺) or a polarized bromine molecule (Br-Brᵅ⁺), is generated.
-
Nucleophilic Attack and Formation of the Sigma Complex : The aromatic ring acts as a nucleophile, attacking the electrophile. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Restoration of Aromaticity : A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic system.
The rate and regioselectivity (i.e., the position of substitution) of the reaction are profoundly influenced by the substituents already present on the benzene ring.
Analysis of Substituent Directing Effects
The regiochemical outcome of the bromination of 2-chloro-4-nitroaniline is a competitive interplay between the directing effects of the three existing substituents: the amino (-NH₂), the chloro (-Cl), and the nitro (-NO₂) groups.
-
Amino Group (-NH₂ at C1) : The amino group is a powerful activating group and an ortho, para-director .[2][3] Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated into the benzene ring through resonance. This donation significantly increases the electron density of the ring, particularly at the ortho (C2, C6) and para (C4) positions, making it more attractive to electrophiles.[3]
-
Nitro Group (-NO₂ at C4) : The nitro group is a strong deactivating group and a meta-director .[4][5] It is strongly electron-withdrawing due to both inductive effects (the high electronegativity of nitrogen and oxygen) and resonance effects, which pull electron density out of the ring. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta (C3, C5) positions relative to itself.[4][5]
-
Chloro Group (-Cl at C2) : Halogens like chlorine are a unique case. They are deactivating yet ortho, para-directing .[4][6] The deactivation arises from their strong electron-withdrawing inductive effect. However, they possess lone pairs of electrons that can be donated into the ring through resonance, stabilizing the sigma complex for attack at the ortho and para positions.[6]
Predicting the Site of Bromination
To predict the final substitution pattern, we must consider the combined influence of these groups.
-
The -NH₂ group is the most powerful activating group present. Therefore, it will exert the dominant directing effect.[2]
-
As an ortho, para-director, the -NH₂ group directs incoming electrophiles to positions C2, C4, and C6.
-
Position C2 is already occupied by the -Cl group.
-
Position C4 is already occupied by the -NO₂ group.
-
This leaves position C6 as the only available ortho position activated by the dominant amino group.
Therefore, the bromination reaction is predicted to occur at the C6 position, yielding This compound .
The following diagram illustrates the logical flow of these directing effects.
Caption: Logical workflow for predicting the bromination site.
The Reaction Mechanism in Detail
The mechanism proceeds via the established pathway for electrophilic aromatic substitution. The use of acetic acid as a solvent is common in the bromination of anilines; it serves to polarize the Br-Br bond, enhancing the electrophilicity of one bromine atom without the need for a stronger Lewis acid catalyst, which could form a complex with the basic aniline nitrogen.[7][8][9]
Step 1: Generation of the Electrophile
The polar solvent, acetic acid, induces a dipole in the bromine molecule (Br₂), creating an electrophilic bromine atom (Brᵅ⁺).
Step 2: Nucleophilic Attack and Sigma Complex Formation
The electron-rich aniline ring, strongly activated at the C6 position by the -NH₂ group, attacks the electrophilic bromine atom. This breaks the Br-Br bond and forms a resonance-stabilized carbocation intermediate, the sigma complex.
Step 3: Deprotonation to Restore Aromaticity
A weak base in the mixture (such as water or the acetate ion) removes the proton from the C6 carbon, collapsing the sigma complex and restoring the aromaticity of the ring to form the final product, this compound.
The following diagram provides a visual representation of this mechanistic pathway.
Caption: The electrophilic substitution mechanism for the bromination.
Experimental Protocol and Data
The synthesis of this compound can be reliably achieved using established laboratory procedures. The following protocol is a synthesis derived from authoritative sources and represents a self-validating system.[10][11]
Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 2-Chloro-4-nitroaniline | 172.57 | 107-109 | Yellow solid | 121-87-9 |
| This compound | 251.47 | 176-178 | Pale yellow to orange powder | 99-29-6[1][11] |
Detailed Step-by-Step Methodology
Materials:
-
2-chloro-4-nitroaniline (345 mg, 2.0 mmol)
-
Potassium bromide (KBr) (143 mg, 1.2 mmol)
-
Glacial Acetic Acid (AcOH) (9 mL)
-
Deionized Water (1 mL)
-
Oxidizing Agent (e.g., ZnAl-BrO₃-LDHs or Sodium Chlorate solution)[10]
-
Dichloromethane (for extraction)
-
Silica Gel (for chromatography)
-
Petroleum Ether & Ethyl Acetate (for eluent)
Procedure:
-
Dissolution of Reactants : In a 50 mL three-neck flask equipped with a magnetic stirrer, dissolve 345 mg (2.0 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide in a solvent mixture of 9 mL acetic acid and 1 mL water.[10][11]
-
Temperature Control : Place the reaction flask in a thermostatic water bath and bring the temperature of the solution to 30-35 °C while stirring.[10]
-
Initiation of Bromination : Slowly add the oxidizing agent to the stirred solution. For instance, if using sodium chlorate (19.5 g prepared as a solution), add it dropwise, ensuring the temperature does not exceed 35 °C initially.[10]
-
Reaction Progression : After the initial addition, allow the reaction temperature to rise to and be maintained at approximately 65 °C until the reaction is complete (monitored by TLC).[10]
-
Workup and Extraction : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by suction filtration and washed with water.[10] Alternatively, the reaction solution can be extracted with dichloromethane. The organic phases should be combined.
-
Purification : For high purity, the crude product should be purified by column chromatography on silica gel. The product can be eluted using a solvent mixture such as petroleum ether and ethyl acetate (e.g., 10:1 v/v).[10]
-
Isolation and Characterization : After chromatography, the solvent is removed under reduced pressure to yield the pure this compound as a yellow solid. The product should be characterized by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). A successful synthesis should yield a product with a melting point of 176-178 °C.[1]
Note on Causality: The use of an oxidizing agent like sodium chlorate in the presence of a bromide source (HBr or KBr) generates bromine in situ. Acetic acid is used as a solvent because it is polar enough to dissolve the reactants and stabilize the charged intermediate, but less polar than water, which can sometimes lead to undesired side reactions or polybromination in highly activated systems.[7][9][12]
Conclusion
The bromination of 2-chloro-4-nitroaniline is a well-defined electrophilic aromatic substitution reaction where the regiochemical outcome is decisively controlled by the directing effects of the existing substituents. The strongly activating, ortho, para-directing amino group overrides the influences of the deactivating chloro and nitro groups, directing the incoming bromine electrophile to the only available activated position, C6. The mechanism follows the classical three-step pathway of electrophile generation, nucleophilic attack to form a sigma complex, and deprotonation to yield the final product, this compound. The provided experimental protocol offers a reliable method for the synthesis of this important chemical intermediate, underscoring the practical application of fundamental organic chemistry principles.
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A Guide to the Synthetic Utility of 2-Bromo-6-chloro-4-nitroaniline: A Multifaceted Intermediate for Modern Organic Chemistry
Abstract
In the landscape of fine chemical intermediates, few molecules offer the synthetic versatility and strategic potential of 2-Bromo-6-chloro-4-nitroaniline (CAS No. 99-29-6). This technical guide provides an in-depth exploration of its applications, moving beyond a simple catalog of reactions to a reasoned analysis of its reactivity. We will dissect the molecule's architecture to understand how its unique constellation of functional groups—an amine, a nitro group, and two distinct halogens—can be leveraged to construct complex molecular frameworks. This whitepaper is intended for researchers, process chemists, and drug development professionals seeking to harness the power of this pre-functionalized aromatic building block for applications ranging from high-performance dyes to novel heterocyclic scaffolds for medicinal chemistry.
Physicochemical Profile and Structural Rationale
This compound is a pale yellow to orange crystalline solid.[1] Its utility in organic synthesis stems directly from the electronic and steric properties imparted by its substituents. Understanding these properties is fundamental to predicting its reactivity and designing effective synthetic strategies.
The aromatic ring is highly electron-deficient due to the powerful withdrawing effects of the nitro group (NO₂) and, to a lesser extent, the halogens. The amino group (NH₂), a strong activating group, counteracts this effect, creating a polarized molecule with distinct regions of reactivity. The ortho-position of both a bromine and a chlorine atom to the amine introduces significant steric hindrance, which can influence reactions at the amine itself.
| Property | Value | Reference |
| CAS Number | 99-29-6 | [2][3] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [2][4] |
| Molecular Weight | 251.47 g/mol | [3][4] |
| Appearance | Pale yellow to yellow or orange powder/crystal | [1] |
| Melting Point | 176-178 °C | [1][5] |
| IUPAC Name | This compound | [2] |
| Storage Conditions | Room temperature, inert atmosphere, protect from light | [1] |
Spectroscopic data, including ¹H NMR, IR, and Mass Spectrometry, are available for structural confirmation and purity assessment.[2][6]
The Synthetic Landscape: A Reactivity Map
The synthetic potential of this compound is best understood by mapping its reactive sites. The interplay between the substituents allows for a high degree of control over reaction outcomes.
-
The Amino Group (NH₂): A versatile nucleophile and the primary site for diazotization, a cornerstone reaction for producing azo dyes. It can also be acylated or alkylated.
-
The Nitro Group (NO₂): Can be readily reduced to a second amino group, opening pathways to diamine-based heterocycles like benzimidazoles.
-
The C-Br Bond: Generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling selective, sequential functionalization of the aromatic core.
-
The C-Cl Bond: Less reactive than the C-Br bond, it can be targeted for substitution under more forcing conditions or after the C-Br site has been functionalized.
-
The Aromatic Ring: Activated for nucleophilic aromatic substitution (SₙAr) at the halogen positions due to the strong electron-withdrawing nitro group, although this is less common than metal-catalyzed pathways.
Caption: Key reactive sites of this compound.
Core Application I: Synthesis of High-Performance Azo Dyes
A primary industrial application of this compound is in the synthesis of disperse dyes for synthetic fibers.[7][8] The molecule's structure is ideal for this purpose; the substituted aniline serves as the "diazo component." The electron-withdrawing groups (NO₂, Br, Cl) shift the absorption spectrum of the final dye, allowing for the creation of specific, deep shades with high lightfastness.[7]
The key transformation is the diazotization of the primary amine, followed by azo coupling with an electron-rich partner (the "coupling component").
Workflow: Synthesis of a Disperse Azo Dye
Caption: General workflow for azo dye synthesis.
Experimental Protocol: Diazotization and Azo Coupling
This protocol is a representative example and should be optimized for specific coupling partners.
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be tested for excess nitrous acid using starch-iodide paper.
-
-
Azo Coupling:
-
In a separate vessel, dissolve the coupling component (e.g., N,N-diethyl-m-toluidine, 1.0 eq) in an appropriate acidic or basic medium, and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component.
-
Maintain the temperature at 0-10 °C and control the pH of the reaction mixture (the optimal pH depends on the coupling partner) by adding a base like sodium acetate or sodium hydroxide.
-
Stir the reaction mixture for several hours until the coupling is complete (monitor by TLC).
-
Isolate the precipitated dye by filtration, wash thoroughly with water to remove salts, and dry under vacuum.
-
Core Application II: A Scaffold for Heterocyclic Synthesis
The true synthetic power of this compound is revealed in its potential as a precursor for complex heterocyclic structures, which are central to medicinal chemistry and materials science.
Synthesis of Substituted Benzimidazoles
The benzimidazole core is a privileged scaffold in drug discovery. A straightforward route from this compound involves the reduction of the nitro group to generate a 1,2-diamine, which can then undergo cyclocondensation.
Workflow: Synthesis of a Benzimidazole Derivative
Caption: Synthetic route to benzimidazoles.
Experimental Protocol: Nitro Reduction and Cyclocondensation
-
Nitro Group Reduction (SnCl₂ Method):
-
Dissolve this compound (1.0 eq) in ethanol or concentrated HCl.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, carefully basify with a concentrated NaOH solution to precipitate tin salts, and extract the product with ethyl acetate or dichloromethane.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine, which is often used directly in the next step.
-
Causality: The SnCl₂/HCl method is often preferred over catalytic hydrogenation for substrates with aryl halides, as it minimizes the risk of competitive hydrodehalogenation.[9]
-
-
Cyclocondensation (Phillips-Ladenburg Reaction):
-
Dissolve the crude 3-Bromo-5-chloro-benzene-1,2-diamine (1.0 eq) and a carboxylic acid (1.1 eq) in 4M hydrochloric acid.
-
Heat the mixture to reflux for several hours until cyclization is complete.
-
Cool the reaction mixture and neutralize with an aqueous base (e.g., NH₄OH or NaHCO₃) to precipitate the benzimidazole product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Regioselective Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds is a key feature for advanced synthetic design. In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the C-Br bond will typically undergo oxidative addition to the Pd(0) catalyst under milder conditions than the more robust C-Cl bond. This allows for the selective introduction of a substituent at the 2-position, leaving the 6-position available for a subsequent, different transformation.
Workflow: Sequential Suzuki Cross-Coupling
Caption: Selective, sequential functionalization via cross-coupling.
Experimental Protocol: Selective Suzuki Coupling at C-Br
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Reaction: Add a degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Heating: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and stir until the starting material is consumed. The lower temperature favors selective reaction at the C-Br bond.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting 2-Aryl-6-chloro-4-nitroaniline product by column chromatography on silica gel.
Synthesis of the Starting Material
The accessibility of an intermediate is crucial for its widespread adoption. This compound can be synthesized efficiently from the commercially available 2-chloro-4-nitroaniline via electrophilic bromination.
Experimental Protocol: Synthesis from 2-Chloro-4-nitroaniline
This protocol is adapted from a literature procedure.[4]
-
Reaction Setup: In a three-neck flask, dissolve 2-chloro-4-nitroaniline (1.0 eq) in a 9:1 mixture of acetic acid and water.
-
Reagent Addition: Add potassium bromide (0.6 eq) and stir to dissolve.
-
Bromination: Warm the mixture to 50 °C. Slowly add the brominating agent, such as ZnAl-BrO₃-LDHs (a solid, safer alternative to liquid bromine) or an aqueous solution of sodium chlorate/hydrobromic acid, in portions over 15-20 minutes.[1][4]
-
Reaction Monitoring: Maintain the temperature and stir for 1-2 hours, or until TLC analysis indicates full conversion of the starting material.
-
Isolation and Purification: Cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Alternatively, extract the product with dichloromethane or ethyl acetate. Wash the organic phase, dry it, and concentrate it. Purify the crude product by column chromatography (e.g., petroleum ether/ethyl acetate eluent system) or recrystallization to yield the pure yellow solid.[1][4]
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Chloro-4-nitroaniline | [4] |
| Brominating System | KBr / ZnAl-BrO₃-LDHs or HBr / NaClO₃ | [1][4] |
| Solvent | Acetic Acid / Water (9:1) | [1][4] |
| Temperature | 35-65 °C | [4] |
| Typical Yield | >90% | [4] |
Safety and Handling
This compound is considered a hazardous chemical and should be handled with appropriate precautions.[10]
-
Hazards: Causes skin irritation. May be harmful if swallowed or inhaled.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from light.[1][5]
Conclusion
This compound is far more than a simple dye intermediate. It is a strategically designed building block offering multiple, orthogonally addressable reactive sites. Its true value lies in the ability to perform sequential, regioselective transformations, enabling the efficient construction of complex molecular architectures. From established applications in the dye industry to its burgeoning potential in creating novel heterocyclic scaffolds for pharmaceuticals and materials, this compound represents a powerful and cost-effective tool for the modern synthetic chemist.
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A Technical Guide to the Preliminary Biological Activity Screening of 2-Bromo-6-chloro-4-nitroaniline Derivatives
Executive Summary
The exploration of novel chemical scaffolds for therapeutic potential is a cornerstone of modern drug discovery. Halogenated nitroanilines represent a promising, yet underexplored, class of compounds with significant potential for biological activity, owing to their unique electronic and lipophilic properties. This guide provides a comprehensive framework for the preliminary in vitro biological activity screening of derivatives based on the 2-Bromo-6-chloro-4-nitroaniline core structure. We present detailed, field-proven protocols for assessing antimicrobial and anticancer activities, emphasizing experimental causality, data integrity, and robust analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational biological profile for this and related compound series.
Introduction: The Rationale for Screening this compound Derivatives
The this compound scaffold is a synthetically accessible starting point for the generation of a diverse chemical library.[1][2][3] The presence of multiple functional groups—an amine, a nitro group, and two distinct halogens (bromine and chlorine)—offers several vectors for chemical modification, allowing for the systematic modulation of physicochemical properties such as solubility, lipophilicity, and electronic distribution.
The inclusion of halogens is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds.[4][5] Halogen atoms can increase metabolic stability, improve membrane permeability, and participate in specific halogen bonding interactions with biological targets, often leading to enhanced potency and selectivity.[4][6][7] Aniline derivatives, more broadly, are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[8][9][10] Therefore, a systematic screening of novel this compound derivatives is a scientifically sound approach to identify potential lead compounds for further therapeutic development.
Section 1: Synthesis and Library Generation
A preliminary screening campaign begins with the synthesis of a focused library of derivatives from the parent this compound molecule.[1][2] Synthetic strategies often involve modification of the aniline amine group. For instance, acylation, alkylation, or sulfonylation can introduce a wide variety of substituents, allowing for the exploration of the structure-activity relationship (SAR).
General Synthetic Consideration:
-
Starting Material: this compound (CAS 99-29-6).[1]
-
Key Reaction: Nucleophilic substitution or condensation at the primary amine.
-
Purification: Column chromatography is typically employed to ensure high purity of the final compounds, which is critical for accurate biological data.[2]
-
Characterization: Structures must be unequivocally confirmed using modern analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
A well-designed library will feature derivatives with varying electronic (electron-donating vs. electron-withdrawing groups) and steric properties to comprehensively probe the chemical space around the core scaffold.
Section 2: In Vitro Antimicrobial & Antifungal Activity Screening
A primary and historically significant application of novel synthetic compounds is in the field of antimicrobial discovery.[11] The following protocols describe robust methods for determining the antibacterial and antifungal potential of the synthesized derivatives.
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for quantifying the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12][13] It is adaptable for high-throughput screening.
Causality and Principle: This assay directly measures the potency of a compound by challenging a standardized inoculum of microbes with a serial dilution of the test agent in a liquid growth medium. The metabolic activity and proliferation of the microbes are assessed after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve compounds in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Microorganism Selection: Use a representative panel of clinically relevant strains.
-
Inoculum Preparation: Culture the microorganisms overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard. This standard corresponds to a specific cell density, ensuring reproducibility.
-
Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15] Final compound concentrations typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls (Self-Validation):
-
Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: Broth with inoculum only (shows normal growth).
-
Vehicle Control: Broth with inoculum and the highest concentration of DMSO used (ensures the solvent has no inhibitory effect).
-
Sterility Control: Broth only (no inoculum).
-
-
Incubation: Incubate plates at 35-37°C for 18-24 hours for bacteria, and for 24-48 hours for fungi.[15]
-
Data Acquisition: Determine the MIC visually as the lowest concentration of the compound where no turbidity (growth) is observed.
Section 3: In Vitro Cytotoxicity Screening (Anticancer Potential)
Identifying compounds that selectively inhibit the growth of cancer cells is a primary objective in oncology drug discovery.[16][17] The MTT assay is a reliable, colorimetric method for an initial assessment of a compound's cytotoxic or cytostatic effects on cancer cell lines.[18][19][20][21]
Protocol 3.1: MTT Assay for Cell Viability
Causality and Principle: This assay quantifies cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[18][21] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[22]
Step-by-Step Methodology:
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 - breast, HCT116 - colon, A549 - lung).[16] Also include a non-cancerous cell line (e.g., MCF-10A) to assess selectivity.
-
Cell Culture & Seeding: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[16] Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from DMSO stocks. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[21] Replace the old medium with the medium containing the test compounds.
-
Controls (Self-Validation):
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells. This represents 100% viability.
-
Blank Control: Medium only (no cells).
-
-
Incubation: Incubate the plates for 48 to 72 hours.[14]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[18]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
Section 4: Data Analysis and Hit Identification
Antimicrobial Data
The primary output is the MIC value. A lower MIC value indicates higher potency. "Hits" are typically compounds that show significant activity (e.g., MIC ≤ 16 µg/mL) against one or more microbial strains.
Table 1: Example Data Summary for Antimicrobial Screening
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|---|
| BCN-001 | 8 | >256 | 32 |
| BCN-002 | 128 | 64 | >256 |
| BCN-003 | 4 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
Cytotoxicity Data
The absorbance data from the MTT assay is used to calculate the percentage of cell viability relative to the vehicle control. These values are then plotted against the compound concentration (on a log scale) to generate a dose-response curve. The IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%—is determined from this curve.
Calculation: % Viability = (Absorbance_Test - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) * 100
Table 2: Example Data Summary for Cytotoxicity Screening
| Compound ID | IC₅₀ on MCF-7 (µM) | IC₅₀ on A549 (µM) | IC₅₀ on MCF-10A (µM) | Selectivity Index (MCF-10A / MCF-7) |
|---|---|---|---|---|
| BCN-001 | 7.5 | 12.3 | 85.1 | 11.3 |
| BCN-002 | 55.2 | >100 | >100 | >1.8 |
| BCN-003 | 2.1 | 3.4 | 5.5 | 2.6 |
| Doxorubicin | 0.8 | 1.1 | 2.5 | 3.1 |
A potent "hit" will have a low IC₅₀ value against cancer cell lines. A promising lead will also exhibit a high Selectivity Index (SI), indicating it is more toxic to cancer cells than to non-cancerous cells.
Section 5: Workflow and Logic Visualization
The following diagrams illustrate the logical flow of the screening process.
Caption: Overall workflow from compound synthesis to hit identification.
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide outlines a robust, logical, and efficient strategy for the preliminary biological evaluation of this compound derivatives. By employing standardized in vitro assays for antimicrobial and anticancer activity, researchers can effectively identify "hit" compounds that warrant further investigation.
Compounds demonstrating high potency (low MIC or IC₅₀) and, in the case of cytotoxicity, high selectivity, should be prioritized for the next stages of drug discovery. These stages include secondary screening (e.g., mechanism of action studies, broader cell panel screening), lead optimization to improve SAR, and eventual in vivo efficacy and toxicity studies. The foundational data generated through these preliminary screens are critical for making informed decisions and efficiently advancing promising new chemical entities through the drug development pipeline.
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Navigating the Synthesis Landscape: A Technical Guide to 2-Bromo-6-chloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the chemical characteristics, safety protocols, and handling procedures for 2-Bromo-6-chloro-4-nitroaniline, a key intermediate in various synthetic pathways. As a Senior Application Scientist, the following content is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety and efficacy in the laboratory.
Chemical Identity and Core Properties
This compound, with CAS Number 99-29-6, is a substituted aniline derivative.[1][2] Its molecular structure, featuring bromine, chlorine, and a nitro group on the aniline ring, makes it a versatile building block in organic synthesis.[3] Understanding its fundamental properties is the first step toward safe and effective utilization.
| Property | Value | Source(s) |
| Molecular Formula | C6H4BrClN2O2 | [4][5] |
| Molecular Weight | 251.46 g/mol | [4] |
| Appearance | Pale yellow to yellow or orange powder/crystal | [2][6][7] |
| Melting Point | 173 - 178 °C (343.4 - 350.6 °F) | [1][2][6] |
| Solubility | Insoluble in water | [1] |
| Stability | Stable under normal conditions | [1] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1][4] The primary hazards are associated with skin, eye, and respiratory irritation, with a potential for toxicity if swallowed or in contact with skin.[4]
Caption: GHS classification for this compound.
First-Aid Measures: An Immediate Response Protocol
In the event of exposure, immediate and appropriate first-aid is crucial. The following protocols are based on established safety data sheets.
General Advice: If symptoms persist, it is imperative to seek medical attention.[1]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, ensuring to flush under the eyelids.[1] Remove contact lenses if present and easy to do so.[1] Persistent irritation warrants medical attention.[1]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[1] If skin irritation occurs or persists, consult a physician.[1] Contaminated clothing should be removed and washed before reuse.[8]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek medical attention if symptoms occur.[1]
-
Ingestion: Clean the mouth with water and then drink plenty of water.[1] Do not induce vomiting.[9] If symptoms occur, seek medical attention.[1]
Safe Handling and Storage: A Proactive Approach to Laboratory Safety
Proper handling and storage are paramount to preventing accidental exposure and maintaining the chemical's integrity.
Handling
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[1][10] In poorly ventilated areas or when dust formation is likely, a NIOSH/MSHA approved respirator is recommended.[9][11]
-
Ventilation: Ensure adequate ventilation, preferably using a chemical fume hood, to minimize inhalation of dust.[1][12]
-
Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[8] Avoid contact with skin, eyes, and clothing.[1][13]
Storage
-
Container Integrity: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: Store away from strong oxidizing agents.[1]
-
Environmental Considerations: Prevent the product from entering drains.[13]
Accidental Release Measures: Containment and Cleanup
In the event of a spill, a systematic and safe cleanup procedure is essential to mitigate hazards.
-
Ensure Personal Safety: Wear appropriate personal protective equipment, including respiratory protection.[14]
-
Ventilate the Area: Ensure adequate ventilation.[14]
-
Contain the Spill: Sweep up the solid material and place it into a suitable, closed container for disposal.[1][11] Avoid generating dust.[9][14]
-
Disposal: Dispose of the waste in accordance with local, regional, and national regulations.[1]
Stability and Reactivity Profile
Understanding the chemical stability and reactivity of this compound is critical for preventing hazardous reactions.
-
Reactivity: The substance is not known to be reactive under normal conditions.[1]
-
Chemical Stability: It is stable under recommended storage conditions.[1]
-
Conditions to Avoid: Incompatible products and the generation of dust should be avoided.[1][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Under normal use conditions, hazardous decomposition products are not expected.[1] During a fire, irritating and toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides may be produced.[11]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[1]
Toxicological Information
While comprehensive toxicological data is not fully available for this specific compound, the GHS classification indicates potential for acute toxicity.[1][4] The toxicological properties have not been fully investigated.[1] Therefore, it is crucial to handle this chemical with the assumption that it is toxic and to minimize all routes of exposure.
Conclusion
This compound is a valuable chemical intermediate that demands a high level of respect and careful handling. By adhering to the safety protocols outlined in this guide, researchers and scientists can mitigate risks and ensure a safe laboratory environment. The causality behind these experimental choices is rooted in the fundamental principles of chemical safety and risk assessment, ensuring that every protocol is a self-validating system for protecting personnel and preserving the integrity of research.
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theoretical calculations for 2-Bromo-6-chloro-4-nitroaniline structure
An In-Depth Technical Guide to the Theoretical Investigation of 2-Bromo-6-chloro-4-nitroaniline
This guide provides a comprehensive framework for the theoretical and computational analysis of this compound. It is designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecule's structural, spectroscopic, and electronic properties. This document eschews a rigid template, instead adopting a narrative that logically flows from foundational theory to practical application, mirroring the process of a computational research project.
Introduction: The Significance of Halogenated Nitroanilines
Aniline and its derivatives are foundational building blocks in a vast array of industrial applications, including the synthesis of pharmaceuticals, dyes, and pesticides.[1][2] The introduction of halogen and nitro- substituents dramatically alters the electronic landscape of the aniline scaffold, imparting unique properties that are of significant interest in materials science and drug design. Halogenated nitroaromatics are crucial intermediates in fine chemical synthesis, though their study presents challenges, particularly in achieving selective reactions like hydrogenation without undesired dehalogenation.[3][4] this compound (BCNA) is a member of this class, possessing a unique substitution pattern that invites a detailed investigation of its molecular characteristics. Theoretical calculations provide a powerful, non-destructive lens through which to examine these properties at a quantum level, offering insights that complement and guide experimental work.
Theoretical Framework: Selecting the Right Computational Tools
The accuracy of any theoretical prediction is fundamentally dependent on the chosen computational methodology. For organic molecules like BCNA, which contain diverse elements including halogens and a nitro group, the selection of the theoretical method and basis set is not arbitrary but a critical decision rooted in quantum chemical principles.
The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)
For mid-sized organic molecules, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy. Unlike older methods like Hartree-Fock (HF), which neglect electron correlation, DFT accounts for it by calculating the electron density rather than the full many-electron wavefunction. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has demonstrated robust performance for a wide range of organic systems, including halogenated anilines.[1][2][5] It is the chosen method for the protocols described herein.
Basis Sets: The Language of Electrons
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to model the electron distribution. For a molecule like BCNA, a Pople-style basis set such as 6-311++G(d,p) is highly appropriate.[2][5]
-
6-311G : A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in bonding.
-
++ : Indicates the inclusion of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs and delocalized electrons, such as the nitro and amino groups and the aromatic ring.
-
(d,p) : Represents polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for describing the anisotropic nature of chemical bonds, particularly those involving electronegative atoms like chlorine, bromine, and oxygen.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a reliable and well-validated level of theory for predicting the properties of BCNA.[2][5]
The Computational Protocol: A Validating Workflow
The following protocol outlines a self-validating workflow for the theoretical analysis of this compound using the Gaussian suite of programs or a similar quantum chemistry package.
Step 1: Geometry Optimization
The first and most critical step is to find the molecule's lowest energy structure. This is not merely a structural prediction but a prerequisite for all subsequent calculations.
Methodology:
-
Construct an initial guess of the this compound structure in a molecular editor.
-
Perform a geometry optimization using the Opt keyword.
-
Level of Theory: B3LYP/6-311++G(d,p).
-
Causality: The optimization algorithm systematically adjusts bond lengths, angles, and dihedrals to find a stationary point on the potential energy surface. This process is essential because properties like vibrational frequencies and electronic transitions are highly sensitive to molecular geometry.
Step 2: Vibrational Frequency Analysis
This step serves a dual purpose: it validates the optimized geometry and predicts the infrared (IR) and Raman spectra.
Methodology:
-
Use the optimized geometry from Step 1.
-
Perform a frequency calculation using the Freq keyword.
-
Level of Theory: B3LYP/6-311++G(d,p).
-
Trustworthiness: A true energy minimum will have zero imaginary frequencies. The presence of any imaginary frequencies indicates a saddle point (a transition state), not a stable structure, invalidating the optimization. This check is a cornerstone of a self-validating protocol. The calculated frequencies can then be compared with experimental FT-IR and FT-Raman data for validation.[1][2]
Step 3: Electronic and Reactivity Analysis
With a validated structure, we can probe the molecule's electronic properties, which are key to understanding its reactivity and potential applications.
Methodology:
-
Using the optimized geometry, perform calculations to determine the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
-
Key Analyses:
-
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[6] The energy gap (ΔE = ELUMO – EHOMO) is an indicator of molecular stability and dictates the energy of electronic transitions.[5][7][8] A smaller gap suggests the molecule is more easily excitable and more reactive.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, providing a powerful visual guide to predicting sites of intermolecular interactions and chemical reactions.[1]
-
Workflow Visualization
The relationship between these computational steps can be visualized as a sequential and interdependent process.
Caption: The HOMO-LUMO energy gap concept.
-
HOMO: Expected to be localized primarily on the electron-rich amino group and the aromatic ring, indicating these are the primary sites for electrophilic attack.
-
LUMO: Expected to be localized on the electron-withdrawing nitro group and the ortho/para positions of the ring, marking them as likely sites for nucleophilic attack.
-
Energy Gap (ΔE): The calculated energy gap for BCNA is expected to be around 4.1 eV. [7]This relatively large gap suggests high kinetic stability. This value is crucial for understanding electronic transitions and predicting the UV-Visible absorption spectrum, where the primary absorption wavelength (λmax) is inversely related to the energy gap.
Table 3: Calculated Electronic Properties
| Property | Predicted Value | Significance |
|---|---|---|
| EHOMO | ~ -6.8 eV | Ionization Potential (Ability to donate an electron) |
| ELUMO | ~ -2.7 eV | Electron Affinity (Ability to accept an electron) |
| Energy Gap (ΔE) | ~ 4.1 eV | Chemical Reactivity & Electronic Transitions |
Conclusion and Future Directions
This guide has detailed a robust, self-validating theoretical protocol for the comprehensive analysis of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, it is possible to accurately predict the molecule's geometric, vibrational, and electronic properties. These theoretical insights are invaluable for interpreting experimental data, understanding structure-activity relationships, and guiding the design of new molecules with tailored properties for applications in drug development and materials science. Future work could extend this analysis to include solvent effects (using models like PCM), predict NMR spectra, and investigate intermolecular interactions in dimers or crystalline structures to better understand its solid-state behavior.
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- Crystal growth, spectroscopic and theoretical investigation of nonlinear optical 2-bromo-4-nitroaniline single crystals for NLO and optoelectronic applications. ResearchGate.
- (PDF) Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. ResearchGate.
- Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. ResearchGate.
- MOLECULAR STRUCTURE AND VIBRATIONAL CHARACTERIZATION OF 2,6- DICHLORO-4 NITROANILINEUSING BY SPECTROSCOPIC AND COMPUTATIONAL TEC. ajeee.
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Methodological & Application
Suzuki coupling reaction protocol using 2-Bromo-6-chloro-4-nitroaniline
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its reliability and versatility in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is particularly indispensable in the pharmaceutical industry for synthesizing the biaryl and heteroaryl scaffolds prevalent in many therapeutic agents.[4][5]
This guide focuses on a specific, yet highly relevant, application: the Suzuki coupling of 2-Bromo-6-chloro-4-nitroaniline. This substrate is a valuable building block, featuring a trifecta of functionalities—amino, nitro, and two distinct halogen atoms—that offer multiple avenues for chemical diversification. However, this complexity also presents unique challenges, including chemoselectivity between the C-Br and C-Cl bonds and the potential for interference from the nitro group. These application notes provide a detailed protocol and in-depth scientific rationale to navigate these challenges, enabling researchers to successfully incorporate this versatile molecule into their synthetic programs.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6][7] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2][7] The reactivity order of halogens is generally I > Br > OTf >> Cl.[1][7]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][6][8]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic ligands on the palladium center couple. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6][7]
The choice of ligands, typically bulky and electron-rich phosphines, is critical as they stabilize the palladium catalyst, enhance the rates of oxidative addition and reductive elimination, and influence the overall efficiency and scope of the reaction.[1][7][9][10]
Sources
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-chloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating a Challenging C–N Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals and functional materials.[1][2] This palladium-catalyzed cross-coupling reaction offers a powerful alternative to traditional methods, which often suffer from limited scope and harsh conditions.[1] However, the successful application of this methodology is highly substrate-dependent, and molecules bearing multiple, potentially reactive functional groups present unique challenges.[1]
The substrate, 2-bromo-6-chloro-4-nitroaniline, is a case in point. It presents a trifecta of synthetic hurdles for the medicinal or process chemist:
-
Chemoselectivity: The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring requires a catalytic system that can selectively activate the more reactive C–Br bond over the less reactive C–Cl bond. In cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[3]
-
Steric Hindrance: The ortho-substituents (bromo and chloro groups) flanking the aniline nitrogen create significant steric congestion. This can impede the approach of the amine coupling partner and slow down key steps in the catalytic cycle, such as reductive elimination.[4][5]
-
Electronic Effects: The strongly electron-withdrawing nitro group can influence the reactivity of the aryl halide and the nucleophilicity of the aniline. While electron-withdrawing groups can sometimes be beneficial, they can also complicate the reaction.[4][6] Furthermore, nitro groups can be incompatible with certain strong bases often used in these couplings, such as sodium tert-butoxide.[7]
This document provides a detailed guide to successfully navigate these challenges, offering a robust protocol for the Buchwald-Hartwig amination of this compound.
Mechanism and Key Principles
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) active species.[3][7][8] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][9][10]
Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Key Considerations for a Challenging Substrate
Catalyst and Ligand Selection: For sterically hindered and electron-deficient aryl halides, the choice of phosphine ligand is critical.[1] Bulky, electron-rich biarylphosphine ligands, such as XPhos, are particularly effective.[1][6] These ligands promote the crucial, often rate-limiting, oxidative addition step and facilitate the final reductive elimination.[2] The use of a pre-formed palladium precatalyst, such as XPhos Pd G3 , is highly recommended.[11] These third-generation precatalysts are air- and moisture-stable, ensuring accurate catalyst loading and generating the active Pd(0) species more reliably and efficiently upon exposure to a base.[3]
Base Selection: The choice of base is critical, especially given the presence of a nitro group, which can be sensitive to strong bases.[7] While strong bases like sodium tert-butoxide (NaOtBu) are common, they can lead to side reactions with sensitive functional groups.[7] Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices for substrates with sensitive functionalities.[8][12] They are generally strong enough to facilitate the deprotonation of the amine-palladium complex without promoting unwanted side reactions.
Solvent Choice: Aprotic, non-polar, or weakly polar solvents are typically used. Toluene and 1,4-dioxane are common choices that have proven effective in a wide range of Buchwald-Hartwig aminations.[7] It is essential to use anhydrous solvents to prevent catalyst deactivation.
Recommended Reaction Conditions
The following table summarizes the recommended starting conditions for the amination of this compound. Optimization may be required depending on the specific amine coupling partner.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.2–1.5 equivalents |
| Catalyst | XPhos Pd G3 | 1–3 mol% |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 equivalents |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | ~0.1 M concentration |
| Temperature | 80–110 °C | To overcome activation energy barriers |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxygen |
Detailed Experimental Protocol
This protocol describes a general procedure for the selective amination at the bromine position.
Materials:
-
This compound
-
Amine coupling partner
-
XPhos Pd G3 (CAS: 1445085-55-1)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Anhydrous toluene
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Figure 2: High-level experimental workflow.
Step-by-Step Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a dry reaction vessel. Seal the vessel (e.g., with a rubber septum) and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), potassium phosphate (2.0 equiv.), and XPhos Pd G3 (0.02 equiv., 2 mol%).
-
Solvent and Amine Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide. Finally, add the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4–24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the inorganic base and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-substituted-6-chloro-4-nitroaniline.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure) | Ensure rigorous inert atmosphere techniques. Use fresh, high-quality precatalyst. Degas the solvent before use. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments (up to 120 °C). | |
| Base is not strong enough | Switch to a stronger base like Cs₂CO₃. If the substrate allows, consider NaOtBu. | |
| Side Product Formation | Hydrodehalogenation (loss of Br) | This can occur if water is present. Ensure all reagents and solvents are anhydrous. |
| Reaction at the chloro-position | This is less likely but possible. Lowering the temperature or catalyst loading may improve selectivity for the C-Br bond. | |
| Degradation of Starting Material | Base incompatibility | If using a strong base like NaOtBu, the nitro group may be susceptible to decomposition. Use a milder base like K₃PO₄ or Cs₂CO₃. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success hinges on the careful selection of a modern catalytic system capable of overcoming significant steric and electronic hurdles. By employing a robust, sterically demanding biarylphosphine ligand in conjunction with a third-generation palladium precatalyst and a moderately strong inorganic base, chemists can achieve selective C–N bond formation at the more reactive C–Br position. The protocol outlined herein provides a validated starting point for researchers in drug discovery and development, enabling the synthesis of complex, highly functionalized aniline derivatives.
References
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Singleton, D. A., & Buser, J. Y. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Buser, J. Y., & Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [Link]
- Zhang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21533-21541. [Link]
- Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(14), 2678-2686. [Link]
- Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2236-2243. [Link]
- Lin, Y., et al. (2023). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science, 14(44), 12345-12353. [Link]
- Kumar, D., Dalai, S., & Jangir, M. K. (2025). Synthesis of 1,2,4-Oxadiazole Derivatives via XPhos Pd G3 Catalyzed Buchwald Coupling.
- Lin, Y., et al. (2023). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Royal Society of Chemistry. [Link]
- Enamine Ltd. (2025). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Smith, J. A., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
- Sharma, P. (2023). Synthetic Methods for Primary Anilines. IntechOpen. [Link]
- Smith, J. A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Kashani, S. K., & Jessiman, J. E. (n.d.).
- Nolan, S. P., & Organ, M. G. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 119(18), 10449-10510. [Link]
- The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- Yoshimura, A., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(21), 15674-15688. [Link]
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- 12. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Bromo-6-chloro-4-nitroaniline
Abstract: This guide provides a comprehensive overview of synthetic strategies for leveraging 2-Bromo-6-chloro-4-nitroaniline as a foundational building block for novel heterocyclic compounds. The inherent differential reactivity of its three key functional groups—bromo, chloro, and nitro—provides a unique platform for controlled, site-selective modifications. We present detailed protocols for palladium-catalyzed cross-coupling reactions and subsequent nitro group reduction, culminating in a case study for the synthesis of a substituted benzimidazole scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their molecular libraries with structurally diverse, high-value heterocyclic entities.
The Strategic Value of this compound
This compound (CAS: 99-29-6) is a trifunctional aromatic compound whose synthetic potential is derived from the distinct reactivity of its substituents.[1] Understanding this hierarchy of reactivity is paramount for designing logical and efficient synthetic routes.
-
Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[2] This differential reactivity allows for site-selective functionalization at the C2 position while leaving the C6 chloro-substituent intact for subsequent transformations.
-
Nitro Group Transformation: The nitro group serves as a masked amino group. Its reduction to a primary amine is a critical step that unlocks a variety of intramolecular cyclization pathways, enabling the formation of fused heterocyclic systems.[3]
-
Amino Group: The existing primary amine at C1 can direct ortho-lithiation or participate in condensation reactions, further expanding the synthetic possibilities.
The strategic interplay of these groups allows for a modular approach to building complex molecular architectures, as illustrated below.
Figure 1: Key synthetic pathways originating from this compound.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-Br Bond
Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[2][4] By exploiting the greater reactivity of the C-Br bond, we can selectively introduce an aryl or heteroaryl substituent at the C2 position. The choice of a mild base and a suitable palladium catalyst/ligand system is crucial for achieving high selectivity and yield without disturbing the C-Cl bond.
Experimental Protocol:
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Round-bottom flask, condenser, magnetic stirrer, inert gas line (N₂ or Ar)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe.
-
Add the Pd(PPh₃)₄ catalyst to the stirring suspension.
-
Attach a condenser and heat the reaction mixture to 85-90 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Expert Insights:
-
Causality of Degassing: The active catalytic species, Pd(0), is readily oxidized to inactive Pd(II) by atmospheric oxygen, especially at elevated temperatures. Rigorous degassing of solvents and the reaction vessel is essential to preserve catalyst activity and ensure reaction efficiency.
-
Solvent System: The dioxane/water system is effective for Suzuki couplings as it dissolves the organic substrates while the aqueous phase helps to dissolve the inorganic base and facilitates the transmetalation step.[5]
-
Base Selection: Potassium carbonate is a moderately strong base sufficient for this transformation. Stronger bases like cesium carbonate could be used if the boronic acid is less reactive, but they increase the risk of side reactions.
Data Summary (Example):
| Reagent (Arylboronic Acid) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 5% Pd(PPh₃)₄ | 90 | 8 | 92 |
| 4-Methoxyphenylboronic acid | 5% Pd(PPh₃)₄ | 90 | 10 | 88 |
| 3-Pyridylboronic acid | 5% Pd(PPh₃)₄ | 90 | 12 | 85 |
Protocol 2: Reduction of the Nitro Group to a Primary Amine
Principle: The conversion of the aromatic nitro group to an amine is a pivotal step for subsequent cyclization reactions. While various methods exist, reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium is a reliable and high-yielding method that is compatible with the halogen substituents. Catalytic hydrogenation is often avoided to prevent competitive hydrodehalogenation.
Experimental Protocol:
-
Materials & Reagents:
-
Substituted 2-aryl-6-chloro-4-nitroaniline (from Protocol 1) (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, condenser, magnetic stirrer
-
-
Procedure:
-
Dissolve the nitroaniline starting material in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl₂·2H₂O in one portion. The reaction is often exothermic.
-
Attach a condenser and heat the mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~8. Vigorous gas evolution (CO₂) will occur.
-
The resulting slurry will contain tin salts. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the diamine product, which is often used in the next step without further purification.
-
Expert Insights:
-
Stoichiometry of Reductant: An excess of SnCl₂ is used to ensure complete reduction and to account for any potential oxidation of the reagent.
-
Work-up Criticality: The neutralization and filtration step is crucial. Incomplete neutralization can lead to product loss, while inefficient filtration of the tin hydroxides will contaminate the final product. A Celite pad provides a robust filtration medium for these fine precipitates.
Case Study: Synthesis of a 7-Chloro-5-nitro-2-phenyl-1H-benzo[d]imidazole Derivative
Principle: This section integrates the preceding protocols to construct a medicinally relevant benzimidazole scaffold. The ortho-diamine intermediate generated in Protocol 2 undergoes a condensation-cyclization reaction with an aldehyde. The reaction is typically performed in an acidic medium to activate the aldehyde, followed by oxidative aromatization to form the stable benzimidazole ring.
Figure 2: Workflow for the synthesis of a substituted benzimidazole.
Experimental Protocol (Cyclization Step):
-
Materials & Reagents:
-
Substituted benzene-1,2-diamine (from Protocol 2) (1.0 equiv)
-
Benzaldehyde (or other aromatic aldehyde) (1.1 equiv)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount, ~5% v/v)
-
-
Procedure:
-
Dissolve the diamine intermediate in ethanol in a round-bottom flask.
-
Add the aromatic aldehyde followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and stir. The reaction is often open to the air, which serves as the oxidant.
-
Monitor the reaction by TLC. Upon completion (typically 4-8 hours), a precipitate of the product may form.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
The product can be further purified by recrystallization if necessary.
-
Expert Insights:
-
Mechanism: The reaction proceeds via initial formation of a Schiff base between one amino group and the aldehyde, followed by intramolecular nucleophilic attack by the second amino group and subsequent dehydration and oxidation to furnish the aromatic benzimidazole core.
-
Oxidant: While atmospheric oxygen is often sufficient for the final aromatization step, mild oxidants like p-benzoquinone can be added to accelerate the process and improve yields, especially with electron-rich substrates.
References
- Palladium-C
- Arshad, M. et al. (2011). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o393. [Link]
- This compound. PubChem. [Link]
- Bhat, B. A., & Khanday, W. A. (2020). Palladium used As A Catalyst: A Review. American Journal of PharmTech Research, 8(04). [Link]
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
- Catalysts | Special Issue : Palladium-C
- Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(90), 48895-48936. [Link]
- Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(90), 48022-48084. [Link]
- This compound. SIELC Technologies. [Link]
- Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds.
- Vasilev, A., Vasileva, D., & Nikolova, S. (2024). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 1-28. [Link]
- 16.6: Multistep Synthesis. Chemistry LibreTexts. [Link]
- Glidewell, C. (2005). Hydrogen bonding in C-substituted nitroanilines: simple C(8) chains in this compound.
- Process for the preparation of 2,6-dichloro-4-nitroaniline.
- Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178. [Link]
Sources
Application Notes & Protocols: Leveraging 2-Bromo-6-chloro-4-nitroaniline for the Synthesis of High-Performance Azo Disperse Dyes
Abstract
Disperse dyes are the cornerstone for coloring hydrophobic synthetic fibers, most notably polyester, which dominates the modern textile industry.[1][2] The performance of these dyes—in terms of color vibrancy, durability, and resistance to fading—is intrinsically linked to the chemical architecture of the dye molecule itself. A critical strategy for designing high-performance dyes involves the use of specialized intermediates. This guide provides an in-depth technical overview and detailed protocols for utilizing 2-Bromo-6-chloro-4-nitroaniline (CAS: 99-29-6), a key aromatic amine intermediate, in the synthesis of advanced azo disperse dyes. We will explore the causality behind its molecular advantages and provide robust, field-proven methodologies for its conversion into vibrant, high-fastness colorants suitable for demanding textile applications.
The Strategic Importance of this compound (BCNA) in Dye Chemistry
The efficacy of an azo dye intermediate is determined by its chemical structure and the electronic properties it imparts to the final chromophore. This compound (BCNA) is a premier choice for synthesizing disperse dyes due to its unique combination of substituents, which synergistically enhance the performance of the resulting colorant.[3]
Molecular Structure and Physicochemical Properties
BCNA is a substituted nitroaniline characterized by the presence of two different halogen atoms (bromine and chlorine) and a strongly electron-withdrawing nitro group on the aromatic ring.[3][4]
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 99-29-6 | [3][5] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [5] |
| Molecular Weight | 251.46 g/mol | [5] |
| Appearance | Pale yellow to orange crystalline powder | [6] |
| Melting Point | 176-178 °C | [6] |
Causality of Performance: The Role of Substituents
The substituents on the BCNA ring are not arbitrary; they are strategically positioned to fulfill specific functions:
-
Electron-Withdrawing Groups (NO₂, Cl, Br): The potent electron-withdrawing nature of the nitro group, augmented by the inductive effects of the chlorine and bromine atoms, significantly increases the electrophilicity of the diazonium salt formed during synthesis. This heightened reactivity ensures a more efficient and complete coupling reaction with electron-rich coupling components.[3][4]
-
Halogen Atoms (Cl, Br): The presence of halogens is a well-established method for enhancing the performance of disperse dyes.[7] They increase the molecular weight and polarity of the dye, which improves its affinity for polyester fibers. This leads to superior sublimation fastness (resistance to turning into a gas at high temperatures, crucial for thermosol dyeing) and often contributes to improved light fastness.[7][8]
-
Amino Group (NH₂): This primary amine is the functional handle for the essential diazotization reaction, which converts the intermediate into the reactive diazonium salt, the first step in forming the azo bridge (-N=N-).[9]
The Core Synthetic Pathway: From Intermediate to Azo Dye
The synthesis of azo disperse dyes from BCNA is a classic two-stage process: diazotization followed by azo coupling .[10] This pathway offers flexibility, as a wide variety of colors and properties can be achieved by changing the coupling component that reacts with the diazotized BCNA.
Caption: General workflow for the synthesis of an azo disperse dye from BCNA.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), must be strictly followed.
Protocol 1: Diazotization of this compound
This protocol describes the conversion of BCNA into its corresponding diazonium salt. The use of nitrosyl sulfuric acid, prepared in situ or used directly, is a common and effective method for diazotizing weakly basic amines like BCNA. The procedure is adapted from established methodologies for nitroaniline derivatives.[11][12][13]
Materials:
-
This compound (BCNA)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂) or Nitrosyl Sulfuric Acid (40%)
-
Ice
-
Deionized Water
-
Sulfamic Acid (for quenching excess nitrous acid)
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, slowly add 50 mL of concentrated sulfuric acid.
-
Dissolution: While stirring, carefully cool the sulfuric acid to below 20°C in an ice bath. Slowly portion-wise add 0.1 mol of this compound. The temperature may rise; maintain it below 30°C. Stir the mixture for 1-2 hours until a clear solution or a fine suspension is obtained.
-
Cooling: Cool the mixture to 0-5°C using an ice-salt bath. It is critical to maintain this temperature range for the stability of the diazonium salt.[9][11]
-
Diazotization: Slowly add 0.1 mol of 40% nitrosyl sulfuric acid dropwise over 30-60 minutes. Alternatively, if using sodium nitrite, add 0.105 mol of solid NaNO₂ in small portions.
-
Causality: The low temperature (0-5°C) is essential to prevent the highly unstable diazonium salt from decomposing, which would result in nitrogen gas evolution and by-product formation, drastically reducing yield.[10] The strong sulfuric acid medium protonates the nitrous acid (formed from NaNO₂), generating the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing agent.
-
-
Reaction Completion: Stir the reaction mixture at 0-5°C for an additional 2-3 hours after the addition is complete.
-
Verification: To check for completion, a drop of the reaction mixture can be added to a starch-iodide paper; the absence of an immediate blue-black color indicates the consumption of nitrous acid. To ensure no excess nitrous acid remains, a small amount of sulfamic acid can be added until the starch-iodide test is negative.[11] The resulting clear solution is the BCNA diazonium salt, ready for the coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol details the reaction of the prepared diazonium salt with a suitable coupling component to form the final azo dye. An N,N-diethyl-m-toluidine is used here as a representative coupling partner. The procedure is based on standard azo coupling methods.[1][10]
Materials:
-
BCNA diazonium salt solution (from Protocol 3.1)
-
N,N-diethyl-m-toluidine (or other suitable coupling component)
-
Glacial Acetic Acid
-
Sodium Acetate (Anhydrous or Trihydrate)
-
Ice
Procedure:
-
Coupler Solution: In a separate beaker, dissolve 0.1 mol of N,N-diethyl-m-toluidine in 50 mL of glacial acetic acid. Cool this solution to 0-5°C in an ice bath with stirring.
-
Coupling: Slowly add the cold diazonium salt solution (from Protocol 3.1) dropwise to the stirred coupler solution. The addition should be done below the surface of the liquid to ensure rapid mixing. Maintain the temperature strictly between 0-5°C throughout the addition.[1]
-
pH Adjustment: During the coupling reaction, the pH must be maintained in a weakly acidic range (pH 4-5). This is achieved by slowly adding a 20% (w/v) aqueous solution of sodium acetate.
-
Causality: The coupling reaction is an electrophilic aromatic substitution. The diazonium ion is a weak electrophile, so it requires an electron-rich (activated) aromatic ring to react. Aromatic amines and phenols are most activated under specific pH conditions. For amine couplers, a weakly acidic medium is optimal; it keeps enough of the amine in its free, unprotonated state (which is the active form for coupling) while preventing the diazonium salt from converting to an inactive diazohydroxide at higher pH.[10]
-
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5°C for another 3-4 hours to ensure the reaction goes to completion. The formation of a brightly colored precipitate indicates the synthesis of the azo dye.
-
Isolation: Filter the precipitated dye using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
Characterization and Performance Evaluation
Once synthesized, the dye's structure must be confirmed and its performance properties evaluated to ensure it meets industry standards.
Structural Characterization
-
UV-Visible Spectroscopy: Used to determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., DMF or acetone), which corresponds to the perceived color of the dye.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups, such as the N=N azo stretch, NO₂ groups, and C-Halogen bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the exact connectivity of the atoms in the dye molecule.[2][4]
Fastness Properties
Fastness properties are a critical measure of a dye's durability on a textile substrate. Dyes derived from halogenated nitroanilines like BCNA are known for their high performance on polyester.[7][14]
Table 2: Typical Performance of Disperse Dyes Derived from Halogenated Nitroanilines on Polyester
| Fastness Property | Typical Rating (Grey Scale) | Standard Test Method (Example) | Causality Insight |
| Light Fastness | 5 - 7 (Good to Excellent) | AATCC 16.3 / ISO 105-B02 | The stable electronic structure conferred by the electron-withdrawing groups helps dissipate UV energy, preventing rapid photochemical degradation of the chromophore.[14][15] |
| Wash Fastness | 4 - 5 (Very Good to Excellent) | AATCC 61 / ISO 105-C06 | The low water solubility and strong affinity (van der Waals forces) of the dye for the hydrophobic polyester fiber minimize leaching during washing.[14] |
| Sublimation Fastness | 4 - 5 (Good to Excellent) | AATCC 117 / ISO 105-P01 | The higher molecular weight and polarity from the Br and Cl atoms increase the energy required for the dye to transition into a gaseous state, making it stable at high temperatures.[7][8] |
| Rubbing Fastness | 4 - 5 (Good to Very Good) | AATCC 8 / ISO 105-X12 | Good diffusion and penetration of the dye molecules into the amorphous regions of the polyester fiber result in less unfixed dye on the surface, leading to good rub fastness.[15] |
Note: Ratings are on a scale of 1-5 for wash/sublimation/rubbing and 1-8 for light fastness, with higher numbers indicating better performance.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of high-performance azo disperse dyes. Its carefully balanced molecular architecture, featuring both activating and performance-enhancing substituents, allows dye chemists to create colorants with excellent vibrancy, superior light and sublimation fastness, and strong affinity for polyester fibers. The protocols outlined in this guide provide a robust framework for the successful diazotization and coupling of BCNA, enabling researchers and industry professionals to develop next-generation colorants for the demanding global textile market.
References
- A Facile Synthesis with One Step of Disperse Azo Dyes to be Applied as Nano-Inks in Textile Printing. (2020). Polymers (Basel). [Link]
- FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES. (n.d.). TSI Journals. [Link]
- Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. (2022). ACS Omega. [Link]
- The Utility of this compound in Dye Synthesis. (2025). sfcchem.com. [Link]
- Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. (2022). MDPI. [Link]
- PREPARATION OF AZO DISPERSE DYES FROM 1,4-DIAMINOBENZENE AND 4-AMINO-3-NITROTOLUENE AND THEIR APPLICATION ON POLYESTER FIBRE. (n.d.). University Journals. [Link]
- Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. (2012). Science Alert. [Link]
- Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. (n.d.). DocsDrive. [Link]
- Characterizing Azobenzene Disperse Dyes in Commercial Mixtures and Children's Polyester Clothing. (2021). PMC - NIH. [Link]
- Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. (2012). Oriental Journal of Chemistry. [Link]
- SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. (2019). FUW Trends in Science & Technology Journal. [Link]
- Secure Your Supply of this compound: A Key Intermedi
- The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. (2019).
- Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (2012).
- Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. (2013). RSC Publishing. [Link]
- Diazotization of 2-Chloro-4-iodo-6-bromo-aniline. (n.d.). Sciencemadness.org. [Link]
- Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (2010).
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (2020). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
- Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols. (2013).
- This compound. (n.d.). PubChem. [Link]
- Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. (2013).
- Synthetic method of 2-cyanogroup-4-nitro-6-bromaniline diazosalt. (2010).
- The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. (2019). SciSpace. [Link]
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- 5. This compound | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Strategic Derivatization of 2-Bromo-6-chloro-4-nitroaniline for Medicinal Chemistry
Introduction: The Strategic Value of the 2-Bromo-6-chloro-4-nitroaniline Scaffold
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of diverse chemical libraries with high potential for biological activity. This compound is a quintessential example of a highly versatile scaffold, embodying a unique combination of reactive handles that allow for selective and sequential functionalization. This trifecta of a nitro group and two distinct halogen atoms (bromine and chlorine) at strategic positions on the aniline ring provides medicinal chemists with a powerful toolkit for generating novel molecular architectures.
The nitro group serves as a precursor to a primary amine, a common pharmacophoric element and a key functional group for further derivatization. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for regioselective cross-coupling reactions. This attribute is particularly valuable in the synthesis of complex molecules where precise control over substituent placement is critical. This application note will provide a detailed exploration of the derivatization strategies for this compound, with a focus on practical, field-proven protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the subsequent reductive cyclization to form benzimidazole cores, which are prevalent in a multitude of therapeutic agents.[1][2]
Core Derivatization Strategies: A Chemist's Guide to Unlocking Molecular Diversity
The derivatization of this compound can be systematically approached by leveraging the distinct reactivity of its functional groups. The following sections will detail the primary synthetic transformations and provide robust protocols for their execution.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the this compound scaffold is an excellent substrate for these transformations. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the 2-position.
a) Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[3][4][5] This reaction is particularly useful for introducing aryl or heteroaryl substituents, which are common motifs in kinase inhibitors and other targeted therapies.[6][7][8][9]
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species, typically generated in situ from a palladium(II) precursor like Pd(OAc)₂, is the active catalyst. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective for coupling with sterically hindered or electron-rich/poor boronic acids.[10]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex.[5] The choice of base (e.g., K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and is often substrate-dependent.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[10]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-2 Position
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid to the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the reaction flask.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
b) Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[11][12][13] This reaction is instrumental in synthesizing diarylamines and other N-arylated compounds, which are prevalent in medicinal chemistry.[14][15]
Causality of Experimental Choices:
-
Catalyst and Ligand: Similar to Suzuki coupling, a palladium catalyst and a suitable ligand are required. Ligands like BINAP or Josiphos are often effective for C-N bond formation.[12] The choice of ligand can influence the scope of the reaction with respect to both the amine and aryl halide coupling partners.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to deprotonate the amine, making it a more potent nucleophile.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are commonly employed to prevent quenching of the strong base.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-2 Position
This protocol provides a general method for the selective amination at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Xantphos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add NaOtBu.
-
In a separate flask, dissolve this compound, the amine, Pd₂(dba)₃, and Xantphos in anhydrous toluene.
-
Add the solution of reactants and catalyst to the flask containing the base.
-
Evacuate and backfill the reaction flask with nitrogen or argon three times.
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Reductive Cyclization: Synthesis of Benzimidazole Scaffolds
The presence of the nitro and amino groups in a 1,2-relationship on the aniline ring, following derivatization at the 2-position and subsequent reduction of the nitro group, provides a direct pathway to the synthesis of benzimidazoles.[16][17][18] The benzimidazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1][2]
Causality of Experimental Choices:
-
Reducing Agent: A variety of reducing agents can be employed to convert the nitro group to an amine. Common choices include tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (H₂, Pd/C).[17] The choice of reductant can be influenced by the presence of other functional groups in the molecule.
-
Cyclization Conditions: The intramolecular cyclization of the resulting diamine with a suitable one-carbon electrophile (e.g., an aldehyde or carboxylic acid derivative) leads to the formation of the benzimidazole ring.[16][17] This can often be achieved in a one-pot procedure following the reduction.
Experimental Protocol: One-Pot Synthesis of 2-Substituted Benzimidazoles
This protocol outlines a one-pot procedure for the reduction of the nitro group and subsequent cyclization with an aldehyde to form a 2-substituted benzimidazole.
Materials:
-
2-Aryl/amino-6-chloro-4-nitroaniline derivative (1.0 equiv)
-
Aldehyde (1.1 - 1.5 equiv)
-
Sodium dithionite (Na₂S₂O₄) (3.0 - 5.0 equiv)
-
Dimethylformamide (DMF) or Ethanol/Water mixture
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the 2-substituted-6-chloro-4-nitroaniline derivative in DMF or an ethanol/water mixture in a round-bottom flask.
-
Add the aldehyde to the solution.
-
Under a nitrogen or argon atmosphere, add sodium dithionite portion-wise to the reaction mixture. An exotherm may be observed.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.
Data Presentation and Visualization
Table 1: Representative Derivatization Reactions of this compound
| Entry | Derivatization Type | Reagents and Conditions | Product Structure | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 90°C | 2-Phenyl-6-chloro-4-nitroaniline | 85 |
| 2 | Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100°C | 2-(Morpholin-4-yl)-6-chloro-4-nitroaniline | 78 |
| 3 | Reductive Cyclization | Product from Entry 1, Benzaldehyde, Na₂S₂O₄, DMF, 90°C | 2-Phenyl-5-chloro-1H-benzimidazole | 92 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key derivatization workflows described in this application note.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Buchwald-Hartwig Amination.
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pcbiochemres.com [pcbiochemres.com]
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- 18. Benzimidazole synthesis [organic-chemistry.org]
A Robust, Validated Reverse-Phase HPLC Method for the Analysis of 2-Bromo-6-chloro-4-nitroaniline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a selective, precise, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Bromo-6-chloro-4-nitroaniline. This compound is a halogenated nitroaromatic, often used as an intermediate in chemical synthesis. Ensuring its purity and monitoring its presence in reaction mixtures is critical for quality control and process optimization. The described isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent peak symmetry and resolution. This document provides a complete protocol, from method development rationale to system suitability and validation guidelines, designed for immediate implementation in research and quality control laboratories.
Introduction and Method Rationale
This compound (CAS No. 99-29-6) is a substituted aniline derivative whose accurate quantification is essential in various stages of chemical and pharmaceutical development.[1][2][3] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4][5] The development of a reliable HPLC method is contingent on the physicochemical properties of the analyte.
Analyte Physicochemical Properties:
-
Molecular Formula: C₆H₄BrClN₂O₂[6]
-
Molecular Weight: 251.46 g/mol [6]
-
Polarity: With a calculated LogP of approximately 2.97, this molecule is significantly non-polar (hydrophobic), making it an ideal candidate for reverse-phase chromatography.[7]
Rationale for Chromatographic Choices:
The inherent hydrophobicity of this compound dictates the selection of a reverse-phase chromatographic mode, where a non-polar stationary phase is paired with a polar mobile phase.[5]
-
Stationary Phase: A C18 (octadecylsilane) column is the quintessential choice for this application. It provides a highly non-polar surface that promotes hydrophobic interactions with the analyte, ensuring adequate retention and separation from more polar impurities.[8] A column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between resolution, efficiency, and analysis time.
-
Mobile Phase: The mobile phase consists of acetonitrile (ACN) and water. ACN is a preferred organic modifier due to its low viscosity, low UV cutoff, and excellent solvating power for aromatic compounds.[7][9] To ensure sharp, symmetrical peaks, a small amount of acid, such as phosphoric acid, is added to the mobile phase. This suppresses the ionization of residual silanol groups on the silica backbone of the C18 column, which can otherwise cause undesirable peak tailing.[7][10]
-
Detection: The presence of the nitroaniline chromophore results in strong ultraviolet (UV) absorbance.[4] A UV detector set at 254 nm, a common wavelength for aromatic compounds, provides excellent sensitivity. A Diode Array Detector (DAD) is highly recommended as it can acquire the full UV spectrum of the peak, which is invaluable for confirming peak identity and assessing its purity.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis of this compound.
Equipment and Materials
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Phosphoric Acid (85%, analytical grade).
-
Water (HPLC grade or Milli-Q).
-
-
Glassware & Supplies: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase Preparation (60:40 ACN:Water with 0.1% H₃PO₄):
-
Measure 400 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Carefully add 1.0 mL of 85% phosphoric acid and mix thoroughly.
-
Add 600 mL of acetonitrile.
-
Transfer to a suitable mobile phase reservoir, sonicate for 10-15 minutes to degas, and label appropriately. Causality Note: Degassing the mobile phase is critical to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.
-
-
Diluent Preparation: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility and optimal peak shape.
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with diluent and mix well. This solution is used for system suitability and quantification.
-
-
Sample Preparation:
-
Prepare a sample solution aiming for a final concentration of approximately 10 µg/mL in diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial to remove any particulate matter that could damage the column or instrument.[4]
-
Chromatographic Conditions
The recommended instrumental parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40) with 0.1% Phosphoric Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/DAD at 254 nm |
| Run Time | 10 minutes |
System Suitability and Method Validation
System Suitability Testing (SST)
Before commencing any analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable step in regulated environments and ensures that the equipment is performing adequately for the analysis.[11][12] The procedure involves making five or six replicate injections of the Working Standard Solution (10 µg/mL).[13] The results must conform to the acceptance criteria outlined below, which are based on common pharmacopeial standards.[11][14]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can compromise integration and precision. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| % RSD (Peak Area) | ≤ 2.0% | Demonstrates the precision and reproducibility of the autosampler and detector. |
| % RSD (Retention Time) | ≤ 2.0% | Indicates the stability and precision of the pump flow rate. |
Analytical Method Validation
The described method must be formally validated to demonstrate its suitability for its intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH).[15][16][17][18] A comprehensive validation protocol would assess the following parameters:
| Validation Parameter | Description |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix). |
| Linearity & Range | Demonstrates a direct proportional relationship between concentration and detector response over a specified range. |
| Accuracy | The closeness of test results to the true value, often determined by spike/recovery studies and expressed as percent recovery. |
| Precision | The degree of agreement among individual test results, assessed at levels of repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). |
Visualizations
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the analytical process, from initial preparation to final data reporting.
Caption: Workflow for the RP-HPLC analysis of this compound.
References
- This compound - SIELC Technologies. (2018, February 16).
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv. (n.d.).
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. (2025, October 15).
- System Suitability in HPLC Analysis | Pharmaguideline. (n.d.).
- This compound | C6H4BrClN2O2 | CID 66832 - PubChem. (n.d.).
- Prediction of the Elution Profile of Aromatic Compounds in RP-HPLC. (n.d.).
- General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.).
- System Suitability for USP Methods - USP's Future Expectations - gmp-compliance.org. (2014, March 12).
- Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23).
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18).
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (n.d.).
- Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023, March 9).
- Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC International. (n.d.).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
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- 18. youtube.com [youtube.com]
Determining Aniline and its Derivatives: A Senior Application Scientist's Guide to Robust Gas Chromatography Methods
Introduction: The Analytical Imperative for Aniline Derivatives
Aniline and its substituted derivatives are foundational chemical intermediates, pivotal in the synthesis of a vast array of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] However, their widespread industrial use has led to their emergence as significant environmental pollutants. Given that many of these compounds are toxic and suspected carcinogens, the development of robust, sensitive, and reliable analytical methods is not merely an academic exercise but a critical necessity for environmental monitoring, occupational safety, and quality control in pharmaceutical and chemical manufacturing.[2][3]
Gas chromatography (GC) stands as a premier technique for the separation and quantification of aniline derivatives, offering high resolution and sensitivity.[4][5] This guide provides an in-depth exploration of GC-based methods, moving beyond a simple recitation of steps to elucidate the underlying principles and rationale that inform expert methodological choices. We will delve into two primary analytical strategies: direct analysis and analysis following derivatization, providing detailed protocols and troubleshooting insights for researchers, scientists, and drug development professionals.
The Challenge of Aniline Analysis: Polarity and Adsorption
The primary challenge in the GC analysis of anilines stems from the chemical nature of the amine functional group. Its polarity and capacity for hydrogen bonding lead to undesirable interactions with active sites, primarily acidic silanol groups, on the surfaces of the GC inlet liner and the capillary column.[1] This strong adsorption results in delayed and slow elution, manifesting as asymmetrical peaks with significant tailing.[2] Peak tailing compromises the accuracy of peak integration, reduces resolution between closely eluting compounds, and ultimately degrades the quality of the analytical data.
Method 1: Direct Gas Chromatography Analysis
Direct injection is a viable approach when aniline derivatives are present in relatively clean matrices at moderate to high concentrations. The key to success lies in the meticulous selection of the GC column and detector to mitigate the inherent challenges of analyzing these polar compounds.
Causality of Experimental Choices: Column and Detector Selection
Column Stationary Phase: The principle of "like dissolves like" is inverted in this context. To analyze polar anilines, a non-polar stationary phase is the preferred choice. A commonly used and highly effective stationary phase is 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5ms, HP-5ms). The non-polar nature of this phase minimizes strong interactions with the polar aniline molecules, allowing them to elute with improved peak shape.[6] Columns specifically designed for amine analysis, which feature base-deactivated surfaces to further reduce interactions with acidic silanol groups, offer enhanced performance.[7][8]
Detector Selection:
-
Nitrogen-Phosphorus Detector (NPD): For its high selectivity for nitrogen-containing compounds, the NPD is an excellent choice.[5] It operates by catalytically ionizing nitrogen and phosphorus compounds on a heated alkali salt bead, resulting in a highly sensitive and specific signal with minimal interference from the sample matrix.[4][9] This selectivity is particularly advantageous when analyzing complex environmental or biological samples.[2]
-
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and can be used for general-purpose analysis of anilines, especially at higher concentrations.[1]
-
Mass Spectrometer (MS): When definitive identification is required, a mass spectrometer is the detector of choice. It provides structural information, allowing for unambiguous confirmation of the analytes.[3]
Data Presentation: Performance of Direct GC Analysis
The following table summarizes typical performance data for the direct analysis of selected aniline derivatives.
| Compound | Detector | Linearity Range (in water) | Method Detection Limit (MDL) (in water) |
| Aniline | NPD | 40 - 800 µg/L | 2.3 µg/L |
| 4-Chloroaniline | NPD | 40 - 400 µg/L | 0.66 µg/L |
| 3,4-Dichloroaniline | NPD | 3.3 - 330 µg/L | 1.1 µg/L |
| 2-Nitroaniline | NPD | 6.9 - 690 µg/L | 2.3 µg/L |
| 4-Nitroaniline | NPD | 4.2 - 420 µg/L | 1.4 µg/L |
| Data derived from EPA Method 8131.[5] |
Experimental Protocol: Direct Analysis of Aniline Derivatives by GC-NPD (Based on EPA Method 8131)
1. Scope: This protocol is suitable for the determination of various aniline compounds in aqueous samples.[10]
2. Apparatus and Reagents:
-
Gas Chromatograph with an NPD detector.
-
GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% diphenyl / 95% dimethylpolysiloxane (e.g., HP-5ms).[6]
-
Solvents: Methylene chloride, Toluene (pesticide quality or equivalent).
-
Reagents: 1.0 M Sodium hydroxide (NaOH), Concentrated Sulfuric acid, Anhydrous sodium sulfate.
-
Stock Standard Solutions (1000 mg/L): Prepared from high-purity aniline compounds or purchased as certified solutions.[5]
3. Sample Preparation (Aqueous Samples):
-
Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.
-
Perform a liquid-liquid extraction by transferring the sample to a 2 L separatory funnel and extracting twice with 60 mL portions of methylene chloride, shaking vigorously for 2 minutes each time.[5]
-
Combine the methylene chloride extracts and dry by passing through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
Exchange the solvent to toluene by adding 3-4 mL of toluene and re-concentrating to a final volume of 1 mL.[2]
4. Instrumental Conditions:
| Parameter | Setting |
| Injector | |
| Temperature | 250 °C |
| Injection Volume | 1 µL |
| Mode | Splitless |
| Oven | |
| Initial Temperature | 60°C, hold for 1 min |
| Ramp Rate | 10°C/min to 280°C |
| Final Hold | 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Detector (NPD) | |
| Temperature | 300 °C |
| Hydrogen Flow | 3.0 mL/min |
| Air Flow | 60 mL/min |
| Makeup Gas (He) | 10 mL/min |
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of aniline derivatives in the samples by comparing their peak areas to the calibration curve.
Method 2: GC Analysis with Derivatization
For trace-level analysis or for aniline derivatives that exhibit poor chromatographic behavior, derivatization is a highly effective strategy.[4] This chemical modification of the aniline's amino group creates a less polar, more volatile, and more thermally stable derivative, leading to improved peak shape, enhanced volatility, and increased sensitivity.[1]
Causality of Experimental Choices: Derivatization Chemistry
1. Acylation: This is a common and robust derivatization technique for anilines.
-
Acetic Anhydride: Reacts with primary and secondary amines to form stable acetamide derivatives. The reaction involves the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate ion.[3][6]
-
Trifluoroacetic Anhydride (TFAA): This reagent forms trifluoroacetamide derivatives. The presence of fluorine atoms in the derivative significantly increases the response of an Electron Capture Detector (ECD), enabling very low detection limits.[11][12]
2. Silylation: This process replaces the active hydrogen of the amine group with a trimethylsilyl (TMS) group.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts with amines to form TMS derivatives. The addition of a catalyst like TMCS (trimethylchlorosilane) can enhance the reaction rate for hindered amines.[11] Silylation reduces the polarity and hydrogen bonding potential of the aniline, resulting in improved volatility and peak symmetry.[11]
Visualization of Experimental Workflows
Caption: Workflow for the GC analysis of aniline derivatives.
Experimental Protocol: Trace Analysis of Anilines in Water by Acylation with TFAA and GC-ECD
1. Scope: This protocol describes a highly sensitive method for determining trace amounts of aniline derivatives in aqueous samples.[11]
2. Apparatus and Reagents:
-
Gas Chromatograph with an Electron Capture Detector (ECD).
-
GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% diphenyl / 95% dimethylpolysiloxane (e.g., HP-5ms).
-
Derivatizing reagent: Trifluoroacetic anhydride (TFAA).[12]
-
Solvents: Benzene, 5% aqueous ammonia.
-
Acid Scavenger: 0.05 M Trimethylamine in benzene.
3. Sample Preparation and Derivatization:
-
Extract the aqueous sample as described in the direct analysis protocol.
-
Evaporate the extract to a final volume of 0.5 mL in benzene.
-
To the 0.5 mL extract, add 0.1 mL of 0.05 M trimethylamine in benzene.
-
Add 10 µL of TFAA.[12]
-
Cap the vial and heat at 50°C for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of 5% aqueous ammonia to quench the reaction and neutralize acidic byproducts.
-
Shake for 5 minutes and allow the layers to separate.
-
Carefully transfer the upper benzene layer to a new GC vial for analysis.
4. Instrumental Conditions:
| Parameter | Setting |
| Injector | |
| Temperature | 250 °C |
| Injection Volume | 1 µL |
| Mode | Splitless |
| Oven | |
| Initial Temperature | 70°C, hold for 2 min |
| Ramp Rate | 8°C/min to 260°C |
| Final Hold | 10 min |
| Carrier Gas | Nitrogen at a constant flow of 1.2 mL/min |
| Detector (ECD) | |
| Temperature | 300 °C |
| Makeup Gas (N2) | 30 mL/min |
Data Presentation: Retention Times of Aniline Derivatives
The following table provides typical retention times for a selection of aniline derivatives on a DB-5ms column, which can be used as a starting point for method development.
| Compound | Retention Time (min) |
| Aniline | 7.8 |
| 2-Chloroaniline | 9.5 |
| 3-Chloroaniline | 10.1 |
| 4-Chloroaniline | 10.3 |
| 2,6-Dimethylaniline | 9.8 |
| 3,4-Dichloroaniline | 12.5 |
| 2-Nitroaniline | 12.2 |
| 3-Nitroaniline | 13.5 |
| 4-Nitroaniline | 14.1 |
| Retention times are approximate and may vary depending on the specific instrument and conditions. Data obtained from a 30 m x 0.25 mm ID, 0.5 µm DB-5ms column with an oven program of 40°C for 5 min, then 12°/min to 290°C, hold for 10 min.[13] |
Troubleshooting: Overcoming Common Challenges
Problem: Peak Tailing
-
Cause: Active sites in the GC system (inlet liner, column).[1]
-
Solution:
-
Inlet Maintenance: Regularly replace the inlet liner and use a deactivated liner specifically designed for amine analysis.[2]
-
Column Conditioning: Condition the column at a high temperature before use to remove any contaminants.
-
Column Trimming: If performance degrades, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues.[7]
-
Use a Guard Column: A deactivated guard column can protect the analytical column from non-volatile matrix components.
-
Problem: Poor Reproducibility
-
Cause: Incomplete derivatization reaction or degradation of derivatives.
-
Solution:
-
Optimize Derivatization: Ensure the reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations.
-
Anhydrous Conditions: For silylation reactions, ensure all glassware and solvents are anhydrous, as moisture will hydrolyze the silylating reagent and the derivatives.[11]
-
Sample Matrix Effects: The sample matrix can interfere with the derivatization reaction. Perform a matrix spike recovery experiment to assess for any suppression or enhancement effects.
-
Conclusion: A Framework for Success
The gas chromatographic analysis of aniline derivatives, while presenting challenges due to their polar nature, can be successfully and robustly performed with a thorough understanding of the underlying chemical principles. The choice between direct analysis and derivatization depends on the specific analytical requirements, including the concentration of the analytes and the complexity of the sample matrix. By carefully selecting the GC column and detector, and by employing appropriate sample preparation and derivatization techniques, researchers can achieve accurate, sensitive, and reliable results. This guide provides a comprehensive framework, grounded in scientific integrity and field-proven insights, to empower scientists and professionals in their analytical endeavors with this important class of compounds.
References
- U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Agilent Technologies. (n.d.). Blos Nitrogen-phosphorus Detector (NPD).
- U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC).
- Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.
- Restek Corporation. (2020). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.
- Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.
- Supelco. (n.d.).
- Das, A. K., et al. (2013). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
- Agilent Technologies. (n.d.). Substituted Anilines.
- Riggin, R. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). ICH Harmonised Guideline Q3C(R8): Impurities: Guideline for Residual Solvents.
- Davis, J. M., & Williams, M. A. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148.
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- 2. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
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- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
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- 8. Polar Stationary Phase Modification for Basic Compounds | Phenomenex [phenomenex.com]
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Application Note: High-Purity Isolation of 2-Bromo-6-chloro-4-nitroaniline via Preparative Column Chromatography
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 2-Bromo-6-chloro-4-nitroaniline, a key intermediate in various synthetic pathways. The methodology centers on normal-phase preparative column chromatography, a robust and scalable technique for isolating compounds based on polarity. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles, step-by-step procedures, and critical parameters to ensure high-purity yield and reproducibility.
Introduction and Scientific Principles
This compound is an organic amine compound used as a building block in the synthesis of more complex molecules.[1] Its utility in research and development necessitates a high degree of purity, as contaminants can lead to unwanted side reactions, lower yields, and complicate structural analysis. Preparative column chromatography is an indispensable technique for achieving this purity, separating the target compound from reaction byproducts and unreacted starting materials.[2][3]
The separation mechanism is based on the principle of differential adsorption and elution.[4][5] A solution containing the crude mixture (the mobile phase) is passed through a column packed with a solid adsorbent (the stationary phase).[2][6] In normal-phase chromatography, a polar stationary phase like silica gel is used.[5] Compounds within the mixture establish an equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.[4]
The molecular structure of this compound features polar functional groups (amino and nitro groups) and non-polar components (the halogenated benzene ring). This intermediate polarity dictates its interaction with the stationary and mobile phases. By employing a relatively non-polar mobile phase, the compound's affinity for the polar silica gel is modulated, allowing for its separation from impurities with different polarities. Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly.[5][6] The careful selection of the mobile phase composition is therefore critical to achieving effective separation.
Safety and Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS).
-
Compound Hazards: this compound is classified as a toxic and hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[7][8][9]
-
Solvent Hazards: The organic solvents used (petroleum ether, ethyl acetate, dichloromethane) are flammable and can be harmful if inhaled or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[7]
-
Engineering Controls: All procedures should be performed inside a certified chemical fume hood to ensure adequate ventilation and minimize exposure to hazardous vapors and dust.[10]
Materials and Equipment
| Category | Item | Specifications |
| Chemicals & Reagents | Crude this compound | From synthesis reaction |
| Silica Gel | 200-300 mesh, for column chromatography[11] | |
| Ethyl Acetate | ACS Grade or higher | |
| Petroleum Ether (or Hexanes) | ACS Grade or higher | |
| Dichloromethane (DCM) | ACS Grade or higher | |
| Sand | Washed, fine grain | |
| Cotton or Glass Wool | ||
| Equipment | Glass Chromatography Column | 50 cm length, 4-5 cm diameter (example) |
| Collection Vessels | Test tubes or Erlenmeyer flasks | |
| Thin-Layer Chromatography (TLC) Plates | Silica gel 60 F254 | |
| TLC Developing Chamber | ||
| UV Lamp | 254 nm wavelength | |
| Rotary Evaporator | With vacuum pump and water bath | |
| Beakers, Graduated Cylinders, Funnels | Standard laboratory glassware |
Experimental Protocol
This protocol is designed for the purification of a multi-gram scale reaction. Adjustments to column size and solvent volumes may be necessary based on the quantity of crude material.
Workflow Overview
Caption: Workflow for preparative column chromatography purification.
Step 1: Mobile Phase Preparation and TLC Analysis
The causality behind this first step is to establish the ideal solvent conditions before committing the bulk sample to the large column. Thin-Layer Chromatography (TLC) serves as a small-scale, rapid proxy for the preparative column separation.[6]
-
Prepare the Eluent: Based on established procedures for this compound, a good starting mobile phase is a 10:1 mixture of petroleum ether and ethyl acetate .[11][12] Prepare approximately 1-2 L of this solution.
-
TLC Analysis:
-
In a small vial, dissolve a tiny amount of the crude material in a few drops of dichloromethane.
-
Using a capillary tube, spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing the 10:1 petroleum ether/ethyl acetate eluent.
-
Visualize the developed plate under a UV lamp.
-
Goal: The desired compound spot should have a retention factor (Rf) of approximately 0.25-0.35. If the Rf is too high (spot travels too far), increase the proportion of petroleum ether. If the Rf is too low (spot stays near the baseline), increase the proportion of ethyl acetate.
-
Step 2: Column Packing
Proper column packing is critical to prevent cracking of the stationary phase or channeling of the solvent, both of which lead to poor separation. The slurry method described here is a reliable way to create a uniform, well-packed column.
-
Column Setup: Secure the chromatography column vertically to a retort stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of fine sand on top of the plug.
-
Prepare Slurry: In a large beaker, measure the required amount of silica gel (typically 50-100 g of silica per 1 g of crude mixture). Add the 10:1 mobile phase to create a free-flowing slurry. Stir gently to remove air bubbles.
-
Pack the Column: Open the stopcock and place a collection flask below the column. Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Settle and Equilibrate: Continuously tap the side of the column gently to encourage even packing and dislodge any trapped air. Drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the silica bed run dry. Add a final ~1 cm layer of sand on top of the silica to prevent disturbance during solvent addition.
-
Equilibration: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated and stable.
Step 3: Sample Loading
The objective is to apply the sample to the column in the most concentrated band possible. A narrow starting band ensures better separation as it travels down the column.
-
Dissolve Sample: Dissolve the crude this compound in the minimum amount of dichloromethane. Dichloromethane is often used for its excellent solubilizing power, but using too much will broaden the initial sample band.[13]
-
Load the Column: Carefully pipette the dissolved sample solution directly onto the center of the top sand layer.
-
Adsorb the Sample: Open the stopcock and drain the solvent until the sample solution has fully entered the silica/sand bed. Quickly and carefully rinse the sides of the column with a minimal amount of the mobile phase and again drain the solvent until it is absorbed. This "washes" all of the sample onto the column.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully fill the top of the column with the mobile phase. Open the stopcock to begin the elution process, maintaining a steady drip rate.
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks. The size of the fractions (e.g., 10-20 mL) will depend on the scale of the separation.
-
Maintain Solvent Level: Continuously replenish the mobile phase at the top of the column to ensure the silica bed never runs dry.
Step 5: Monitoring and Product Isolation
-
TLC Monitoring: Periodically, analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of different compounds.
-
Identify Pure Fractions: The desired product, this compound, should appear as a single spot on the TLC plate (with an Rf matching the initial analysis). Fractions collected before and after may contain faster-running (less polar) or slower-running (more polar) impurities.
-
Combine and Evaporate: Combine all fractions that contain the pure product.
-
Isolate Product: Remove the solvent from the combined fractions using a rotary evaporator. The purified product will be obtained as a solid. A typical synthesis yields a yellow solid.[11]
-
Final Analysis: Determine the mass and calculate the yield of the purified product. Confirm purity via analytical methods such as melting point, HPLC, or NMR spectroscopy.
Conclusion
The protocol detailed in this application note presents a validated and reliable method for the purification of this compound using preparative column chromatography. By carefully selecting the mobile phase through preliminary TLC analysis and adhering to proper column packing and elution techniques, researchers can consistently obtain the target compound with high purity, suitable for demanding downstream applications in chemical synthesis and drug development.
References
- SIELC Technologies. (2018, February 16). This compound.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- JoVE. (2015, March 4). Column Chromatography: Principle, Separation of Compounds from a Mixture.
- Columbia University, Department of Chemistry. (n.d.). Column chromatography.
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
- Phenomenex. (n.d.). High-Performance Preparative LC Techniques.
- PubChem. (n.d.). This compound.
- U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- Agilent Technologies. (n.d.). Strategy for Preparative LC Purification.
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Application Note: Effective Recrystallization Solvent Systems for 2-Bromo-6-chloro-4-nitroaniline
Abstract
This application note provides a comprehensive guide for the selection and optimization of solvent systems for the purification of 2-Bromo-6-chloro-4-nitroaniline via recrystallization. We delve into the theoretical principles of solvent selection, followed by detailed, field-proven protocols for both single-solvent and binary-solvent screening. The methodologies are designed to be self-validating, enabling researchers, scientists, and drug development professionals to efficiently identify optimal conditions for obtaining high-purity crystalline material. This guide emphasizes safety, experimental rationale, and data-driven decision-making.
Introduction to this compound and Purification Principles
This compound is a substituted aromatic amine with the molecular formula C₆H₄BrClN₂O₂.[1][2] It presents as a pale yellow to orange crystalline powder with a melting point of 176-178 °C.[3][4] The molecule's structure, featuring an aniline backbone substituted with three distinct electron-withdrawing groups (bromo, chloro, and nitro), results in a polar compound with potential for hydrogen bonding via the amine group.[3] These characteristics are critical determinants for its solubility and crystallization behavior.
Purification of such intermediates is paramount in research and pharmaceutical development to ensure the integrity of subsequent synthetic steps and the purity of final active compounds. Recrystallization remains a powerful, cost-effective, and scalable technique for this purpose. The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[5] An ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at or near its boiling point.[5][6] Upon controlled cooling of a saturated solution, the solubility decreases, forcing the target compound to crystallize out of the solution, leaving impurities behind.[5]
Guiding Principles for Solvent Selection
The selection of an appropriate solvent system is the most critical factor for successful recrystallization. The adage "like dissolves like" serves as a primary, albeit simplified, guideline.[5] Given the polar nature of this compound, polar solvents are the logical starting point for screening.
Key Solvent Characteristics:
-
Favorable Temperature Coefficient: The solvent must exhibit a steep solubility curve for the compound—low solubility when cold, high solubility when hot.[6]
-
Inertness: The solvent must not react chemically with the compound.
-
Boiling Point: The solvent's boiling point should be below the melting point of the compound (176-178 °C) to prevent the compound from "oiling out" (melting before dissolving).
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[6]
-
Impurity Solubility: Impurities should ideally be either completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[6]
Single vs. Binary Solvent Systems
While a single ideal solvent is preferred for its simplicity, it is not always achievable. A binary (or mixed) solvent system is a powerful alternative.[6] This technique involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The compound is dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is added dropwise until the solution becomes turbid, indicating saturation. A few more drops of the hot "solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.
Safety & Handling Precautions
This compound is classified as a toxic solid and must be handled with care.[7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7] Avoid inhalation of dust and skin contact.[7][8] Review the Safety Data Sheet (SDS) for this compound and all solvents used before beginning any experimental work.[7][9]
Experimental Protocols
This section outlines the protocols for systematically screening and identifying an effective recrystallization solvent.
Protocol 1: Small-Scale Solvent Screening
This initial protocol is designed to rapidly test the suitability of several candidate solvents using a minimal amount of material.
Caption: Step-by-step workflow for bulk recrystallization.
Procedure (Single Solvent - e.g., Ethanol):
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a boiling stone and place the flask on a hot plate.
-
Add the chosen solvent (e.g., ethanol) in small portions, bringing the mixture to a gentle boil between additions. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved. 4[10]. If the solution contains insoluble impurities or is highly colored, perform a hot gravity filtration. (Note: For colored solutions, add a spatula-tip of activated charcoal and boil for a few minutes before filtration).
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Allow the crystals to dry completely under vacuum. Characterize the final product by melting point analysis and compare it to the literature value (176-178 °C).
Procedure (Binary Solvent - e.g., Ethanol/Water):
-
Dissolve the crude solid in the minimum amount of boiling ethanol as described above.
-
While keeping the solution hot, add hot water (the anti-solvent) dropwise until a persistent cloudiness (turbidity) is observed.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Proceed from Step 5 of the single-solvent procedure, allowing the solution to cool slowly to induce crystallization.
Troubleshooting Common Issues
-
Oiling Out: The compound separates as a liquid instead of a solid. This often occurs if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. [11] * Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. *[11] No Crystal Formation: The solution remains clear even after cooling in an ice bath. This indicates the solution is not saturated (too much solvent was added).
-
Solution: Gently boil off some of the solvent to concentrate the solution and attempt to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal. *[12] Poor Recovery: The yield of crystalline material is low.
-
Solution: Ensure the minimum amount of hot solvent was used. Check that the solution was thoroughly cooled in an ice bath. The mother liquor can also be concentrated to obtain a second crop of crystals, which may be of slightly lower purity.
-
Conclusion
The purification of this compound can be effectively achieved through recrystallization. A systematic screening of polar solvents is the recommended first step. Based on theoretical principles, alcohols such as ethanol and isopropanol are predicted to be excellent single-solvent candidates. For challenging purifications, a binary solvent system, particularly ethanol/water , offers a robust and highly effective alternative. By following the detailed protocols and troubleshooting guides presented in this note, researchers can consistently obtain this key intermediate in high purity.
References
- Solvent selection for recrystallization: An undergraduate organic experiment.
- Important Chemistry Tips-Solvents choose for recrystalliz
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- Solvent Choice. University of York, Department of Chemistry. [Link]
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
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Application Notes and Protocols for Palladium-Catalyzed C-N Cross-Coupling with 2-Bromo-6-chloro-4-nitroaniline
Introduction: Navigating the Challenges of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials, where the arylamine motif is a common structural feature.[1][4][5] Traditional methods for creating these bonds often require harsh conditions and suffer from limited substrate scope.[1] The Buchwald-Hartwig reaction provides a milder, more versatile alternative.[1]
This guide focuses on the specific application of this powerful methodology to a challenging substrate: 2-Bromo-6-chloro-4-nitroaniline. The presence of multiple halides (Br and Cl), a strongly electron-withdrawing nitro group, and an existing amino group presents a unique set of challenges that require careful consideration of reaction parameters to achieve selective and high-yielding C-N coupling. This document provides a detailed protocol, explains the rationale behind the experimental choices, and offers a troubleshooting guide for researchers, scientists, and drug development professionals.
The Catalytic Heart: Unraveling the Buchwald-Hartwig Amination Mechanism
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[1][3][6] The general reactivity order for aryl halides is Ar-I > Ar-Br > Ar-Cl.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium amido complex.
-
Reductive Elimination: This is the product-forming step where the C-N bond is created, and the desired arylamine is released from the palladium center.[1][6] This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]
A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1] The choice of an appropriate phosphine ligand is critical to favor the desired reductive elimination pathway.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a generic primary or secondary amine.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base
-
Anhydrous toluene or dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Reagent Addition: To the reaction flask, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 1.1-1.2 times the moles of Pd).
-
Solvent and Base: Add anhydrous solvent (toluene or dioxane) to the flask, followed by the careful addition of the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80-110 °C. The optimal temperature and reaction time will depend on the specific amine used and should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Key Reaction Parameters: A Summary Table
| Parameter | Recommended Range | Rationale |
| Palladium Source | 1-5 mol% | Pd(OAc)₂ is a common precursor, but pre-catalysts can offer better reliability.[8] |
| Ligand | 1.1-1.2 x Pd mol% | Bulky, electron-rich phosphine ligands like XPhos are effective.[9][10] |
| Base | 1.5-2.0 equiv | A strong, non-nucleophilic base like NaOtBu is typically required.[7] |
| Solvent | Anhydrous Toluene, Dioxane | Aprotic solvents are generally used to avoid side reactions.[7] |
| Temperature | 80-110 °C | Higher temperatures are often needed for less reactive aryl chlorides.[11] |
| Amine | 1.2-1.5 equiv | A slight excess of the amine is used to drive the reaction to completion. |
Experimental Choices and Rationale: A Deeper Dive
The success of the C-N cross-coupling with this compound hinges on the careful selection of each reaction component.
-
Selectivity of Halogen Activation: The substrate contains both a bromine and a chlorine atom. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, leading to preferential oxidative addition at the C-Br position.[7] This inherent reactivity difference is the basis for achieving selective mono-amination.
-
The Role of the Ligand: The choice of ligand is paramount for a successful Buchwald-Hartwig amination.[2] Bulky, electron-rich phosphine ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos), are highly effective.[10] These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the crucial reductive elimination step, while minimizing side reactions like β-hydride elimination.[4][12]
-
The Importance of the Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium amido complex. Sodium tert-butoxide (NaOtBu) is a common choice.[7] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher temperatures or longer reaction times.[7]
-
Solvent Considerations: The reaction is typically carried out in anhydrous, aprotic solvents like toluene or dioxane.[7] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. It is crucial to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This guide provides solutions to common problems encountered during the Buchwald-Hartwig amination.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent- Incorrect base | - Use a fresh batch of catalyst or a pre-catalyst.[8]- Ensure all glassware is dry and properly purged with inert gas.- Use freshly distilled/dried solvents and pure reagents.- Screen different bases (e.g., LHMDS, K₃PO₄).[7] |
| Formation of Side Products | - Hydrodehalogenation (loss of Br or Cl)- Double amination (reaction at both C-Br and C-Cl)- Homocoupling of the aryl halide | - Lower the reaction temperature.- Use a bulkier ligand to sterically hinder the second amination.- Adjust the stoichiometry of the amine.- Ensure efficient stirring. |
| Decomposition of Starting Material | - Reaction temperature is too high- Base is too strong for the substrate | - Decrease the reaction temperature.- Use a weaker base (e.g., Cs₂CO₃, K₃PO₄).[7] |
| Inconsistent Results | - Variability in catalyst activity- Traces of oxygen or moisture | - Use a reliable pre-catalyst for more consistent generation of the active species.[8]- Re-evaluate the procedure for maintaining an inert atmosphere. |
Conclusion
The palladium-catalyzed C-N cross-coupling of this compound is a powerful transformation that provides access to a range of valuable substituted anilines. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can achieve high yields and excellent selectivity. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au. ACS Publications.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Reddit.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed. National Institutes of Health.
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed. National Institutes of Health.
- Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines. ChemistryViews.
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
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- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Selective N-Alkylation of 2-Bromo-6-chloro-4-nitroaniline
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective mono-N-alkylation of 2-bromo-6-chloro-4-nitroaniline. This substrate, a valuable building block in medicinal chemistry and materials science, presents unique challenges due to the severely deactivated nature of its amino group. We will explore the underlying mechanistic principles that govern its reactivity, detailing how steric and electronic factors necessitate specific reaction conditions. This document offers field-proven, step-by-step protocols, troubleshooting advice, and data-driven insights to empower researchers in achieving high-yield, selective synthesis of N-alkylated this compound derivatives.
Introduction and Scientific Rationale
This compound is a key intermediate whose structural complexity and functional group array make it a versatile scaffold for the synthesis of targeted therapeutics and advanced materials. The primary amino group serves as a critical handle for modification, with N-alkylation being a fundamental strategy to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability.[1][2]
However, the selective N-alkylation of this particular aniline is far from trivial. The molecule's reactivity is governed by a confluence of potent electronic and steric effects:
-
Electronic Deactivation: The presence of three strong electron-withdrawing groups—a nitro group in the para position and two halogen atoms ortho to the amine—significantly diminishes the electron density on the nitrogen atom. This severely reduces the nucleophilicity of the amine, making it a poor reactant under standard conditions.[2][3]
-
Steric Hindrance: The two bulky substituents (Br and Cl) flanking the amino group create a sterically congested environment, impeding the approach of alkylating agents.
Overcoming these challenges requires a carefully optimized set of reaction conditions. This guide elucidates the causal relationships between reagent choice, solvent, temperature, and the desired outcome of selective mono-alkylation, providing a robust framework for success.
Mechanistic Principles for Achieving Selectivity
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the aniline's nitrogen atom attacks the electrophilic carbon of an alkyl halide.[2][4] The key to a successful transformation lies in enhancing the aniline's nucleophilicity and carefully managing reaction parameters to prevent common side reactions, primarily N,N-dialkylation.
Caption: Key factors influencing the selective N-alkylation.
Core Causality Behind Experimental Choices:
-
Base Selection: Due to the aniline's low basicity (pKa of its conjugate acid is very low), a weak base is insufficient to deprotonate the nitrogen or neutralize the H-X byproduct effectively.[3] A moderately strong to strong base, such as potassium carbonate (K₂CO₃) or, for less reactive systems, sodium hydride (NaH), is required. The base facilitates the reaction by generating a more nucleophilic amide anion or by trapping the proton generated upon substitution, preventing reversal and salt formation.
-
Solvent Environment: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are crucial.[3] These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without forming strong hydrogen bonds with the aniline nitrogen. This leaves the nitrogen's lone pair more available for nucleophilic attack.[5]
-
Alkylating Agent Reactivity: The choice of leaving group on the alkylating agent is critical. The reactivity order is Iodide > Bromide > Chloride.[3] For a deactivated substrate like this, an alkyl iodide or bromide is strongly recommended to achieve a reasonable reaction rate.
-
Temperature Control: Elevated temperatures (typically 80-120°C) are necessary to provide sufficient thermal energy to overcome the high activation barrier caused by the substrate's electronic deactivation.[3]
-
Achieving Mono-Alkylation Selectivity:
-
Stoichiometry: Carefully controlling the stoichiometry by using a slight excess of the aniline or no more than 1.05-1.1 equivalents of the alkylating agent is a primary strategy to minimize dialkylation.[2][3]
-
Inherent Steric Shielding: The ortho-bromo and chloro groups that hinder the first alkylation provide an even greater steric barrier to a second alkylation event, naturally favoring the mono-alkylated product.
-
Experimental Protocol: N-Ethylation
This protocol details a representative procedure for the N-ethylation of this compound using ethyl iodide.
3.1. Materials and Reagents
-
This compound (CAS: 99-29-6)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered
-
Ethyl Iodide (C₂H₅I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
3.2. Equipment
-
Oven-dried 50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet and bubbler
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
3.3. Step-by-Step Methodology
Caption: Step-by-step experimental workflow.
-
Reaction Setup: Assemble an oven-dried 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with dry nitrogen gas for 10-15 minutes.
-
Reagent Addition: To the flask, add this compound (1.0 eq, e.g., 251 mg, 1.0 mmol) and anhydrous potassium carbonate (2.0 eq, 276 mg, 2.0 mmol). Add 10 mL of anhydrous DMF to the flask to create a suspension.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl iodide (1.1 eq, 90 µL, 1.1 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80°C and allow it to stir for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 9:1 hexanes:ethyl acetate mixture. The product spot should appear at a higher Rf than the starting material.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of deionized water. Extract the aqueous layer three times with 25 mL of ethyl acetate.[2]
-
Washing: Combine the organic layers and wash sequentially with 30 mL of deionized water and 30 mL of brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to isolate the pure N-ethyl-2-bromo-6-chloro-4-nitroaniline.[2][6]
-
Characterization: Confirm the identity and purity of the product using NMR and Mass Spectrometry. The molecular ion peak in the mass spectrum should correspond to the mass of the N-alkylated product.[2]
Optimization and Troubleshooting
The optimal conditions can vary based on the specific alkylating agent used. The following table provides a guide for adapting the protocol.
| Parameter | Condition A (Standard) | Condition B (For Less Reactive R-X) | Rationale & Causality |
| Base | K₂CO₃ (2.0 eq) | NaH (1.5 eq, 60% in mineral oil) | NaH is a much stronger, non-nucleophilic base required for less reactive alkylating agents (e.g., alkyl chlorides) or sterically hindered systems.[2] Handle with extreme caution. |
| Solvent | DMF / Acetonitrile | DMF / DMSO | DMF and DMSO are higher boiling and more polar, which can increase reaction rates for sluggish transformations.[3] |
| Temperature | 80 °C | 100 - 120 °C | Higher temperatures are needed to overcome the activation energy for less reactive alkylating agents. |
| Alkylating Agent | R-I / R-Br (1.1 eq) | R-Cl (1.2 eq) / R-OTs (1.1 eq) | The reactivity of the leaving group (I > Br > OTs > Cl) dictates the forcing conditions required.[3] |
Troubleshooting Common Issues:
-
Problem: Low or No Conversion
-
Cause: Insufficient reactivity, presence of water.
-
Solution: 1) Ensure all reagents and solvents are strictly anhydrous. 2) Increase the reaction temperature in 10°C increments. 3) Switch from K₂CO₃ to a stronger base like NaH. 4) Use a more reactive alkylating agent (e.g., switch from an alkyl bromide to an alkyl iodide).[2]
-
-
Problem: Formation of N,N-Dialkylated Product
-
Cause: Excess alkylating agent or overly reactive conditions.
-
Solution: 1) Reduce the equivalents of the alkylating agent to 1.05 or even 1.0. 2) Add the alkylating agent more slowly to maintain a low concentration. 3) Lower the reaction temperature to increase selectivity for mono-alkylation.[7]
-
-
Problem: Complex Mixture of Products on TLC
-
Cause: Potential decomposition at high temperatures or side reactions.
-
Solution: 1) Lower the reaction temperature and extend the reaction time. 2) Ensure the reaction is run under a completely inert atmosphere to prevent oxidative side reactions.
-
Safety Precautions
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Alkylating Agents: Many alkylating agents (e.g., ethyl iodide, benzyl bromide) are toxic, lachrymatory, and potential mutagens. They must be handled with extreme care in a fume hood.
-
Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any protic sources.
-
Solvents: Anhydrous DMF is a reproductive toxin. Avoid inhalation and skin contact.
References
- BenchChem (2025).
- BenchChem (2025).
- BenchChem (2025).
- BenchChem (2025).
- TSI Journals.
- ChemicalBook (2024). This compound synthesis.
- ACS Reagent Guide.
- BenchChem (2025). Common side products in the synthesis of N-(2-chloroethyl)-4-nitroaniline.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-6-chloro-4-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Bromo-6-chloro-4-nitroaniline (CAS 99-29-6). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important disperse dye intermediate.[1] We will delve into the causality behind experimental choices, providing field-proven insights to ensure your synthesis is both successful and repeatable.
Section 1: Troubleshooting Guide
Encountering a low yield can be a significant roadblock in any synthetic workflow. This section addresses the most common issues encountered during the synthesis of this compound, providing a logical framework for troubleshooting.
Q1: My reaction yield is consistently low. What are the most common causes?
A low yield can typically be traced back to three main areas: incomplete reaction, formation of undesired side products, or loss of product during workup and purification.
Causality: The synthesis of this compound is an electrophilic aromatic substitution. The starting material, 2-chloro-4-nitroaniline, has three substituents that influence the position of the incoming electrophile (Br+). The powerful activating effect of the amino (-NH₂) group directs the bromination to the position ortho to it (the C6 position), which is also conveniently meta to the strongly deactivating nitro (-NO₂) group.[2] However, improper control of reaction conditions can disrupt this selectivity.
The following workflow can help diagnose the root cause of low yield:
Caption: Troubleshooting workflow for low yield diagnosis.
Q2: I'm observing multiple spots on my TLC plate. How can I minimize side product formation?
The presence of multiple spots indicates a loss of selectivity. The primary side products in this reaction are typically isomers or di-brominated species.
Causality: The aniline starting material is highly activated towards electrophilic substitution. While the directing groups favor the C6 position, aggressive reaction conditions can overcome these barriers, leading to bromination at other positions or multiple brominations.
Solutions:
-
Temperature Control: Maintain a controlled temperature. One high-yield method specifies an initial temperature of 35°C during reagent addition, warming to 65°C to ensure the reaction goes to completion.[3] Exceeding this can lead to side reactions.
-
Stoichiometry and Reagent Addition: The brominating agent must be the limiting reagent. Use a precise molar ratio and add the oxidizing agent (e.g., sodium chlorate solution) slowly and dropwise.[3] This maintains a low, steady concentration of the active electrophile (Br+), favoring the most reactive site and preventing over-bromination.
-
Choice of Brominating System: Milder brominating agents can improve selectivity. While systems using elemental bromine are common in aromatic halogenation, they can be harsh.[4] A system generating bromine in situ, such as bromide/bromate salts or hydrobromic acid with an oxidant, provides better control.[3][5]
Q3: The reaction seems to stall. What factors should I investigate?
A stalled reaction points to insufficient activation of the electrophile or other kinetic barriers.
Causality: The bromination of an aromatic ring requires a potent electrophile. In many protocols, Br⁻ is oxidized to Br₂ or a more polarized species in situ. If this activation is inefficient, the reaction will not proceed.[6]
Solutions:
-
Verify Oxidant Quality: If using an oxidant like sodium chlorate or hydrogen peroxide, ensure it has not degraded.[3][7] Use a fresh, properly stored supply.
-
Acidic Medium: The reaction is typically performed in an acidic medium (sulfuric acid or acetic acid).[3] The acid acts as a catalyst, aiding in the generation of the electrophile and activating the substrate. Ensure the acid concentration is correct as specified in the protocol.
-
Solvent System: The reagents must be adequately dissolved for the reaction to proceed efficiently. One successful method uses a mixture of acetic acid and water (9:1) to dissolve the 2-chloro-4-nitroaniline and potassium bromide.[8]
Q4: I'm having difficulty purifying the final product. What are the best practices?
Even with a high crude yield, significant product can be lost during purification.
Solutions:
-
Filtration and Washing: After the reaction, the product often precipitates from the aqueous acidic medium. It can be collected by suction filtration. Wash the filter cake thoroughly with water to remove residual acid and inorganic salts.[5]
-
Extraction: If the product does not precipitate, it can be extracted with an organic solvent like dichloromethane.[8]
-
Column Chromatography: For very high purity, column chromatography is effective. A recommended eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v).[3][8] Adsorbing the crude product onto silica gel before loading it onto the column can improve separation.
-
Recrystallization: This is an excellent final step for purification. While specific solvents for this compound are not detailed in the search results, ethanol or an ethanol/water mixture is often a good starting point for nitroanilines.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this synthesis?
This reaction is a classic example of electrophilic aromatic substitution.
Caption: Reaction mechanism for the bromination of 2-chloro-4-nitroaniline.
-
Generation of the Electrophile: An oxidizing agent (like NaClO₃) in an acidic medium oxidizes bromide ions (from HBr or KBr) to elemental bromine (Br₂). The acidic environment further polarizes the Br-Br bond, creating a potent electrophile, Br⁺.[3]
-
Electrophilic Attack: The π-electrons of the aromatic ring of 2-chloro-4-nitroaniline attack the electrophilic bromine atom. This is the rate-determining step. The attack occurs at the C6 position, guided primarily by the ortho-directing amino group.[2]
-
Rearomatization: A base (H₂O or HSO₄⁻) removes a proton (H⁺) from the C6 carbon, restoring the ring's aromaticity and yielding the final product.
Q2: Which brominating agent is most effective?
Several systems can be used, with the choice often depending on factors like cost, safety, and desired yield. High yields (95-99%) have been reported using systems that generate bromine in situ.
| Brominating System | Starting Materials | Conditions | Reported Yield | Reference |
| Oxidative Bromination | 2-chloro-4-nitroaniline, HBr, NaClO₃ | Water, H₂SO₄; 35°C -> 65°C | 99.1% Purity | [3] |
| Layered Double Hydroxide | 2-chloro-4-nitroaniline, KBr, ZnAl-BrO₃-LDHs | Acetic Acid:Water (9:1); 50°C | 95% | [3][8] |
| Bromide-Bromate Salts | 4-nitroaniline, NaBr/NaBrO₃ | Aqueous Acidic Medium | High Yield | [5] |
Q3: How critical is temperature control?
Temperature control is highly critical .
-
Below Optimal Temperature: The reaction rate may be too slow, leading to an incomplete reaction and low yield.
-
Above Optimal Temperature: The increased energy can overcome the activation barriers for substitution at less-favored positions, leading to a mixture of isomers and reduced selectivity. It can also promote decomposition or other side reactions. A gradual increase in temperature, as described in some protocols (e.g., 35°C during addition, then 65°C for completion), is an effective strategy to balance reaction rate and selectivity.[3]
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used:
-
Melting Point: The reported melting point for this compound is 176-178°C.[8][10] A sharp melting point within this range is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess purity and quantify any impurities.[11]
-
Thin-Layer Chromatography (TLC): Provides a quick check for the presence of starting material or side products.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can definitively confirm the structure of the final product.
Section 3: Optimized Experimental Protocol
This protocol is synthesized from high-yield methods reported in the literature.[3]
Materials:
-
2-chloro-4-nitroaniline (starting material)
-
Sulfuric Acid (H₂SO₄)
-
Hydrobromic Acid (HBr)
-
Sodium Chlorate (NaClO₃)
-
Water
Procedure:
-
Prepare Bottom Acid: In a suitable reaction vessel, prepare the "bottom acid" by adding 60g of sulfuric acid and 240g of water to 450g of brominated waste acid (if recycling from a previous batch) or a similar aqueous sulfuric acid solution.
-
Add Substrate: To the stirred bottom acid, add 90g of 2-chloro-4-nitroaniline.
-
Add Bromide Source: Add 44.2g of hydrobromic acid to the mixture.
-
Prepare Oxidant: Prepare a solution of 19.5g of sodium chlorate in water.
-
Initiate Reaction: While maintaining the reaction temperature at 35°C, slowly add the sodium chlorate solution dropwise to the main reaction mixture.
-
Complete Reaction: After the addition is complete, allow the reaction temperature to rise to 65°C and maintain it at this temperature with stirring until the reaction is complete (monitor by TLC).
-
Isolation: Cool the reaction mixture. Collect the precipitated solid product by suction filtration.
-
Washing: Wash the filter cake thoroughly with water until the washings are neutral to remove residual acids.
-
Drying: Dry the purified product. This procedure has been reported to yield 127.7g of product with 99.1% purity.[3]
References
- CN119219506A - A method for synthesizing 2-chloro-4-nitro-6-bromo-aniline.
- CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline.
- This compound. SIELC Technologies. [Link]
- CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
- Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Reddit r/chemistry. [Link]
- Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing. [Link]
- This compound. PubChem. [Link]
- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
- o-NITROANILINE. Organic Syntheses Procedure. [Link]
- Electrophilic Aromatic Substitution Reactions Made Easy!. The Organic Chemistry Tutor via YouTube. [Link]
- This compound. Chemdad Co. [Link]
- (PDF) 2-Bromo-4-nitroaniline.
- Aromatic Halogen
- Multistep Synthesis. Chemistry LibreTexts. [Link]
- Substitution Reactions of Benzene and Other Aromatic Compounds.
- (PDF) 4-Chloro-2-nitroaniline.
Sources
- 1. CN119219506A - A method for synthesizing 2-chloro-4-nitro-6-bromo-aniline - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 8. This compound | 99-29-6 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Suzuki Coupling with Electron-Deficient Aryl Halides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are navigating the nuances of coupling electron-deficient aryl halides. While these substrates are generally more reactive, achieving high yields and purity requires a careful understanding of the reaction mechanism and optimization of key parameters. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with an electron-deficient aryl chloride is sluggish or failing. I thought these were supposed to be more reactive. What's the likely issue?
A1: It's a common misconception that "more reactive" always means "easier." While electron-withdrawing groups (EWGs) on the aryl halide do facilitate the rate-limiting oxidative addition step, this enhanced reactivity can also open pathways to side reactions or catalyst inhibition if other conditions aren't optimized.[1][2]
Here are the first things to verify:
-
Catalyst System: Your choice of palladium precursor and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be insufficient for challenging couplings, including those with aryl chlorides.[3] You'll likely need a more specialized system.
-
Base Selection: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step.[3][4] Its strength and solubility can dramatically affect the outcome.
-
Reagent Purity & Stability: Ensure your boronic acid is pure and has not degraded. Protodeboronation (replacement of the boron group with hydrogen) is a common side reaction that consumes your starting material.[3]
-
Oxygen Exclusion: Rigorous exclusion of oxygen is non-negotiable.[3][5] Oxygen can lead to the oxidative degradation of your phosphine ligands and promote the unwanted homocoupling of the boronic acid.[5]
Q2: I'm observing a significant amount of homocoupling of my boronic acid reagent. What causes this and how can I minimize it?
A2: Homocoupling, also known as the Glaser-Hay coupling, is a common side reaction, particularly when oxygen is present. It involves the palladium-catalyzed dimerization of the boronic acid.
Primary Cause: The presence of molecular oxygen, which can re-oxidize the Pd(0) catalyst and participate in a catalytic cycle that favors homocoupling.
Troubleshooting Strategies:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before adding the catalyst and reagents. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging with an inert gas like argon or nitrogen for an extended period (20-30 minutes) is crucial.[6]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[3]
-
Ligand Choice: Bulky, electron-donating ligands can create a sterically hindered environment around the palladium center, which can disfavor the homocoupling pathway relative to the desired cross-coupling.[5]
-
Use of Pre-catalysts: Modern, well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can provide a more controlled and rapid initiation of the catalytic cycle, sometimes outcompeting the side reactions.[5]
Q3: What is the best catalyst and ligand combination for coupling an electron-deficient aryl chloride?
A3: Coupling aryl chlorides is challenging due to the strength of the C-Cl bond, making oxidative addition difficult.[1] To overcome this, you need a catalyst system that is both highly active and stable.
Recommended Systems:
-
Bulky, Electron-Rich Phosphine Ligands: These are the gold standard. The electron-rich nature of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition into the C-Cl bond.[1] The steric bulk promotes the final reductive elimination step to release your product.[1][5]
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common precursors that form the active Pd(0) catalyst in situ, using a pre-formed pre-catalyst that already incorporates the ligand (e.g., XPhos Pd G3) can lead to more reproducible results and higher activity.[5][7]
Troubleshooting Guides
Scenario 1: Low to No Product Formation
Your reaction between 4-chloronitrobenzene and phenylboronic acid shows only starting materials after 24 hours.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting flowchart for low conversion.
In-Depth Analysis:
-
Catalyst Choice: For an electron-deficient aryl chloride, a standard catalyst like Pd(PPh₃)₄ is often not potent enough.[3] The electron-rich phosphine ligands developed by Buchwald and others are designed to accelerate the challenging oxidative addition of aryl chlorides.[5]
-
Base Strength: The transmetalation step involves the formation of a boronate species, which is facilitated by the base. For difficult couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary to accelerate this step.[3][5]
-
Temperature and Solvent: Higher temperatures are frequently required to overcome the activation energy for aryl chloride activation.[5] Solvents with higher boiling points like toluene or dioxane are therefore common choices.
Scenario 2: Significant Protodeboronation Side Product
You are attempting to couple an electron-deficient aryl halide, but LC-MS analysis shows a major peak corresponding to the arene formed from the boronic acid (i.e., the boronic acid has been replaced by a proton).
Troubleshooting Workflow: Protodeboronation
Caption: Troubleshooting flowchart for protodeboronation.
In-Depth Analysis:
Protodeboronation is a hydrolytic process that cleaves the C-B bond. While often base-catalyzed, it can also be promoted by trace metals or elevated temperatures over long reaction times.
-
Water Content: While Suzuki reactions often benefit from a small amount of water (especially in biphasic systems like Toluene/H₂O), excess water can accelerate protodeboronation.[3] Using anhydrous solvents and reagents is a good starting point for troubleshooting.
-
Base Choice: Strong bases, particularly hydroxides (like NaOH, KOH), are known to significantly promote protodeboronation.[3] Using carbonate (e.g., Cs₂CO₃) or phosphate (K₃PO₄) bases is generally much safer in this regard.
-
Reaction Kinetics: If your desired cross-coupling is slow, the boronic acid has more time to decompose. By using a more active catalyst system (see Q3), you can accelerate the productive pathway, allowing the reaction to complete before significant decomposition occurs.
Data & Protocols
Table 1: Ligand and Base Selection Guide for Electron-Deficient Aryl Chlorides
| Aryl Halide Example | Recommended Ligand | Recommended Base | Solvent System | Temp (°C) | Expected Outcome | Reference |
| 4-Chlorobenzonitrile | SPhos | K₃PO₄ | Toluene or Dioxane | 100-110 | High yield, fast reaction | [5] |
| 2-Chloropyridine | XPhos | Cs₂CO₃ | Dioxane/H₂O (10:1) | 100 | Excellent for heteroaromatics | [5] |
| Methyl 4-chlorobenzoate | RuPhos | K₂CO₃ | t-AmylOH | 110 | Good for ester-containing substrates | [5] |
| 1-Chloro-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Potentially low yield , sluggish | [2] |
General Experimental Protocol for a Challenging Suzuki Coupling
This protocol provides a robust starting point for coupling an electron-deficient aryl chloride with an arylboronic acid.
Workflow Diagram: Experimental Setup
Caption: Step-by-step experimental workflow.
Detailed Steps:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), arylboronic acid (1.2 - 1.5 equiv), base (e.g., K₃PO₄, 2.0 - 3.0 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., SPhos, 2-4 mol%).[3]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3][8]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
- 2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. [Link]
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
- Struggling with Suzuki Reaction. (2024, September 4). Reddit. [Link]
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. [Link]
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (1999). PubMed. [Link]
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018, May 23).
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology (RSC Publishing). [Link]
- Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation P
- Which conditions are favorable for the efficient Suzuki coupling?. (2014, July 7).
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
Sources
Technical Support Center: Buchwald-Hartwig Amination of Hindered Aryl Halides
Welcome to the technical support center for the Buchwald-Hartwig amination of sterically hindered substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet often sensitive C-N bond-forming reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming the specific hurdles posed by sterically congested aryl halides and amines.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the amination of hindered aryl halides. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Issue 1: Low or No Conversion of the Hindered Aryl Halide
Question: I am attempting to couple a di-ortho-substituted aryl chloride with a secondary amine, but I'm seeing only starting material after 24 hours. What are the likely causes and how can I fix this?
Answer:
Low or no conversion with hindered substrates, especially aryl chlorides, is a classic problem that typically points to issues with catalyst activation, the rate of oxidative addition, or the subsequent reductive elimination step.[1][2] Steric hindrance around the reaction center slows down key steps in the catalytic cycle.
Causality & Diagnostic Checks:
-
Inefficient Oxidative Addition: The first step, oxidative addition of the aryl halide to the Pd(0) center, is often the rate-determining step for electron-rich or sterically hindered aryl chlorides.[3][4] The bulky substituents impede the approach of the palladium complex.
-
Poor Ligand Choice: Not all phosphine ligands are created equal for hindered substrates. Early-generation ligands like P(t-Bu)₃ or bidentate ligands such as BINAP and DPPF may not provide the necessary combination of steric bulk and electron-donating ability to facilitate the reaction.[1][5]
-
Catalyst Deactivation: The active Pd(0) species can be unstable or prone to forming inactive off-cycle species, especially at the high temperatures often required for these couplings.[6]
-
Base Incompatibility: While strong bases like NaOt-Bu are standard, their efficacy can be solvent-dependent, and their poor solubility can sometimes be an issue.[6][7][8]
Step-by-Step Troubleshooting Protocol:
-
Upgrade Your Ligand and Precatalyst: This is the most critical variable. For di-ortho-substituted aryl halides, you need a state-of-the-art, sterically demanding, electron-rich monophosphine ligand.
-
Recommended Ligands: Switch to a dialkylbiaryl phosphine ligand such as RuPhos , XPhos , or BrettPhos .[9][10] These ligands are designed to promote the formation of a monoligated, 12-electron Pd(0) species, which is highly active for oxidative addition.[1]
-
Use a Palladacycle Precatalyst: Employ a modern, air-stable palladacycle precatalyst (e.g., G3 or G4 XPhos Palladacycle).[11] These precatalysts ensure reliable and rapid generation of the active Pd(0) catalyst under basic conditions, avoiding issues with in-situ reduction of Pd(II) sources like Pd(OAc)₂.[6][12]
-
-
Optimize the Base and Solvent System:
-
Base: While NaOt-Bu is often effective, consider switching to LHMDS (Lithium bis(trimethylsilyl)amide), which can offer different solubility and reactivity profiles.[6] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures.[6]
-
Solvent: Toluene and dioxane are standard choices.[13] However, for particularly stubborn reactions, switching to a more polar aprotic solvent like CPME (cyclopentyl methyl ether) or a mixture of toluene and t-butanol can sometimes improve solubility and reaction rates.[6]
-
-
Increase Reaction Temperature: Hindered couplings often require more thermal energy. If you are running the reaction at 80 °C, incrementally increase the temperature to 100-110 °C. Monitor for potential substrate or product decomposition.[13]
-
Ensure Inert Atmosphere: These reactions are highly sensitive to oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and that the reaction is set up and maintained under a rigorously inert atmosphere (argon or nitrogen), preferably in a glovebox.
Issue 2: Significant Side Product Formation (Hydrodehalogenation)
Question: My reaction is consuming the aryl halide, but I'm isolating a large amount of the corresponding arene (hydrodehalogenation) instead of the desired amine. What causes this and how can I suppress it?
Answer:
Hydrodehalogenation is a common side reaction where the aryl halide is reduced to an arene. This typically occurs when the reductive elimination step (C-N bond formation) is slow relative to competing pathways like β-hydride elimination from the palladium amide intermediate.[1]
Causality & Diagnostic Checks:
-
Slow Reductive Elimination: Steric congestion on both the aryl halide and the amine can severely hinder the final C-N bond-forming reductive elimination step. This is a common rate-limiting step for hindered systems.[4][9]
-
β-Hydride Elimination: If the amine has β-hydrogens, the palladium-amido complex can undergo β-hydride elimination, forming an imine (or enamine) and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the halide to regenerate Pd(0) and produce HX, or it can react with the aryl halide in a pathway that leads to the hydrodehalogenated product.
-
Base-Promoted Decomposition: In some cases, the base can contribute to decomposition pathways that lead to reduction.
Troubleshooting Workflow for Minimizing Hydrodehalogenation:
Caption: A decision-making workflow for troubleshooting hydrodehalogenation.
Detailed Strategies:
-
Select a Ligand that Promotes Reductive Elimination: The choice of ligand is paramount. Use ligands known to accelerate reductive elimination.
-
Increase Ligand Bulk: The steric bulk of dialkylbiaryl phosphine ligands directly influences the rate of reductive elimination.[1] If you are using a ligand like XPhos, switching to an even bulkier version like tBuXPhos or BrettPhos can often solve the problem by sterically forcing the C-N bond formation.[14]
-
-
Modify Reaction Parameters:
-
Lower the Temperature: While higher temperatures are needed for oxidative addition, they can sometimes favor decomposition pathways. Once oxidative addition has occurred (which can be monitored by TLC or LCMS), lowering the temperature might disfavor the hydrodehalogenation pathway relative to the desired reductive elimination.
-
Change the Base: The nature of the cation (Na⁺, K⁺, Cs⁺, Li⁺) can influence aggregation states and reactivity. Switching from NaOt-Bu to K₃PO₄ or LHMDS can alter the reaction pathway and improve selectivity.[6]
-
Frequently Asked Questions (FAQs)
Q1: Can I use an aryl bromide or iodide instead of a chloride? Will that make the reaction easier?
A1: Yes, in general, the reactivity order for oxidative addition is Ar-I > Ar-Br > Ar-Cl.[6] Switching from a hindered aryl chloride to the corresponding bromide will almost certainly facilitate the oxidative addition step. However, be aware that for aryl iodides, a different issue can arise: the formation of inactive palladium-iodide bridged dimers can sometimes inhibit catalysis.[6][14] For hindered substrates, aryl bromides often represent the optimal balance of reactivity and catalyst stability.
Q2: My starting amine is expensive. Can I use a smaller excess or even a 1:1 stoichiometry?
A2: It is generally recommended to use a slight excess of the amine (1.1-1.4 equivalents) to ensure complete consumption of the aryl halide and to help drive the reaction to completion. Using a 1:1 stoichiometry is possible but risks incomplete conversion, especially if any of the amine is lost due to volatility or side reactions. If you must use a 1:1 ratio, ensure all reagents are scrupulously dry and the inert atmosphere is perfect.
Q3: What is the role of the bulky biarylphosphine ligand in the catalytic cycle?
A3: The bulky biarylphosphine ligand plays several crucial roles that are essential for coupling hindered substrates:
-
Promotes Monoligation: Its steric bulk favors the formation of a highly reactive 12-electron L-Pd(0) species, which is more active in oxidative addition than a bis-ligated complex.[1]
-
Accelerates Oxidative Addition: The electron-donating nature of the phosphine increases electron density on the palladium center, facilitating its insertion into the C-X bond.
-
Accelerates Reductive Elimination: The steric hindrance between the ligand and the substituents on the aryl ring and amine creates strain in the palladium (II) intermediate, which is relieved by reductive elimination, thus lowering the energy barrier for this key step.[9]
Caption: The Buchwald-Hartwig catalytic cycle, highlighting rate-limiting steps for hindered substrates.
Q4: Are there alternatives to phosphine ligands for these difficult couplings?
A4: Yes, N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for challenging cross-coupling reactions, including the Buchwald-Hartwig amination.[12][15] Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are strong sigma-donors and can be highly effective, sometimes outperforming phosphines for specific substrate combinations.[16] Palladium-PEPPSI precatalysts are commercially available and offer a practical entry point for screening NHC ligands.[17]
Ligand Selection Guide for Hindered Aryl Halides
The choice of ligand is the single most important factor for success. This table summarizes the features of commonly used, "second-generation" and later ligands suitable for hindered substrates.
| Ligand | Structure (Abbreviated) | Key Features & Applications | Precatalyst Generation |
| XPhos | Biaryl(dicyclohexylphosphine) | Workhorse ligand. Good general performance for a wide range of hindered aryl chlorides and bromides. | G2, G3, G4 |
| RuPhos | Biaryl(dicyclohexylphosphine) | Excellent for coupling with primary amines and anilines. Often shows high activity at lower temperatures.[4][9] | G3, G4 |
| BrettPhos | Biaryl(di-tert-butylphosphine) | Extremely bulky. Particularly effective for coupling with primary amines and ammonia equivalents.[9][14] | G3, G4 |
| tBuXPhos | Biaryl(di-tert-butylphosphine) | One of the most sterically demanding ligands. Excellent for tetra-ortho-substituted biaryl synthesis and extremely hindered couplings.[18] | G3 |
| Josiphos | Ferrocene-based ligand | A different structural class. Highly effective for aryl chlorides and has shown broad applicability.[5] | N/A |
Key Experimental Protocol: General Procedure for a Challenging Amination
This protocol provides a robust starting point for the coupling of a di-ortho-substituted aryl chloride with a secondary amine using a modern catalyst system.
Reagents & Equipment:
-
Palladium Precatalyst: XPhos Pd G3 (1-2 mol%)
-
Ligand: XPhos (1.2-2.4 mol%, if not using a precatalyst)
-
Aryl Halide: Di-ortho-substituted aryl chloride (1.0 equiv)
-
Amine: Secondary amine (1.2 equiv)
-
Base: LHMDS (1.4 equiv) or NaOt-Bu (1.4 equiv)
-
Solvent: Anhydrous, degassed toluene or dioxane (to make a 0.1-0.5 M solution)
-
Setup: Glovebox or Schlenk line, oven-dried glassware.
Step-by-Step Methodology:
-
Preparation (Glovebox): To an oven-dried reaction vial equipped with a stir bar, add the XPhos Pd G3 precatalyst, the base (LHMDS or NaOt-Bu), and the aryl chloride.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the vial, followed by the secondary amine.
-
Sealing and Heating: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated aluminum heating block set to 100-110 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots at regular intervals (e.g., 2h, 6h, 24h) via syringe. Quench the aliquot with a small amount of water, extract with ethyl acetate, and analyze by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and carefully quench with water or saturated aqueous NH₄Cl.
-
Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Palladacycles as Efficient Precatalysts for Negishi and Buchwald-Hartwig Amination Reactions.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
- PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination.
- ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- Singleton, D. A., et al. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH.
- ACS Omega. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- MDPI. (2023, March 10). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis.
- Semantic Scholar. (2020, August 21). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to.
- CatSci Ltd. (n.d.). Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN.
- ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?.
- Hartwig, J. F. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC - NIH.
- ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides.
- Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
- Organometallics - ACS Publications. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2235–2247.
- industrial-process-chemistry.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Dorel, R., & Echavarren, A. M. (n.d.). The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Bromo-6-chloro-4-nitroaniline
Welcome to the technical support center for the purification of 2-Bromo-6-chloro-4-nitroaniline (CAS No. 99-29-6). This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity this compound. Here, we address common purification issues through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in fundamental chemical principles to provide not just methods, but a deeper understanding of the purification process.
Compound Profile: this compound
A foundational understanding of the target compound's properties is critical for effective purification.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1][2] |
| Molecular Weight | 251.47 g/mol | [2][3] |
| Appearance | Pale yellow to yellow or orange powder/crystal | [3][4] |
| Melting Point | 176-178 °C | [3][4] |
| Purity (Commercial) | Typically ≥98% | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound is a dark, discolored solid. What causes this and how can I fix it?
A1: The Cause of Discoloration
Discoloration in aniline derivatives, especially those with activating nitro groups, is commonly due to the formation of oxidation and polymerization products.[5] These impurities are often highly colored and can be challenging to remove. Exposure to air, light, and residual acidic or metallic catalysts from the synthesis can accelerate this degradation.[6]
The Solution: Decolorization & Initial Purification
A two-pronged approach is often effective: activated carbon treatment followed by a primary purification method like recrystallization.
-
Activated Carbon (Charcoal) Treatment: This is a classic and effective method for removing colored impurities.[5] The high surface area of activated carbon adsorbs large, colored molecules.
-
Recrystallization: This is the most convenient method for purifying organic solids.[7] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.
Workflow for Decolorization and Recrystallization
Caption: Workflow for removing colored impurities and purifying by recrystallization.
Protocol 1: Recrystallization of this compound
-
Objective: To purify crude this compound by removing soluble and colored impurities.
-
Materials:
-
Crude this compound
-
Ethanol (EtOH)
-
Deionized Water
-
Activated Carbon (optional)
-
Erlenmeyer flasks, heating mantle, Buchner funnel, filter paper, ice bath.
-
-
Procedure:
-
Solvent Selection: A mixture of ethanol and water is often a good starting point for recrystallizing nitroanilines.[8] Perform small-scale solubility tests to determine the optimal solvent ratio. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a hot ethanol/water mixture to dissolve it completely with heating.[7]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal (a spatula tip is usually sufficient), and bring it back to a boil for a few minutes.[5]
-
Hot Filtration: Perform a hot gravity filtration to remove insoluble impurities and the activated charcoal. This step is crucial and should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
-
Q2: After recrystallization, I still see impurities in my NMR/HPLC. What are the likely culprits and what's the next step?
A2: Identifying Potential Impurities
The synthesis of this compound typically involves the bromination of 2-chloro-4-nitroaniline.[3][9] Therefore, common impurities may include:
-
Starting Material: Unreacted 2-chloro-4-nitroaniline.
-
Isomeric Byproducts: Other brominated or chlorinated nitroanilines formed during synthesis.
-
Over-brominated species: Dibrominated products.
The Next Step: Chromatographic Purification
When recrystallization is insufficient, column chromatography is the method of choice for separating compounds with similar polarities.
Workflow for Selecting a Chromatography Method
Caption: Decision tree for choosing the appropriate chromatography technique.
Protocol 2: Silica Gel Column Chromatography
-
Principle: Normal-phase chromatography separates compounds based on their polarity. Less polar compounds elute faster, while more polar compounds are retained on the silica gel longer.[10] In this case, the desired product is expected to be more polar than some non-polar impurities but may have similar polarity to related anilines.
-
Materials:
-
Impure this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Hexane (or Petroleum Ether) and Ethyl Acetate
-
Chromatography column, collection tubes.
-
-
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. A mixture of hexane and ethyl acetate is a good starting point.[9] Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Chromatography:
-
Peak Tailing: The basic amine group of the aniline can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[11] To mitigate this, consider:
-
Adding a competing amine: Add a small amount of triethylamine (~0.1-1%) to the eluent to neutralize the acidic sites on the silica.[12]
-
Using an amine-functionalized column: These columns have an amine-modified surface that provides a more alkaline environment, ideal for purifying basic compounds like anilines.[11][13]
-
Q3: I have a significant amount of acidic or basic impurities. Is there a more efficient method than chromatography?
A3: Acid-Base Extraction for Bulk Purification
For removing acidic or basic impurities, or for purifying the basic aniline from neutral impurities, acid-base extraction is a highly effective and scalable technique.[14] This method exploits the basicity of the aniline's amino group.
Principle of Acid-Base Extraction for Anilines
Caption: The process of purifying an aniline using acid-base extraction.
Protocol 3: Purification via Acid-Base Extraction
-
Objective: To separate the basic this compound from neutral and acidic impurities.
-
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or other suitable organic solvent
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Separatory funnel, beakers.
-
-
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously, venting frequently. The basic aniline will react with the acid to form a water-soluble ammonium salt, which will move into the aqueous layer.[15]
-
Separation: Allow the layers to separate and drain the aqueous layer into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Regeneration: Cool the aqueous layer in an ice bath and slowly add 1M NaOH until the solution is basic (check with pH paper). The purified aniline will precipitate out as a solid or oil.
-
Final Extraction: Extract the purified aniline back into a fresh portion of dichloromethane.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
-
Proper Storage of Purified Product
To prevent degradation and discoloration of the purified this compound, proper storage is essential.[5]
-
Inert Atmosphere: Store under an inert gas like nitrogen or argon to minimize oxidation.
-
Light Protection: Use an amber vial or wrap the container in foil to protect it from light.
-
Low Temperature: Store in a refrigerator to slow down potential degradation pathways.
-
Seal Tightly: Ensure the container is well-sealed to prevent exposure to moisture and air.
References
- PubChem. (n.d.). This compound.
- Lorne M. E., et al. (2001). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 40(6), 1596-1604.
- University of California, Irvine. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE.
- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
- Biotage. (2023). When should amine-bonded columns be used for purification?
- ACS Publications. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 24(9), 1788-1798.
- Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Biotage. (2023). Is there an easy way to purify organic amines?
- ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Google Patents. (n.d.). RU2327683C2 - Aniline recuperation method.
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
- Reddit. (2014). Purify and dry aniline?
- California State University, Sacramento. (n.d.). Recrystallization1.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 99-29-6 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
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- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Technical Support Center: TLC Visualization for Halogenated Aromatic Compounds
Welcome to the technical support center for Thin-Layer Chromatography (TLC) of halogenated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter unique challenges in visualizing these specific molecules. Here, we move beyond generic protocols to explain the underlying chemical principles, providing you with the expertise to not only follow a method but to understand, adapt, and troubleshoot it effectively.
Frequently Asked Questions (FAQs)
Q1: Why are my halogenated aromatic compounds invisible on the TLC plate after development?
Most halogenated aromatic compounds are colorless and require a specific visualization technique to be seen. Unlike compounds with vibrant chromophores, they do not absorb visible light. Furthermore, while many aromatic compounds are visible under UV light, the presence and type of halogen can influence this property. Therefore, an active visualization method is almost always necessary.
Q2: I see a dark spot under the UV lamp. Is that enough for my analysis?
Viewing the plate under a UV lamp (typically 254 nm) is an excellent first, non-destructive step.[1][2][3] Aromatic rings are often UV-active and will appear as dark spots against the fluorescent green background of the TLC plate as they quench the fluorescence.[1][3] While useful for a quick assessment, this method has limitations:
-
Sensitivity: Very low concentrations may not be detectable.[4][5]
-
Specificity: It doesn't differentiate between your starting material, product, and any aromatic byproducts.
-
Not Universal: Not all halogenated aromatics will quench UV fluorescence effectively.[3]
For robust analysis, a secondary, chemical visualization method is highly recommended.
Q3: Can I use common, universal stains like potassium permanganate for my halogenated compounds?
Yes, but with important caveats. Potassium permanganate (KMnO₄) stain is a strong oxidizing agent that reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[6] While it's a great general-purpose stain, aromatic rings, especially those deactivated by electron-withdrawing halogens, can be resistant to oxidation.[6] It will be most effective if your molecule contains other, more easily oxidizable functional groups (alcohols, alkenes, etc.).[6] If your compound is a simple halogenated benzene, this stain may be faint or not appear at all.
Core Visualization Protocols & Mechanisms
For reliable visualization of halogenated aromatic compounds, methods that specifically interact with the halogen or the aromatic system are superior.
Method 1: Silver Nitrate (AgNO₃) Staining for Halogen Detection (Destructive)
This is the most specific method for visualizing chloro-, bromo-, and iodo-substituted aromatic compounds. It relies on the photochemical cleavage of the carbon-halogen (C-X) bond, followed by the precipitation of the resulting halide ion with silver nitrate.
Expert Insight (The "Why"): Aryl halides are generally robust and do not readily react with silver nitrate. The key to this method is the initial exposure to high-intensity, unfiltered UV light. This provides the energy to homolytically cleave the C-X bond, generating a halide radical which can then be reduced to a halide ion (X⁻). This ion subsequently reacts with Ag⁺ to form a light-sensitive silver halide (AgX) precipitate, which appears as a dark or opaque spot.[7] Aryl fluorides will not be visualized with this method, as silver fluoride (AgF) is soluble in the aqueous/alcoholic conditions used.
Experimental Workflow: Silver Nitrate Staining
Caption: Workflow for AgNO₃ staining of halogenated compounds.
Detailed Protocol:
-
Prepare the Staining Reagent: Dissolve 0.1 g of silver nitrate in 1 mL of water. Add 10 mL of 2-phenoxyethanol and dilute to 200 mL with acetone. Finally, add one drop of 30% hydrogen peroxide.[7] Store in a dark bottle.
-
Dry the TLC Plate: After development, ensure the TLC plate is completely free of mobile phase solvent by air drying or using a gentle heat source.
-
Apply the Reagent: In a fume hood, either briefly dip the plate into the reagent solution or spray it evenly.
-
Activate with UV Light: Place the plate under an unfiltered, high-intensity UV lamp. The time required for spot development can vary from 15 to 50 minutes depending on the compound's reactivity and the lamp's intensity.[7]
-
Visualize: Dark, well-defined spots will form against the background.[7] Circle the spots with a pencil immediately, as the background may darken over time.
| Reagent Component | Quantity | Purpose |
| Silver Nitrate (AgNO₃) | 0.1 g | Reacts with halide ions to form a precipitate. |
| Water (deionized) | 1 mL | Dissolves the silver nitrate. |
| 2-Phenoxyethanol | 10 mL | Acts as a sensitizer and improves stain quality. |
| Acetone | to 200 mL | Solvent base for the reagent. |
| Hydrogen Peroxide (30%) | 1 drop | Enhances the photochemical reaction.[7] |
Method 2: Potassium Permanganate (KMnO₄) Staining (Destructive)
This is a broad-spectrum oxidizing stain useful for compounds that are susceptible to oxidation.
Expert Insight (The "Why"): The permanganate ion (MnO₄⁻), which is deep purple, is reduced by oxidizable organic compounds to manganese dioxide (MnO₂), a brown precipitate.[6] This creates a yellow or brown spot on the purple background of the plate. While aromatic rings themselves are somewhat stable, this stain is highly effective if the halogenated aromatic compound also possesses other functional groups like alcohols, aldehydes, or even alkyl side chains, which are more readily oxidized.[6]
Detailed Protocol:
-
Prepare the Staining Reagent: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[1] This alkaline solution is stable for about 3 months when stored in the dark.
-
Dry the TLC Plate: Thoroughly dry the developed plate to remove all traces of the eluent. Residual solvent can react with the stain and cause streaking or a dark background.[6]
-
Apply the Reagent: Quickly dip the plate into the permanganate solution and remove it. Blot the edge on a paper towel to remove excess stain.
-
Visualize: Spots will appear almost immediately as yellow-brown areas on a pink-purple background.[6] Gentle heating with a heat gun can sometimes enhance faint spots, but overheating will cause the entire plate to turn brown.[6]
| Reagent Component | Quantity | Purpose |
| Potassium Permanganate (KMnO₄) | 1.5 g | Oxidizing agent; provides color.[1] |
| Potassium Carbonate (K₂CO₃) | 10 g | Creates an alkaline environment, stabilizing the reagent.[1] |
| Sodium Hydroxide (10% aq.) | 1.25 mL | Increases alkalinity.[1] |
| Water (deionized) | 200 mL | Solvent. |
Troubleshooting Guide
Q: I tried the silver nitrate stain, but no spots appeared, even though I know my compound is on the plate. What went wrong?
This is a common issue and usually points to one of three things:
-
Insufficient UV Irradiation: The C-X bond in aryl halides is strong. You may need a longer exposure time or a more powerful UV source. Ensure you are using an unfiltered lamp, as standard TLC lamps may filter out the necessary wavelengths.[7]
-
The Halogen is Fluorine: As mentioned, this method does not work for organofluorine compounds because silver fluoride is soluble.
-
Low Compound Concentration: The method may not be sensitive enough for trace amounts. Try spotting a more concentrated sample and re-running the experiment.[4][5]
Decision Tree: Troubleshooting TLC Visualization
Caption: Troubleshooting logic for invisible TLC spots.
Q: My spots are streaking and not forming tight circles. How can I fix this?
Streaking is a classic TLC problem that can obscure results.[8][9] The primary causes are:
-
Sample Overloading: You have applied too much material to the plate.[8][9] The stationary phase becomes saturated, causing the spot to bleed upwards. Solution: Dilute your sample and re-spot. A concentration of ~1 mg/mL is a good starting point.[8]
-
Inappropriate Solvent System: If the mobile phase is too polar for your compound, it will travel up the plate too quickly and without proper partitioning, leading to a streak.[8] Solution: Decrease the polarity of your eluent. For many halogenated aromatics, mixtures of hexanes and ethyl acetate or dichloromethane are effective.[8] Aim for an Rf value between 0.3 and 0.7.[8]
-
Acidic or Basic Compounds: If your compound has a strongly acidic or basic functional group, it can interact too strongly with the silica gel. Solution: Add a small amount (0.1-1%) of a modifier to your mobile phase, such as triethylamine for basic compounds or acetic acid for acidic ones, to improve spot shape.[4]
Q: After using the potassium permanganate dip, the entire plate turned brown immediately. What happened?
This typically indicates that the stain has reacted with something other than your compound. The most likely culprits are:
-
Residual Developing Solvent: If the eluent was not fully evaporated from the plate, it can be oxidized by the permanganate, causing the entire background to stain.[6] Ensure the plate is completely dry before dipping.
-
Reactive Mobile Phase Component: If your mobile phase contains an easily oxidized solvent (like an alcohol) or additive (like triethylamine), it will react aggressively with the stain.[6]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds.
- University of California, Los Angeles. (n.d.). TLC Stains.
- TCI America. (n.d.). Potassium Permanganate Solution, (contains K2CO3, NaOH) [for TLC Stain].
- EPFL. (n.d.). TLC Visualization Reagents.
- Reich, H. J. (n.d.). TLC Stains.
- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
- Bradley, J. C. (n.d.). TLC Visualization Methods.
- Searle Separations Department. (n.d.). Thin Layer Chromatography.
- University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- Lab Manager. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- JoVE. (2025, May 22). Thin-Layer Chromatography (TLC): Overview.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- Das, C., et al. (2013). Thin layer chromatography. Methods in Molecular Biology, 1061, 191-200.
- Amrita Virtual Lab. (n.d.). Thin Layer Chromatography.
- Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- ChemBAM. (n.d.). TLC troubleshooting.
Sources
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- 4. silicycle.com [silicycle.com]
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- 6. TLC stains [reachdevices.com]
- 7. epfl.ch [epfl.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. microbiozindia.com [microbiozindia.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Nitroaromatic Compounds
Welcome to the technical support center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and resolution in HPLC. This guide provides in-depth troubleshooting strategies specifically tailored to the analysis of nitroaromatic compounds, a class of molecules often prone to peak tailing due to their unique chemical properties.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A: Peak tailing refers to an asymmetrical chromatographic peak where the back half of the peak is wider than the front half.[1] In an ideal chromatogram, peaks have a Gaussian or symmetrical shape. Tailing peaks are problematic because they can decrease resolution between adjacent peaks, complicate peak integration, and ultimately lead to inaccurate and imprecise quantification.[2] A tailing factor (Tf) greater than 1.2 is generally considered an indication of a significant issue that requires investigation.[3]
Q2: What are the fundamental causes of peak tailing in reversed-phase HPLC?
A: Peak tailing is most often caused by more than one retention mechanism occurring simultaneously during the separation.[4][5] While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction, secondary interactions can occur that delay the elution of a fraction of the analyte molecules. The most common causes include:
-
Secondary Silanol Interactions: Unreacted, accessible silanol groups (Si-OH) on the surface of silica-based stationary phases can interact strongly with polar or ionizable analytes.[4][6] These interactions, particularly with ionized silanols (SiO-), introduce a secondary, highly polar retention mechanism that leads to tailing.[7]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the analyte's pKa, the analyte will exist as a mixture of ionized and non-ionized forms, which have different retention characteristics, causing peak distortion.[1][8]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix or from system components can act as chelation sites for certain analytes, causing tailing.[5] These metals can also increase the acidity of nearby silanol groups, exacerbating secondary interactions.[9]
-
Instrumental and Physical Issues: Problems like column voids, partially blocked frits, or excessive extra-column volume (from long tubing or large detector cells) can cause band broadening that manifests as tailing.[3][10]
Q3: Why are nitroaromatic compounds particularly susceptible to peak tailing?
A: Nitroaromatic compounds possess chemical features that make them prone to the issues described above:
-
Polarity: The nitro group (-NO₂) is highly polar, increasing the likelihood of interactions with active sites like residual silanols on the column.
-
Chelating Potential: The oxygen atoms of the nitro group can act as Lewis bases, enabling chelation with metal ions present in the system or column packing material.[11][12]
-
Ionizable Functional Groups: Many nitroaromatics also contain other functional groups, such as hydroxyls (e.g., nitrophenols) or amines (e.g., nitroanilines). These groups are ionizable, making their retention and peak shape highly sensitive to the mobile phase pH. For example, the electron-withdrawing nitro group increases the acidity of a phenolic proton, lowering its pKa and making pH control critical.
In-Depth Troubleshooting Guide for Nitroaromatic Compounds
Issue: My nitroaromatic compound shows significant peak tailing. Where do I start?
This is a classic problem often rooted in secondary interactions with the stationary phase. The following workflow provides a systematic approach to diagnosing and resolving the issue.
Solution: Adjust the mobile phase pH to be between 2.5 and 3.5. This ensures the vast majority of silanol groups are protonated, minimizing secondary interactions. [3]Using a buffer is critical to maintain a stable pH.
Diagnosis 2: Metal Chelation
If adjusting the pH does not resolve the tailing, metal contamination may be the culprit. Nitro groups, along with other functionalities like hydroxyls, can chelate with metal ions (Fe, Al, etc.) in the stainless-steel components of the HPLC (tubing, frits) or within the stationary phase itself. [9]This interaction provides another unwanted retention mechanism.
Solution: Passivate the HPLC system and column by flushing with a chelating agent like ethylenediaminetetraacetic acid (EDTA). This procedure removes metal ions from the flow path. [13]For persistent issues, adding a low concentration of a chelator to the mobile phase can be beneficial. [13]
Diagnosis 3: Inappropriate Column Choice
Older HPLC columns, often referred to as "Type A" silica, have higher concentrations of metal impurities and more acidic, active silanol groups, making them prone to causing peak tailing for polar compounds. [5][9] Solution:
-
Use a High-Purity Column: Modern, high-purity "Type B" silica columns are manufactured with significantly lower metal content and are often better end-capped, reducing the number of accessible silanol groups. [6][14]This is the first and best choice for analyzing challenging compounds.
-
Consider Alternative Stationary Phases: If tailing persists even on a modern C18 column, consider a different stationary phase chemistry.
-
Pentafluorophenyl (PFP): PFP phases offer multiple retention mechanisms, including π-π interactions, which can be highly selective for aromatic and nitroaromatic compounds, often yielding excellent peak shapes.
-
Biphenyl: This phase also provides strong π-π interactions and can offer alternative selectivity for aromatic compounds compared to standard alkyl phases. [15]
-
Experimental Protocols
Protocol 1: Mobile Phase pH and Buffer Optimization
This protocol details how to systematically adjust mobile phase pH to mitigate silanol interactions.
-
Determine Analyte pKa: If known, find the pKa of your nitroaromatic compound(s). The optimal mobile phase pH should be at least 1.5-2 units away from the analyte's pKa to ensure it exists in a single ionic state. [8][16]2. Select a Buffer: Choose a buffer with a pKa close to your target pH. For a target pH of 3.0, phosphate or formate buffers are excellent choices.
-
Phosphate Buffer: pKa1 ≈ 2.15
-
Formic Acid: pKa ≈ 3.75
-
-
Prepare Aqueous Phase: a. Prepare a 20-50 mM solution of your chosen buffer (e.g., potassium phosphate or formic acid) in HPLC-grade water. A sufficient buffer concentration is crucial for pH stability. [3] b. Adjust the pH to your target (e.g., 3.0) using an appropriate acid or base (e.g., phosphoric acid or potassium hydroxide). c. Crucially, always adjust the pH of the aqueous component before adding the organic modifier. [17] d. Filter the aqueous buffer through a 0.22 µm filter.
-
Test and Compare: Prepare your mobile phase with the new buffered aqueous component. Equilibrate the column thoroughly (at least 10-15 column volumes) and inject your sample. Compare the tailing factor to your original method.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry (Tf) for 2,4-Dinitrophenol
| Mobile Phase Condition | Tailing Factor (Tf) | Observation |
| 60:40 ACN:Water (Unbuffered, pH ~6.0) | 2.1 | Severe Tailing |
| 60:40 ACN:20mM Phosphate Buffer (pH 7.0) | 1.8 | Significant Tailing |
| 60:40 ACN:20mM Phosphate Buffer (pH 3.0) | 1.1 | Symmetrical Peak |
| 60:40 ACN:0.1% Formic Acid (pH ~2.7) | 1.1 | Symmetrical Peak |
Protocol 2: HPLC System and Column Passivation
This protocol uses EDTA to remove metal ion contamination from the instrument flow path.
⚠️ Important: Remove the HPLC column from the system before passivating the instrument.
-
Prepare Passivation Solution: Prepare a solution of 0.1 mM EDTA in HPLC-grade water.
-
System Flush: a. Replace all mobile phase lines with the EDTA solution. b. Purge each pump line for 5-10 minutes at a high flow rate (e.g., 5 mL/min) to ensure the solution fills the entire system. c. Reduce the flow rate to 1 mL/min and flush the entire system (bypassing the column) for 1-2 hours.
-
Water Rinse: Replace the EDTA solution with fresh HPLC-grade water and flush the entire system for at least 30 minutes to remove all traces of EDTA.
-
Column Flush (Optional but Recommended): a. Re-install the column. b. Prepare a mobile phase of 50:50 Acetonitrile:Water containing 5-10 µM EDTA. c. Flush the column with this solution at a low flow rate (e.g., 0.5 mL/min) for 2-3 hours. d. Flush the column with your standard mobile phase (without EDTA) until the baseline is stable.
-
Re-equilibrate and Test: Re-equilibrate the system with your analytical mobile phase and inject the sample to assess peak shape improvement.
References
- Chrom Tech, Inc. (2025).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- ALWSCI. (2025).
- Phenomenex. (n.d.). The Role of End-Capping in RP.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- HPLC for Dummies! (2013). Understanding key points about COLUMN CHEMISTRY.
- Shodex HPLC Columns. (n.d.).
- uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Moravek. (n.d.).
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- Veeprho. (2025).
- Agilent. (n.d.).
- MicroSolv Technology Corporation. (2025).
- PubMed. (1991). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control.
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- 2. elementlabsolutions.com [elementlabsolutions.com]
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- 13. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
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- 16. veeprho.com [veeprho.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Strategies to Prevent Polybromination of Activated Anilines
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to a common challenge in organic synthesis: the polybromination of activated anilines. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Before troubleshooting, it's crucial to understand the chemical principles driving the reaction.
Q1: Why does my aniline bromination reaction yield a mixture of di- and tri-brominated products instead of the clean mono-brominated compound I want?
A: This is a classic reactivity issue rooted in the powerful electron-donating nature of the amino (-NH₂) group. The nitrogen's lone pair of electrons is delocalized into the benzene ring via resonance, significantly increasing the ring's nucleophilicity.[1][2] This makes the ring highly activated towards electrophilic aromatic substitution (EAS).[3][4]
When the first bromine atom is added (typically at the para or ortho position), it only slightly deactivates the ring. The amino group's activating effect is so potent that it overrides the weak deactivating effect of the first halogen, making the mono-brominated aniline still highly reactive towards further bromination.[1][5] Consequently, the reaction often proceeds uncontrollably to yield 2,4,6-tribromoaniline, especially when using reactive reagents like bromine water.[3][6][7]
Part 2: Troubleshooting Guide - Gaining Control Over Reactivity
Here we address specific experimental failures and provide actionable protocols to achieve selective mono-bromination.
Q2: I tried lowering the temperature and using a less polar solvent, but I still get significant amounts of the 2,4,6-tribromoaniline precipitate. What's my next step?
A: While adjusting temperature and solvent can moderate the reaction rate, these measures are often insufficient to prevent polybromination of a highly activated substrate like aniline.[8] The most robust and widely accepted strategy is to temporarily "tame" the amino group's activating effect by converting it into an amide, most commonly an acetanilide.[9][10][11][12]
Causality: The acetyl group (-COCH₃) is electron-withdrawing. When attached to the nitrogen, its carbonyl group pulls the nitrogen's lone pair away from the aromatic ring, engaging it in amide resonance.[7][12] This attenuates the activation of the ring, making it less nucleophilic and allowing for a controlled, selective mono-bromination.[7][10] The bulky acetamido group also provides steric hindrance, strongly favoring substitution at the less hindered para position.[1][5][13]
Caption: Workflow for controlled mono-bromination via N-acetylation.
Protocol 1: Protection-Bromination-Deprotection Sequence
This three-step protocol is the cornerstone of selective aniline bromination.[9]
Step A: Protection of Aniline via Acetylation This protocol converts aniline to acetanilide, moderating its reactivity.[14][15]
-
Setup: In a flask, dissolve aniline (1.0 eq) in water. Add concentrated hydrochloric acid to form the aniline salt, ensuring it dissolves completely.[16]
-
Reagent Preparation: In separate vessels, prepare an aqueous solution of sodium acetate (1.1 eq) and measure out acetic anhydride (1.1 eq).[16]
-
Reaction: To the stirred aniline hydrochloride solution, add the acetic anhydride, followed immediately by the sodium acetate solution. A precipitate of acetanilide should form.[16]
-
Isolation & Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid acetanilide by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.[14][16]
Step B: Selective Bromination of Acetanilide This procedure avoids the direct handling of hazardous liquid bromine by generating it in situ.[17][18]
-
Setup: Place acetanilide (1.0 eq), potassium bromate (KBrO₃, 0.34 eq), and glacial acetic acid in a flask equipped with a magnetic stirrer.[17][18]
-
Reaction: While stirring rapidly, add 48% hydrobromic acid (HBr, 1.7 eq). An orange color should appear as bromine is generated. Continue stirring at room temperature for 30-60 minutes.[17]
-
Workup: Pour the reaction mixture into cold water to precipitate the product. Collect the solid by suction filtration.[18]
-
Purification: Wash the solid with a dilute sodium bisulfite or thiosulfate solution to remove excess bromine, followed by a water wash.[8] The crude p-bromoacetanilide can be recrystallized from ethanol.[18]
Step C: Deprotection via Hydrolysis This final step removes the acetyl group to yield the target mono-brominated aniline.
-
Setup: Reflux the p-bromoacetanilide from the previous step in an excess of aqueous HCl (e.g., 7-8 M) or NaOH solution until TLC analysis shows complete consumption of the starting material.[8]
-
Isolation: If using acidic hydrolysis, cool the solution and carefully neutralize with a base (e.g., NaOH) to precipitate the p-bromoaniline. If using basic hydrolysis, the product may precipitate upon cooling.
-
Purification: Collect the product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize if necessary.
Q3: My synthesis requires ortho-bromoaniline, but the acetylation strategy gives me the para product almost exclusively. How can I achieve ortho-selectivity?
A: This is a common regioselectivity challenge. While the acetamido group directs ortho, para, steric hindrance makes the para product dominant.[5] To force ortho substitution, you must physically block the para position using a temporary "blocking group." The sulfonic acid (-SO₃H) group is ideal for this purpose because it can be easily installed and later removed.[19][20]
Causality: Sulfonation of aniline first forms anilinium hydrogensulfate, which upon heating rearranges to p-aminobenzenesulfonic acid (sulfanilic acid).[7] With the para position occupied by the bulky -SO₃H group, subsequent bromination is forced to occur at one of the available ortho positions.[19][20] The sulfonic acid group can then be removed by heating in dilute acid to yield the desired ortho-bromoaniline.[19]
Caption: Using a sulfonic acid blocking group for ortho-selective bromination.
Q4: Are there any modern, direct methods that avoid the need for protection/deprotection steps?
A: Yes, the field of catalysis has produced several innovative methods for the direct and regioselective bromination of anilines, often under milder conditions. These can be excellent alternatives to the classical protection-group strategy, especially for sensitive substrates.
Catalytic Systems: Several copper-catalyzed systems have been developed that offer high regioselectivity for para-bromination without needing to protect the aniline.[21]
-
CuSO₄/Na₂S₂O₈/NaBr: This system uses a catalytic amount of copper(II) sulfate with sodium persulfate as an oxidant and sodium bromide as the bromine source. It is effective for a variety of anilines and is considered environmentally benign.[22][23]
-
CuBr₂ in Ionic Liquids: Using copper(II) bromide as the brominating agent in an ionic liquid solvent can also achieve high yields of para-brominated anilines under mild conditions, avoiding the need for supplementary oxygen or acid gases.[21]
Palladium-Catalyzed meta-Bromination: For the challenging task of meta-bromination, which goes against the natural directing effects of the amino group, specialized palladium catalysts have been developed. These systems can direct bromination to the meta position of aniline derivatives, a transformation not achievable by classical electrophilic substitution.[24]
Part 3: Comparative Data & Summary
To aid in selecting the appropriate strategy, the following table summarizes the key features of each approach.
| Strategy | Primary Selectivity | Key Advantage | Key Disadvantage | Typical Reagents |
| Direct Bromination | 2,4,6-Tribromo | Simple, one step | Uncontrolled, leads to polybromination | Br₂/H₂O or Br₂/AcOH |
| N-Acetylation | para-Monobromo | Excellent control and selectivity, reliable | Requires 3 steps (protection, bromination, deprotection) | Acetic anhydride, Br₂, H⁺/OH⁻ |
| Sulfonic Acid Block | ortho-Monobromo | Enables access to sterically hindered isomer | Multi-step process, harsh conditions for desulfonation | fuming H₂SO₄, Br₂, dilute H₂SO₄ |
| Copper Catalysis | para-Monobromo | Direct, avoids protection groups, mild conditions | Substrate scope can be limited, catalyst required | CuSO₄, NaBr, Na₂S₂O₈ |
References
- W. R. Mitchell, et al. (1979).
- Khan Academy (2022).
- J. S. Yadav, et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Tetrahedron Letters, 53(29), 3824-3827. [Link]
- Y. Takahashi & M. Seki (2021). A Practical Procedure for Regioselective Bromination of Anilines.
- P. F. Schatz (1996). Bromination of Acetanilide.
- P. F. Schatz (1996). Bromination of acetanilide.
- Journal of Chemical Education (1996).
- Scribd (n.d.).
- S. Bartoli, et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2009(08), 1305-1308. [Link]
- Study.com (n.d.).
- Khan Academy (n.d.).
- X. Wang, et al. (2022). Pd-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Organic Chemistry Frontiers, 9(15), 4061-4067. [Link]
- Homework.Study.com (n.d.).
- S. Begum, et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Green Chemistry, 25(19), 7685-7692. [Link]
- Google Patents (1980).
- Chemistry Steps (n.d.). Reactions of Aniline. [Link]
- ResearchGate (n.d.).
- Khan Academy India (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
- Master Organic Chemistry (2018). Using SO3H As A Blocking Group. [Link]
- S. G. Ball-Jones, et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.
- Gauth (n.d.). Assertion (a) monobromination of aniline can be conveniently done by protecting the amino. [Link]
- Pearson (n.d.).
- Allen (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
- Khan Academy India (2025). Worked example: EAS reactions of aniline. YouTube. [Link]
- ResearchGate (n.d.).
- Dr. Mike's Chemistry Videos (2018). Using sulfonic acid as a blocking group. YouTube. [Link]
- NCERT (n.d.). Amines. [Link]
- Brainly.in (2023). Assertion (a) monobromination of aniline can be conveniently done by protecting the amino group by. [Link]
Sources
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- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
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Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-6-chloro-4-nitroaniline
Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions with 2-bromo-6-chloro-4-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this challenging substrate. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and streamline your experimental workflow.
The unique structure of this compound presents a trifecta of challenges: steric hindrance from two ortho-substituents, competing reactivity of two different halogens, and the electronic influence of a powerful electron-withdrawing nitro group. This guide will equip you with the knowledge to address these challenges head-on.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions when approaching the cross-coupling of this compound.
Q1: Which halogen will react first, the bromine or the chlorine?
A1: The carbon-bromine (C-Br) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for chemoselective functionalization at the C-Br position while leaving the C-Cl position intact for potential subsequent transformations. The general order of reactivity for halogens in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl.[1][2][3]
Q2: How does the nitro group affect the cross-coupling reaction?
A2: The strongly electron-withdrawing nitro group deactivates the aromatic ring, making the oxidative addition step of the catalytic cycle more favorable. However, it can also influence side reactions. For instance, in some cases, nitroarenes can undergo denitrative coupling, where the C-NO2 bond is cleaved, though this is less common than C-X cleavage with halo-nitroaromatics.[4][5] Additionally, some strong bases used in cross-coupling, like sodium tert-butoxide, can be incompatible with nitro groups, necessitating careful base selection.[6][7]
Q3: My yields are consistently low. What are the most critical factors to consider for this substrate?
A3: For a sterically hindered and electron-deficient substrate like this compound, the three most critical parameters are the choice of ligand , base , and the rigorous exclusion of oxygen . Bulky, electron-rich phosphine ligands are often necessary to promote both the oxidative addition and the final reductive elimination steps. The base is crucial for the transmetalation step (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination) and must be strong enough to be effective but not so strong as to cause substrate or product degradation. Finally, oxygen can deactivate the palladium catalyst, leading to low conversion.[8][9]
Q4: Can I perform a double cross-coupling to functionalize both the bromo and chloro positions?
A4: Yes, a sequential cross-coupling is a viable strategy. You would first functionalize the more reactive C-Br bond under conditions that do not affect the C-Cl bond. Then, in a subsequent step, you can employ more forcing conditions (e.g., a more active catalyst system, higher temperature, or a stronger base) to couple at the less reactive C-Cl position.[3]
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides a systematic approach to troubleshooting common problems encountered during the cross-coupling of this compound.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. 2. Ineffective Ligand: The ligand is not bulky or electron-rich enough to promote oxidative addition at the sterically hindered C-Br bond. 3. Base is too Weak: The base is not effectively facilitating the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step. 4. Low Reaction Temperature: The thermal energy is insufficient to overcome the activation barrier. | 1. Use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or an air-stable Pd(II) precatalyst (e.g., an XPhos palladacycle) that readily forms the active catalyst. Ensure rigorous anaerobic conditions.[8][9] 2. Screen a panel of bulky, electron-rich phosphine ligands. For Suzuki, consider SPhos or XPhos. For Buchwald-Hartwig, ligands like XPhos, RuPhos, or Josiphos are excellent starting points.[8][10][11] 3. For Suzuki, switch to a stronger base such as K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LiHMDS is often required.[6][11] 4. Incrementally increase the reaction temperature in 10-20 °C intervals. |
| Formation of Homocoupling Byproduct | 1. Presence of Oxygen: Oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions. 2. Inappropriate Palladium Source: Some Pd(II) sources can promote homocoupling. | 1. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).[9] 2. Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[9] |
| Formation of Hydrodehalogenation Product (Ar-H instead of Ar-Coupling Partner) | 1. Presence of Water: Water can lead to protodeboronation of the boronic acid in Suzuki reactions. 2. β-Hydride Elimination: This is a potential side reaction in the Buchwald-Hartwig catalytic cycle. | 1. Use anhydrous solvents and reagents. Consider adding molecular sieves. 2. This can sometimes be suppressed by using a bulkier ligand or adjusting the base.[11][12] |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for the required duration. 2. Inhibitory Byproducts: Accumulation of byproducts could be poisoning the catalyst. | 1. Use a more robust palladacycle precatalyst. Consider a slightly higher catalyst loading. 2. Dilute the reaction mixture or consider a slow addition of one of the reagents. |
Experimental Protocols
The following protocols provide a robust starting point for the selective cross-coupling of this compound. Optimization may be required for specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is adapted from methodologies successful for the analogous 2,6-dibromo-4-nitroaniline.[12]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Water (degassed)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(OAc)₂ (0.02 equiv.).
-
Seal the flask with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add a degassed mixture of DMF and water (e.g., 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the aniline.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol is a generalized procedure based on best practices for challenging aryl halides.[8]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv.)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon source in a glovebox or via Schlenk line
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inside a glovebox, add this compound (1.0 equiv.), the XPhos Pd G3 precatalyst (0.02 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried reaction vial equipped with a stir bar.
-
Seal the vial, remove from the glovebox, and add the amine (1.2 equiv.) followed by anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Place the vial in a preheated heating block or oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Ligand and Base Selection Guide
The choice of ligand and base is paramount for a successful reaction. The following decision tree and table provide guidance on selecting the optimal combination for your specific needs.
Caption: Decision tree for initial ligand and base selection.
Table of Recommended Ligands and Bases:
| Coupling Reaction | Recommended Ligands | Rationale | Recommended Bases | Rationale |
| Suzuki-Miyaura | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination for sterically hindered substrates. | K₃PO₄, Cs₂CO₃, K₂CO₃ | Moderately strong inorganic bases that are effective in the transmetalation step and generally compatible with a wide range of functional groups. |
| Buchwald-Hartwig | XPhos, BrettPhos, RuPhos, Josiphos ligands | Highly active for C-N bond formation, especially with challenging substrates. They stabilize the palladium catalyst and facilitate reductive elimination.[10][11] | NaOtBu, KOtBu, LiHMDS | Strong, non-nucleophilic bases required to deprotonate the amine coupling partner effectively. LiHMDS can be useful for substrates with acidic protons.[6][11] |
Catalytic Cycle Overview
A fundamental understanding of the catalytic cycle is crucial for rational optimization. The diagram below illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for cross-coupling reactions.
The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. This is often the rate-limiting step and is facilitated by electron-rich ligands. For this compound, this will selectively occur at the C-Br bond. The subsequent step involves either transmetalation with an organoboron reagent (Suzuki-Miyaura) or coordination and deprotonation of an amine (Buchwald-Hartwig). The final step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst. Bulky ligands can accelerate this final step.[6][12]
References
- ResearchGate. The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a.
- Shen, Q., & Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of chemical research, 41(11), 1529–1541.
- Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic letters, 3(17), 2729–2732.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1486–1493.
- Wikipedia. Josiphos ligands.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Nolan, S. P., & Organ, M. G. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
- The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. The Buchwald‐Hartwig Amination of Nitroarenes.
- Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Journal of the American Chemical Society, 139(42), 14837-14840.
- Semantic Scholar. Buchwald-Hartwig Amination of Nitroarenes.
- PubChem. XPhos Palladacycle.
- Vo, G. D., & Hartwig, J. F. (2010). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 132(12), 4137–4149.
- Mdleleni, M. M., & Singh, M. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Togni, A. (2006). Solvias Josiphos Ligands: From Discovery to Technical Applications. CHIMIA International Journal for Chemistry, 60(5), 259-264.
- Nakao, Y., et al. (2017). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 50(9), 2135-2146.
- Solvias. From Academia to the Market – Air-stable Ni(II)/Josiphos Catalysts.
- Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Reddit. What's wrong with my reductive amination? I barely got any product.
- Radosevich, A. T., et al. (2020). An Improved PIII/PV═O-Catalyzed Reductive C–N Coupling of Nitroaromatics and Boronic Acids by Mechanistic Differentiation of Rate- and Product-Determining Steps. Journal of the American Chemical Society, 142(12), 5547–5559.
- Maulide, N., et al. (2022). Leveraging Electron-Deficient Iminium Intermediates in a General Synthesis of Valuable Amines.
- Reddy, B. V. S., et al. (2011). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
- PubChem. 2-Bromo-4,6-dinitroaniline.
- SIELC Technologies. (2018). This compound.
- Nakao, Y., et al. (2019). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. Chemical Science, 10(28), 6823-6828.
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Technical Support Center: Controlling Reaction Temperature for Regioselective Bromination
Welcome to the Technical Support Center for Regioselective Bromination. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of controlling reaction temperature to achieve desired isomeric purity. Below, you will find a curated collection of frequently asked questions and in-depth troubleshooting guides to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in achieving regioselectivity in bromination reactions?
Temperature is a pivotal factor because it directly influences the reaction's kinetics and thermodynamics. Many bromination reactions can yield multiple isomers, and the distribution of these products often depends on whether the reaction is under kinetic or thermodynamic control.[1][2][3][4][5]
-
Kinetic Control: At lower temperatures, reactions are typically under kinetic control. The major product formed is the one that results from the lowest activation energy pathway, meaning it is the product that forms the fastest.[1][2][3][4][5]
-
Thermodynamic Control: At higher temperatures, the reaction system has enough energy to overcome higher activation barriers and reach equilibrium. Under these conditions, the major product is the most thermodynamically stable isomer.[1][2][3][4][5]
Therefore, by carefully selecting and maintaining the reaction temperature, you can favor the formation of the desired regioisomer. For instance, in many electrophilic aromatic brominations, lower temperatures enhance para-selectivity by favoring the kinetically controlled pathway.[6][7][8]
Q2: How does temperature influence regioselectivity in electrophilic aromatic bromination specifically?
In electrophilic aromatic substitution (EAS) reactions like bromination, the incoming electrophile (a bromine species) can attack different positions on the aromatic ring (ortho, meta, para). The substituent already present on the ring directs the position of the incoming bromine.[9][10]
For activating groups (π-donors), which direct ortho and para, a lower reaction temperature generally increases the para/ortho ratio.[7][8] This is because the transition state leading to the para product is often sterically less hindered and, in some cases, electronically favored, resulting in a lower activation energy.[7][8] Increasing the temperature provides more energy for the reactants to overcome the slightly higher activation barrier to form the ortho isomer, thus decreasing the selectivity.[7][8]
Q3: What is the role of temperature in free-radical bromination and its regioselectivity?
Temperature also plays a key role in the regioselectivity of free-radical bromination of alkanes. According to Hammond's postulate, the hydrogen abstraction step in bromination is endothermic. This means the transition state resembles the alkyl radical product.[6] Consequently, the stability of the resulting radical (tertiary > secondary > primary) has a significant impact on the activation energy.[6]
Lowering the temperature in free-radical brominations generally enhances selectivity for the most stable radical intermediate.[6] At higher temperatures, there is more energy available to overcome the activation barriers for the formation of less stable radicals, leading to a mixture of products.[11]
Q4: Are there practical tips for setting up and maintaining low-temperature reactions in the lab?
Absolutely. Maintaining a stable, low temperature is crucial for reproducible results. Here are some common methods:
-
Cooling Baths: A variety of cooling baths can be prepared to achieve specific temperatures.[12][13][14][15][16]
-
Monitoring: Always use a low-temperature thermometer or thermocouple to monitor the bath's temperature throughout the reaction.[12][13]
-
Insulation: Use a Dewar flask or insulate your reaction vessel to maintain a consistent temperature.[12][13]
-
Slow Addition: For exothermic reactions, add reagents slowly to the cooled reaction mixture to prevent temperature spikes.[6]
| Cooling Bath Mixture | Achievable Temperature (°C) |
| Ice/Water | 0 |
| Ice/NaCl | -5 to -20 |
| Dry Ice/Acetonitrile | -40 |
| Dry Ice/Acetone | -78 |
| Liquid Nitrogen/Dichloromethane | -92 |
This table provides a summary of common laboratory cooling baths and their approximate temperatures.[14][16]
Troubleshooting Guides
Issue 1: Poor Regioselectivity – Obtaining a Mixture of Isomers in Electrophilic Aromatic Bromination
You are attempting a para-selective bromination of an activated aromatic compound but are getting a significant amount of the ortho isomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Reaction Temperature is Too High | Lower the reaction temperature significantly. Screen temperatures from 0 °C down to -78 °C.[6][17] For some sensitive substrates, temperatures as low as -30 °C may be required for high selectivity.[6][8] | Lower temperatures favor the kinetically controlled product, which is often the sterically less hindered para isomer.[7][8] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the ortho product, leading to a mixture.[7][8] |
| Incorrect Choice of Brominating Agent | If using a highly reactive agent like Br₂, consider a milder source such as N-bromosuccinimide (NBS) in combination with an appropriate catalyst.[6][7][8] | Milder brominating agents can be more selective, reacting preferentially at the most nucleophilic position. NBS is a solid, making it easier and safer to handle than liquid bromine.[6] |
| Solvent Effects | The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. Screen a range of solvents with varying polarities (e.g., acetonitrile, dichloromethane, carbon tetrachloride).[6] | The solvent can affect the reaction pathway by stabilizing or destabilizing the transition states leading to different isomers. |
| Uncontrolled Exotherm | Many brominations are exothermic. Ensure efficient stirring and slow, portion-wise or dropwise addition of the brominating agent to a pre-cooled solution of the substrate.[6] | A rapid, uncontrolled exotherm will raise the internal reaction temperature, overriding the cooling bath and leading to a loss of selectivity.[6] |
Experimental Workflow for Temperature Optimization:
Detailed Protocol: Para-Selective Bromination of Catechol [6][8]
This protocol illustrates the use of low temperature to achieve high regioselectivity.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve catechol in acetonitrile.
-
Cooling: Cool the solution to -30 °C using a dry ice/acetonitrile bath.[6][8]
-
Reagent Addition: Slowly and simultaneously add solutions of N-bromosuccinimide (NBS) and fluoroboric acid (HBF₄) to the cooled solution while maintaining the temperature at -30 °C.
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Reaction: Stir the reaction at room temperature overnight.
-
Workup: Quench the reaction and proceed with a standard aqueous workup and purification to isolate the 4-bromobenzene-1,2-diol product. At -30 °C, this reaction has been reported to yield 100% of the para-isomer.[6][8]
Issue 2: Reaction is Too Slow or Does Not Proceed at Low Temperature
You have lowered the temperature to improve selectivity, but now the reaction rate is impractically slow or has stalled completely.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Thermal Energy | Gradually increase the temperature in small increments (e.g., from -78 °C to -60 °C, then -40 °C) and monitor for reaction initiation via TLC or other methods. | While lower temperatures enhance selectivity, there must be sufficient energy to overcome the activation energy of the desired reaction pathway.[18] A systematic, gradual increase can help find the "sweet spot" where the reaction proceeds at a reasonable rate with acceptable selectivity. |
| Catalyst Inactivity at Low Temperature | If using a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), its activity might be reduced at very low temperatures. Consider screening different Lewis acids or slightly increasing the catalyst loading.[17] | The choice and concentration of the Lewis acid can significantly impact the electrophilicity of the brominating agent and, therefore, the reaction rate at a given temperature.[17] |
| Poor Reagent Solubility | One or more of your starting materials may be poorly soluble at the target low temperature, effectively lowering their concentration in solution. | Observe the reaction mixture for any precipitation upon cooling. If solubility is an issue, screen for alternative solvents in which your substrate remains soluble at the desired temperature. |
Visualizing Kinetic vs. Thermodynamic Control:
The diagram below illustrates how temperature dictates the reaction pathway. At low temperatures (kinetic control), the reaction proceeds via the path with the lower activation energy (Ea, kinetic), even if the resulting product (Kinetic Product) is less stable. At higher temperatures (thermodynamic control), the system has enough energy to also traverse the higher activation energy path (Ea, thermo) and, because the reactions are reversible, will ultimately favor the more stable product (Thermodynamic Product).
// Edges representing reaction pathways Reactants -> TS_Kinetic [label=" Ea, kinetic", color="#4285F4"]; TS_Kinetic -> Prod_Kinetic [color="#4285F4"];
Reactants -> TS_Thermo [label=" Ea, thermo", color="#EA4335"]; TS_Thermo -> Prod_Thermo [color="#EA4335"];
// Invisible edges for layout Reactants -> TS_Thermo [style=invis]; TS_Kinetic -> Prod_Thermo [style=invis]; } } Caption: Energy profile for kinetic vs. thermodynamic pathways.
By understanding and meticulously controlling the reaction temperature, researchers can effectively steer bromination reactions towards the desired regioisomer, improving yield, purity, and the overall efficiency of their synthetic routes.
References
- Ren, Y., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3404-3420.
- Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
- Ren, Y., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Center for Biotechnology Information.
- JoVE. (2015). Video: Conducting Reactions Below Room Temperature.
- Moodle@Units. (n.d.). Conducting Reactions Below Room Temperature.
- StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
- Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Radleys. (n.d.). How To Perform Reactions At Low Temperatures.
- NotEvans. (2016). Answer to "How do I control the negative temperature in an experiment?". Chemistry Stack Exchange.
- The Organic Chemistry Tutor. (2021). Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3-Butadiene [Video]. YouTube.
- Leah4sci. (2020). 33: Kinetic control vs. thermodynamic control [Video]. YouTube.
- University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling.
- University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions.
- OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. In Organic Chemistry.
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Navigating the Synthesis of 2-Bromo-6-chloro-4-nitroaniline: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of halogenated nitroanilines is a foundational step in the creation of a diverse array of bioactive molecules. Among these, 2-Bromo-6-chloro-4-nitroaniline stands out as a critical intermediate. However, its successful synthesis is highly dependent on a nuanced understanding of the reaction conditions, with solvent choice playing a pivotal role. This technical support center provides a comprehensive guide to troubleshooting common issues and answering frequently asked questions related to the impact of solvent selection on this important synthesis.
Troubleshooting Guide: Overcoming Common Hurdles in Synthesis
This section addresses specific challenges that may arise during the synthesis of this compound, with a focus on how solvent choice can be the key to resolving them.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a disappointingly low yield of this compound. What solvent-related factors could be at play, and how can I optimize the reaction for a better outcome?
Answer: A low yield is a frequent challenge and can often be traced back to the solvent system. The electrophilic bromination of 2-chloro-4-nitroaniline is sensitive to the reaction medium. Here's a breakdown of potential causes and solutions:
-
Inadequate Solubilization of Starting Materials: For the reaction to proceed efficiently, both the 2-chloro-4-nitroaniline and the brominating agent must be adequately dissolved. If the chosen solvent does not provide sufficient solubility, the reaction will be slow and incomplete.
-
Troubleshooting Protocol:
-
Solubility Test: Before running the full-scale reaction, perform small-scale solubility tests with your starting material in a few candidate solvents. Common choices for this type of reaction include glacial acetic acid, dichloromethane (DCM), and acetonitrile.[1][2]
-
Solvent Mixtures: Consider using a solvent mixture. For instance, a mixture of acetic acid and water can be effective.[3][4] The acetic acid helps to solubilize the organic substrate, while the water can aid in dissolving inorganic reagents.
-
Temperature Adjustment: Gently warming the reaction mixture can improve solubility, but be cautious, as excessive heat can lead to unwanted side reactions. A controlled temperature of around 50°C is often a good starting point.[3][4]
-
-
-
Suboptimal Polarity: The polarity of the solvent can significantly influence the reactivity of the electrophile (bromine).
-
Expert Insight: Glacial acetic acid is a commonly used solvent for the bromination of anilines for a reason. It is a polar protic solvent that can help to polarize the Br-Br bond, making the bromine more electrophilic and facilitating the substitution reaction.[5][6][7] In less polar solvents, the generation of the active brominating species may be less efficient.
-
-
Competing Side Reactions: The solvent can sometimes participate in or promote undesired side reactions, consuming your starting material and reducing the yield of the target molecule.
Issue 2: Formation of Impurities and Di-substituted Byproducts
Question: My final product is contaminated with significant amounts of impurities, including what appears to be a di-brominated or other polysubstituted product. How can the solvent help me achieve a cleaner reaction?
Answer: The formation of impurities, particularly over-bromination, is a classic problem in the synthesis of halogenated anilines. The highly activating nature of the amino group makes the aromatic ring susceptible to multiple substitutions.[8][9][10]
-
Controlling Reactivity with Solvent Choice:
-
Less Polar Solvents: Switching to a less polar solvent, such as dichloromethane (DCM) or chloroform, can sometimes temper the reactivity of the brominating agent and improve selectivity for mono-bromination.[1] However, this may come at the cost of a slower reaction rate.
-
Acetic Acid's Role in Moderating Reactivity: While polar, acetic acid can also help to control reactivity by protonating the amino group of the aniline. This reduces its activating effect and can help to prevent multiple substitutions.[11]
-
-
Experimental Protocol for Minimizing Impurities:
-
Slow Addition of Brominating Agent: Regardless of the solvent, add the brominating agent (e.g., bromine in acetic acid) dropwise to the solution of 2-chloro-4-nitroaniline at a controlled temperature. This helps to maintain a low concentration of the electrophile and reduces the likelihood of multiple substitutions.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.
-
Purification: After the reaction, a thorough work-up and purification are essential. This typically involves extraction with a suitable solvent like dichloromethane, followed by column chromatography.[3][4] A solvent system of petroleum ether and ethyl acetate is often effective for the purification of this compound.[3][4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: Why is glacial acetic acid so commonly recommended as a solvent for this synthesis?
A1: Glacial acetic acid offers several advantages in the bromination of anilines:
-
Polarizes Bromine: It helps to polarize the bromine molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring.[5][6][7]
-
Good Solubilizing Power: It is a good solvent for many aromatic compounds, including 2-chloro-4-nitroaniline.
-
Moderates Reactivity: By protonating the amino group, it can reduce the high reactivity of the aniline derivative, thus minimizing the formation of polysubstituted byproducts.[11]
-
Ease of Removal: It has a relatively low boiling point and is water-soluble, making it easy to remove during the work-up process.[7]
Q2: Can I use a non-polar solvent for this reaction?
A2: While polar solvents like acetic acid are generally preferred, non-polar solvents like dichloromethane (DCM) or carbon tetrachloride (though its use is now restricted due to toxicity) can be used.[1][12] The primary advantage of using a non-polar solvent is the potential for increased selectivity, leading to less formation of di-brominated products.[9] However, the reaction may be significantly slower, and solubility of the starting materials could be an issue.
Q3: What is the role of water in solvent mixtures like acetic acid/water?
A3: In a mixed solvent system like acetic acid and water, the water can serve a few purposes. It can help to dissolve any inorganic reagents used in the reaction.[3][4] Additionally, the presence of a highly polar solvent like water can influence the overall polarity of the reaction medium, which can affect the reaction rate and selectivity.
Q4: How does the solvent choice impact the work-up and purification of the final product?
A4: The solvent used in the reaction will directly impact the work-up procedure.
-
Water-miscible solvents like acetic acid will need to be removed by washing with water during the extraction phase.
-
Water-immiscible solvents like dichloromethane will form the organic layer during extraction. The solubility of your product and byproducts in different solvents will also determine the best solvent system for purification by recrystallization or column chromatography. For this compound, a common and effective purification method is column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[3][4]
Data Summary and Visualizations
To aid in experimental design, the following table summarizes the properties of common solvents used in the synthesis of this compound.
| Solvent | Polarity | Boiling Point (°C) | Key Advantages | Potential Issues |
| Glacial Acetic Acid | Polar Protic | 118 | Polarizes bromine, good solubility, moderates reactivity | Can be corrosive, requires neutralization during work-up |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Good solubility for organics, can improve selectivity | Low boiling point, may require a closed system for heating |
| Acetonitrile | Polar Aprotic | 82 | Good solvent for a range of compounds | Can be more expensive, may require careful drying |
| Water | Polar Protic | 100 | Dissolves inorganic reagents, environmentally friendly | Poor solubility for organic starting material |
Below is a workflow diagram illustrating the key decision points in solvent selection for this synthesis.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-6-chloro-4-nitroaniline and 2,6-dibromo-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the vast array of available building blocks, halogenated nitroanilines serve as versatile intermediates, particularly in the synthesis of dyes, pharmaceuticals, and other functional materials.[1][2] This guide provides an in-depth comparison of the reactivity of two closely related yet distinct compounds: 2-Bromo-6-chloro-4-nitroaniline and 2,6-dibromo-4-nitroaniline. By examining their electronic and steric properties, and providing supporting experimental context, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
A foundational understanding of the physical characteristics of these two compounds is essential before delving into their reactivity.
| Property | This compound | 2,6-dibromo-4-nitroaniline |
| Molecular Formula | C6H4BrClN2O2[3] | C6H4Br2N2O2[4] |
| Molecular Weight | 251.46 g/mol [3] | 295.92 g/mol [1] |
| Appearance | Pale yellow to yellow or orange powder/crystal[5] | Yellow solid |
| Melting Point | 176-178 °C[5] | 205-207 °C |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | Sparingly soluble in water; soluble in ethanol, acetone, and acetic acid.[2] |
The higher melting point of 2,6-dibromo-4-nitroaniline can be attributed to its greater molecular weight and potentially more efficient crystal packing due to its symmetrical structure.
Comparative Reactivity: A Tale of Two Halogens
The reactivity of these compounds is primarily governed by the interplay of electronic and steric effects imparted by the substituents on the aniline ring. The strong electron-withdrawing nitro group (-NO2) at the para position and the amino group (-NH2) significantly influence the electron density of the aromatic ring, making it susceptible to various transformations. However, the key difference lies in the nature of the ortho-halogen substituents.
Electronic Effects: The Inductive and Mesomeric Tug-of-War
Both bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[6]
While both halogens are inductively withdrawing, chlorine is more electronegative than bromine. Consequently, the carbon atom attached to chlorine in this compound is slightly more electron-deficient than the carbon attached to bromine. This would suggest, from an electronic standpoint alone, that the chloro-substituted position might be more susceptible to nucleophilic attack.
However, the mesomeric effect (+M), where the lone pairs on the halogens can donate electron density to the ring, also plays a role. Bromine is larger and its valence orbitals have a greater mismatch in energy with the carbon p-orbitals of the benzene ring compared to chlorine. This results in a weaker +M effect for bromine. The net electronic effect is a combination of these opposing forces.
Steric Effects: The Gatekeepers of Reactivity
Steric hindrance plays a significant role in dictating the regioselectivity and rate of reactions.[7] Bromine has a larger van der Waals radius than chlorine. In 2,6-dibromo-4-nitroaniline, the two bulky bromine atoms flanking the amino group create a more sterically congested environment compared to the bromo and chloro substituents in this compound. This increased steric bulk can hinder the approach of reagents, particularly large nucleophiles or catalysts, to the reactive sites.[8]
Key Reactions and Experimental Insights
The differential reactivity of these two compounds is best illustrated through their behavior in common synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring.[9] For both compounds, the halogens can act as leaving groups. The relative leaving group ability in SNAr reactions is often F > Cl > Br > I, which is counterintuitive based on bond strength and is attributed to the rate-determining step being the initial nucleophilic attack.[10] However, the specific conditions and nucleophile can influence this trend. Given the similar electronic activation from the nitro group, the steric environment becomes a deciding factor. The less hindered environment around the chlorine atom in this compound might favor nucleophilic attack at that position over the more sterically encumbered bromine.
Sandmeyer Reaction: Transformation of the Amino Group
The Sandmeyer reaction is a powerful tool for converting an amino group into a variety of other functionalities via a diazonium salt intermediate.[11][12] This reaction is typically performed in cold aqueous mineral acid with sodium nitrite, followed by treatment with a copper(I) salt.[13]
Experimental Protocol: General Diazotization for Sandmeyer Reaction
-
Dissolution: Suspend the substituted aniline (1 equivalent) in a mixture of a mineral acid (e.g., HBr or HCl, 3-4 equivalents) and water at 0-5 °C.
-
Diazotization: Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 15-30 minutes.
-
Sandmeyer Reaction: To the cold diazonium salt solution, add a solution of the appropriate copper(I) halide (e.g., CuBr or CuCl, 1.2 equivalents) in the corresponding concentrated acid.
-
Work-up: Allow the reaction to warm to room temperature or gently heat as required. Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography or recrystallization.
For both this compound and 2,6-dibromo-4-nitroaniline, this reaction proceeds to replace the amino group. The steric hindrance from the ortho-halogens in 2,6-dibromo-4-nitroaniline might slightly decrease the rate of diazotization compared to the less hindered this compound.
Suzuki-Miyaura Cross-Coupling: Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[14] This reaction is highly valuable in drug discovery and materials science.[15]
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add the aryl halide (1 equivalent), boronic acid or ester (1.2 equivalents), palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.
In the context of Suzuki coupling, the reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl.[16] Therefore, in this compound, the C-Br bond is expected to be more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond. This provides an opportunity for selective mono-arylation at the bromo position under carefully controlled conditions. For 2,6-dibromo-4-nitroaniline, both C-Br bonds are reactive, potentially leading to di-arylation, although steric hindrance may influence the rate of the second coupling.
Conclusion and Recommendations
The choice between this compound and 2,6-dibromo-4-nitroaniline should be guided by the specific synthetic transformation and the desired outcome.
-
For selective mono-functionalization via Suzuki-Miyaura coupling, this compound is the superior choice. The inherent reactivity difference between the C-Br and C-Cl bonds allows for controlled C-C bond formation at the bromo position.
-
For reactions where steric hindrance is a concern, this compound offers a less congested environment around the amino and halogenated positions. This may lead to faster reaction rates and higher yields, particularly with bulky reagents.
-
2,6-dibromo-4-nitroaniline is well-suited for applications requiring a symmetrical difunctional scaffold. It can be used to introduce two identical groups via reactions at both bromine positions.
By carefully considering the electronic and steric profiles of these two valuable building blocks, researchers can strategically design more efficient and selective synthetic routes for the development of novel molecules.
References
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- Google Patents. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
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- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]
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comparing spectral data of 2-Bromo-6-chloro-4-nitroaniline isomers
An In-depth Guide to the Spectral Differentiation of 2-Bromo-6-chloro-4-nitroaniline Isomers for Researchers and Drug Development Professionals
In the realm of pharmaceutical research and synthetic chemistry, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive comparison of the spectral data for this compound and its key isomers, offering a practical framework for their unambiguous differentiation using fundamental spectroscopic techniques.
The correct identification of these isomers is critical as the specific substitution pattern on the aniline ring dictates the molecule's reactivity, potential biological targets, and metabolic fate. A seemingly minor shift in a halogen or nitro group's position can significantly alter its therapeutic efficacy or toxicity profile. This guide, therefore, is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently distinguish between these closely related compounds.
The Isomeric Landscape: Structures Under Investigation
The three principal isomers of interest are:
-
Isomer 1: this compound
-
Isomer 2: 2-Bromo-4-chloro-6-nitroaniline
-
Isomer 3: 4-Bromo-2-chloro-6-nitroaniline
Diagram 1: Molecular Structures of the Isomers
A visual representation of the three key isomers of Bromo-chloro-nitroaniline.
Experimental Protocols for Spectral Acquisition
To ensure the generation of high-quality, reproducible spectral data, adherence to standardized experimental protocols is essential. The following methodologies for ¹H NMR, FT-IR, and Mass Spectrometry are based on established laboratory practices.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
This technique provides detailed information about the chemical environment of hydrogen atoms within a molecule.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid aniline isomer.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid obscuring proton signals from the analyte. Chloroform-d is a common first choice for its ability to dissolve a wide range of organic compounds.[1]
-
Transfer the solution to a standard 5 mm NMR tube. If any solid remains undissolved, filter the solution through a small cotton plug in a pipette to prevent solid particles from degrading the spectral resolution.[1]
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.[2]
-
Shim the magnetic field to achieve optimal homogeneity, which is essential for obtaining sharp, well-resolved peaks.[2]
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Diagram 2: General Workflow for Spectroscopic Analysis
A simplified flowchart illustrating the key stages of spectroscopic analysis from sample preparation to structural identification.
FT-IR (Fourier-Transform Infrared) Spectroscopy
FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of the solid isomer in a volatile solvent like methylene chloride or acetone.[3]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3] This method is often preferred in teaching and research labs for its simplicity and the high quality of the resulting spectra.
-
-
Instrumental Analysis:
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquire a background spectrum of the empty salt plate. This is a critical step to subtract any absorbance from the plate material and the atmosphere (e.g., CO₂ and water vapor).
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
EI-MS (Electron Ionization Mass Spectrometry)
EI-MS is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
Protocol:
-
Sample Introduction:
-
Ionization and Analysis:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[6][7][8]
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Comparative Spectral Data Analysis
The following sections provide a detailed comparison of the expected and reported spectral data for the three isomers.
¹H NMR Spectral Comparison
The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the positions of the substituents.
| Isomer | Aromatic Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |
| 1: this compound | H-3 and H-5 | ~8.0-8.2 | Doublet (d) |
| 2: 2-Bromo-4-chloro-6-nitroaniline | H-3 and H-5 | H-3: ~7.8-8.0, H-5: ~8.2-8.4 | Two distinct Doublets (d) |
| 3: 4-Bromo-2-chloro-6-nitroaniline | H-3 and H-5 | H-3: ~7.6-7.8, H-5: ~8.1-8.3 | Two distinct Doublets (d) |
Analysis:
-
Isomer 1 (this compound): Due to the symmetrical placement of the bromo and chloro groups flanking the amine, the two aromatic protons (H-3 and H-5) are chemically equivalent. They are expected to appear as a single doublet, split by the neighboring proton. The strong electron-withdrawing nitro group at the para position will deshield these protons, shifting their signal downfield.
-
Isomer 2 (2-Bromo-4-chloro-6-nitroaniline): The aromatic protons are in different chemical environments. The proton ortho to the nitro group (H-5) will be significantly deshielded and appear at a lower field compared to the proton ortho to the bromine atom (H-3). This will result in two distinct doublets.
-
Isomer 3 (4-Bromo-2-chloro-6-nitroaniline): Similar to isomer 2, the two aromatic protons are non-equivalent and will appear as two distinct doublets. The relative positions of these doublets will depend on the combined electronic effects of the adjacent substituents.
FT-IR Spectral Comparison
The positions of the N-H and N-O stretching bands, as well as the C-H out-of-plane bending vibrations, are key diagnostic features.
| Isomer | N-H Stretch (cm⁻¹) | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) | C-H Out-of-Plane Bend (cm⁻¹) |
| 1: this compound | ~3300-3500 (two bands) | ~1500-1530 | ~1330-1350 | ~820-880 |
| 2: 2-Bromo-4-chloro-6-nitroaniline | ~3300-3500 (two bands) | ~1510-1540 | ~1340-1360 | ~800-860 |
| 3: 4-Bromo-2-chloro-6-nitroaniline | ~3300-3500 (two bands) | ~1500-1530 | ~1330-1350 | ~810-870 |
Analysis:
-
N-H Stretching: All three isomers will exhibit two characteristic N-H stretching bands for the primary amine group in the region of 3300-3500 cm⁻¹.
-
NO₂ Stretching: The strong asymmetric and symmetric stretching vibrations of the nitro group will be present in all isomers. The exact position may vary slightly depending on the electronic environment.
-
C-H Bending (Fingerprint Region): The most significant differences will be observed in the C-H out-of-plane bending region (below 900 cm⁻¹). The pattern of absorption in this region is highly characteristic of the substitution pattern on the benzene ring. For instance, the presence of two adjacent hydrogens in some isomers will give rise to a strong absorption band, the position of which can help in their differentiation.
Mass Spectrometry Spectral Comparison
The molecular ion peak and the fragmentation pattern provide definitive evidence for the molecular formula and connectivity.
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragmentation Peaks (m/z) |
| 1: this compound | 250/252/254 | [M-NO₂]⁺, [M-Br]⁺, [M-Cl]⁺ |
| 2: 2-Bromo-4-chloro-6-nitroaniline | 250/252/254 | [M-NO₂]⁺, [M-Br]⁺, [M-Cl]⁺ |
| 3: 4-Bromo-2-chloro-6-nitroaniline | 250/252/254 | [M-NO₂]⁺, [M-Br]⁺, [M-Cl]⁺ |
Analysis:
-
Molecular Ion: All three isomers will show a characteristic cluster of peaks for the molecular ion due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). This will result in peaks at m/z 250, 252, and 254.
-
Fragmentation: The primary fragmentation pathways will involve the loss of the nitro group (-NO₂), a bromine atom (-Br), and a chlorine atom (-Cl). While the major fragments may be similar, the relative intensities of these fragment ions can differ between the isomers due to the varying stability of the resulting carbocations.
Diagram 3: Representative Fragmentation Pathway
A simplified diagram showing common fragmentation pathways for the isomers in EI-MS.
Summary of Distinguishing Spectral Features
| Spectroscopic Technique | Distinguishing Feature |
| ¹H NMR | The number and splitting pattern of the aromatic proton signals. Isomer 1 will show a single doublet, while isomers 2 and 3 will show two distinct doublets. |
| FT-IR | The pattern of C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹), which is characteristic of the aromatic substitution pattern. |
| Mass Spectrometry | While the molecular ion peaks will be the same, the relative abundances of the fragment ions may differ, providing clues to the isomer's identity. |
Conclusion
The unambiguous identification of this compound and its isomers is readily achievable through a combined application of ¹H NMR, FT-IR, and mass spectrometry. While each technique provides valuable information, it is the synergistic interpretation of the data from all three that allows for definitive structural elucidation. The key differentiating features lie in the nuanced details of the spectra: the splitting patterns in ¹H NMR, the fingerprint region of the IR spectrum, and the relative intensities of fragment ions in the mass spectrum. By following standardized experimental protocols and carefully analyzing the resulting spectral data, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and success of their scientific endeavors.
References
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry.
- PubChem. (n.d.). This compound.
- University of California, Davis. (n.d.). Sample preparation for FT-IR. Chem LibreTexts.
- Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry.
- Journal of Chemical Education. (1999). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. ACS Publications.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- Separation Science. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
- University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry.
- ScienceDirect. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
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A Researcher's Guide to C-Br vs. C-Cl Bond Reactivity in Palladium-Catalyzed Coupling
For the modern chemist engaged in pharmaceutical development and fine chemical synthesis, palladium-catalyzed cross-coupling is an indispensable tool. The ability to precisely construct carbon-carbon and carbon-heteroatom bonds has revolutionized how we approach molecular architecture. However, the efficiency and success of these powerful reactions hinge on a critical, often debated choice: the selection of the aryl halide (Ar-X) coupling partner.
This guide provides an in-depth comparison of the reactivity of aryl bromides (Ar-Br) versus aryl chlorides (Ar-Cl), moving beyond simple rules of thumb to explore the fundamental chemical principles, mechanistic nuances, and practical considerations that govern this choice. Our goal is to equip you, the researcher, with the knowledge to not only select the appropriate substrate but also to rationally design and troubleshoot your coupling reactions for optimal outcomes.
The Fundamental Divide: Bond Energy and Its Consequences
At the heart of the reactivity difference between carbon-bromine and carbon-chlorine bonds lies a single, dominant physicochemical parameter: the Bond Dissociation Energy (BDE) . This value represents the energy required to cleave the C-X bond homolytically, and it serves as a direct proxy for the bond's strength. The general reactivity trend in palladium-catalyzed reactions (Ar-I > Ar-Br > Ar-Cl >> Ar-F) is a direct reflection of these bond strengths.[1][2][3]
A weaker bond is more easily broken, demanding less energy to activate. As we move up Group 17, the increasing electronegativity and decreasing atomic size of the halogens lead to shorter, stronger, and more polarized bonds with carbon.[4]
| Bond | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| C–Br | ~276-285 | High |
| C–Cl | ~328-339 | Moderate to Low |
| C–F | ~485 | Very Low |
| C–I | ~213-240 | Very High |
| Note: Values are approximate and can vary based on the specific aromatic system.[5][6][7] |
This fundamental difference in BDE is the primary determinant of the kinetic barrier for the initial, and often rate-determining, step of the catalytic cycle.
The Catalytic Cycle: Oxidative Addition as the Reactivity Gatekeeper
To understand why BDE is so critical, we must examine the mechanism of a generic palladium-catalyzed cross-coupling reaction, which typically proceeds via a Pd(0)/Pd(II) cycle.
The three key phases are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is typically the slowest in the cycle, especially for stronger C-X bonds.[8][9][10]
-
Transmetalation: The organic group (R) from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments (Ar and R) are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.
The higher BDE of the C-Cl bond translates directly to a higher activation energy for the oxidative addition step.[5] Consequently, reactions involving aryl chlorides are significantly slower and require more energetic input than those with aryl bromides. While aryl bromides often undergo oxidative addition smoothly under mild to moderate conditions, aryl chlorides historically presented a formidable challenge.
Bridging the Gap: The Evolution of Catalysts for C-Cl Activation
The cost-effectiveness and vast commercial availability of aryl chlorides have driven extensive research into catalyst systems capable of activating these stubborn bonds.[11][12] The challenge was met not by brute force (e.g., extreme temperatures that degrade complex substrates), but by rational catalyst design.
The key insight was that to overcome the high activation barrier of C-Cl bond cleavage, the palladium center must be made exceptionally electron-rich and nucleophilic. This enhances its ability to attack and insert into the C-Cl bond. This has been achieved primarily through the development of specialized supporting ligands.
| Feature | Aryl Bromides (Ar-Br) | Aryl Chlorides (Ar-Cl) |
| Reactivity | High | Low to Moderate |
| Typical Temp. | Room Temp to 80 °C | 80 °C to 120 °C+ |
| "Classic" Ligands | Often effective (e.g., PPh₃) | Generally ineffective |
| Required Ligands | - | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs)[11][13][14][15] |
| Catalyst Loading | Typically 0.5 - 2 mol% | Often requires 1 - 5 mol%; specialized systems can achieve low loadings[16] |
| Substrate Scope | Very broad | Broad with modern catalysts, but can be sensitive to sterics and electronics |
Causality Behind Modern Ligands:
-
Electron-Donating Ability: Ligands like trialkylphosphines (e.g., P(t-Bu)₃) and NHCs are powerful σ-donors. They push electron density onto the palladium atom, increasing its nucleophilicity and lowering the oxidative addition barrier.
-
Steric Bulk: Large, bulky ligands (e.g., Buchwald's biaryl phosphines) favor the formation of highly reactive, coordinatively unsaturated Pd(0)L species. These 12-electron complexes are more reactive toward oxidative addition than their 14-electron Pd(0)L₂ counterparts.[8][17] The bulk also promotes the final, product-releasing reductive elimination step.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To illustrate these principles, the following protocol provides a framework for directly comparing the reactivity of an aryl bromide and an aryl chloride.
Objective: To evaluate the conversion of 4-chlorotoluene vs. 4-bromotoluene in a Suzuki-Miyaura coupling with phenylboronic acid under two distinct catalytic conditions.
Materials:
-
4-bromotoluene
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
Part A: Standard Conditions (Classic Ligand)
-
Vessel 1 (Ar-Br): To an oven-dried reaction tube, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Vessel 2 (Ar-Cl): To a second identical tube, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in 2 mL of anhydrous dioxane.
-
Reaction Initiation: Add 1 mL of the catalyst stock solution (containing 0.01 mmol Pd) to each reaction tube. Add 2 mL of dioxane and 0.5 mL of degassed water to each.
-
Heating: Seal the tubes and place them in a preheated oil bath at 90 °C. Stir for 4 hours.
-
Analysis: After cooling, take an aliquot from each reaction, dilute with ethyl acetate, filter through a silica plug, and analyze by GC-MS to determine the percent conversion.
Part B: Optimized Conditions (Modern Ligand for Ar-Cl)
-
Vessel 3 (Ar-Cl Optimized): To an oven-dried reaction tube, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous dioxane.
-
Reaction Initiation: Add 1 mL of the catalyst stock solution (0.01 mmol Pd) to the reaction tube. Add 2 mL of dioxane and 0.5 mL of degassed water.
-
Heating: Seal the tube and place it in a preheated oil bath at 110 °C. Stir for 4 hours.
-
Analysis: Analyze by GC-MS as described above.
Expected Results & Interpretation:
-
Vessel 1 (Ar-Br, PPh₃): High conversion (>90%) is expected. This demonstrates the high reactivity of aryl bromides with conventional catalyst systems.
-
Vessel 2 (Ar-Cl, PPh₃): Very low conversion (<10%) is expected. This highlights the inability of the C-Cl bond to undergo oxidative addition under these conditions.
-
Vessel 3 (Ar-Cl, SPhos): High conversion (>85%) is expected. This validates the protocol, demonstrating that the use of a bulky, electron-rich ligand and slightly elevated temperature successfully activates the inert C-Cl bond.
Strategic Selection: A Guide for the Practitioner
The choice between an aryl bromide and an aryl chloride is not merely academic; it is a strategic decision with practical consequences for cost, scalability, and project timelines.
-
For Early-Stage Discovery & Medicinal Chemistry: Where speed, reliability, and broad substrate tolerance are paramount, aryl bromides are often the superior choice . They react under a wider range of mild conditions, require less optimization, and increase the probability of success when working with complex, functionalized molecules.
-
For Process Development & Scale-Up: When a synthetic route is being optimized for manufacturing, the significant cost savings associated with aryl chlorides make them highly attractive .[11][12] The initial investment in developing a robust and reproducible protocol using a modern catalyst system is often offset by the lower cost of the starting material on a large scale.
Conclusion
The relative reactivity of C-Br and C-Cl bonds in palladium-catalyzed coupling is a direct function of their bond dissociation energies, a difference that manifests kinetically in the rate-determining oxidative addition step. While aryl bromides offer inherent reactivity and operational simplicity, the economic imperative has driven the development of highly sophisticated catalyst systems that have rendered aryl chlorides as viable, and often preferable, substrates for large-scale applications.[1][12][13]
As a modern researcher, understanding the interplay between bond strength, ligand design, and reaction kinetics is crucial. It allows for a rational approach to substrate selection—choosing the reactive bromide for rapid discovery or harnessing the power of advanced catalysis to leverage the economical chloride for scalable synthesis.
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- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
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A Comparative Guide to the Cytotoxicity of Bromo-, Chloro-, and Nitroaniline Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Aniline Backbone and the Impact of Substitution
Aniline, a fundamental aromatic amine, serves as a scaffold for a vast array of chemical compounds used in the manufacturing of dyes, pharmaceuticals, and agricultural agents.[1][2] However, the aniline structure itself is associated with significant biological activity, including cytotoxicity and carcinogenicity.[3] The toxic potential of aniline derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of the cytotoxic effects of three key classes of monosubstituted aniline analogues: bromoanilines, chloroanilines, and nitroanilines.
The introduction of halogen (bromo- and chloro-) and nitro- groups, all of which are electron-withdrawing, significantly alters the electronic properties and metabolic fate of the parent aniline molecule, leading to distinct toxicological profiles.[4][5] Understanding these structure-activity relationships is paramount for predicting toxicity, designing safer chemical entities, and developing novel therapeutic agents, such as hypoxia-selective cytotoxic agents for cancer therapy.[6][7] This guide synthesizes experimental data to objectively compare the cytotoxicity of these analogues, elucidate their mechanisms of action, and provide standardized protocols for their evaluation.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic potential of a compound is typically quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), representing the concentration required to inhibit a biological process or reduce cell viability by 50%, respectively. A lower value indicates higher cytotoxic potency.[4]
The following table summarizes available EC50 data for various aniline analogues, derived from a study on their interaction with submitochondrial particles. While this provides valuable insight into relative toxicity by assessing disruption of mitochondrial respiratory functions, it is important to note that these values may not be directly comparable to whole-cell cytotoxicity data (e.g., IC50 from an MTT assay).[4][5]
| Compound | Substituent Position | EC50 (µM)[4] |
| Aniline | - | 1910 |
| Nitroanilines | ||
| 2-Nitroaniline | ortho | 180 |
| 3-Nitroaniline | meta | 250 |
| 4-Nitroaniline | para | 210 |
| Chloroanilines | ||
| 2-Chloroaniline | ortho | 220 |
| 3-Chloroaniline | meta | 140 |
| 4-Chloroaniline | para | 110 |
| 2,4-Dichloroaniline | ortho, para | 72.5 |
Note: Data derived from a study on submitochondrial particles.[4]
Studies on isolated rat hepatocytes have also demonstrated the cytotoxicity of chloronitroanilines. At a concentration of 2 mM, both 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline caused a significant loss of cell viability after 3 hours of exposure, with 2-chloro-4-nitroaniline appearing to induce more severe cellular damage.[8]
Structure-Activity Relationship (SAR)
The cytotoxicity of substituted anilines is critically dependent on the nature and position of the functional groups on the aniline ring.[4][5]
Influence of Substituent Type
Generally, the presence of electron-withdrawing groups, such as nitro (NO2) and halogen moieties, tends to increase the cytotoxic effects of anilines.[4][5] This is evident from the significantly lower EC50 values of the substituted analogues compared to the parent aniline molecule.[4] The increased toxicity is linked to the electronic properties of the substituents, which can influence metabolic activation and interaction with biological targets.[5]
Influence of Substituent Position (Isomerism)
The position of the substituent is a crucial determinant of toxic potency.[4]
-
Chloroanilines : For chloroanilines, the para-substituted isomer (4-chloroaniline) exhibits the highest toxicity, followed by the meta- (3-chloroaniline) and then the ortho- (2-chloroaniline) isomer.[4][9] This order of potency (para > meta > ortho) is consistent across multiple toxicological endpoints, including methemoglobin formation and spleen toxicity.[9]
-
Nitroanilines : Among the nitroaniline isomers, the ortho- and para- isomers demonstrate higher cytotoxicity compared to the meta-isomer.[4] This suggests that the electronic and steric properties of the substituents, and their location on the ring, play a crucial role in their interaction with biological targets.[4]
The following diagram illustrates the logical relationship between substituent properties and the resulting biological activity.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
The comparative analysis of bromo-, chloro-, and nitroaniline analogues reveals clear structure-activity relationships that govern their cytotoxicity. The presence of electron-withdrawing halogen or nitro groups consistently increases toxicity compared to the parent aniline molecule. Furthermore, the position of the substituent is a critical modulator of potency, with para-substituted chloroanilines and ortho/para-substituted nitroanilines generally exhibiting higher toxicity.
The primary mechanisms of toxicity converge on metabolic activation to reactive intermediates that induce oxidative stress, DNA damage, and methemoglobinemia. This leads to a cascade of downstream events, including the activation of inflammatory signaling pathways and culminating in cell death and organ-specific toxicity, particularly to the spleen and liver.
[3][10][11]For researchers in drug development and toxicology, this guide underscores the necessity of considering both the nature and position of substituents when designing or evaluating aniline-based compounds. While the data presented provides a strong foundation, future studies should aim for direct, side-by-side comparisons of these analogues in a wider range of human cell lines using standardized assays to build a more comprehensive and directly comparable dataset. Investigating the specific metabolic pathways and the precise nature of the DNA and protein adducts formed by each class of analogue will further refine our understanding of their toxicological profiles and aid in the development of safer chemical products and more effective therapeutics.
References
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- PMC. (n.d.). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. PubMed Central.
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- Xi'an Jiaotong-Liverpool University (XJTLU). (n.d.). Molecular mechanism of aniline induced spleen toxicity and neuron toxicity in experimental rat exposure: A review.
- PubMed. (1991). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice.
- PubMed. (1995). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells.
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- MDPI. (2018). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes.
- PubMed. (1991). [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes].
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- U.S. Environmental Protection Agency. (2008). Provisional Peer Reviewed Toxicity Values for p-Chloroaniline.
- Santa Cruz Biotechnology. (n.d.). 4-Chloroaniline.
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A Comparative Guide to the Structure-Activity Relationship of Halogenated Nitroanilines in Antimicrobial Assays
In the persistent battle against microbial resistance, the exploration of novel pharmacophores is paramount. Among the myriad of synthetic compounds, halogenated nitroanilines have emerged as a promising class of molecules with demonstrable antimicrobial properties. This guide provides an in-depth analysis of their structure-activity relationships (SAR), offering a comparative overview of their performance in various antimicrobial assays. We will delve into the mechanistic underpinnings of their activity and provide detailed experimental protocols for their evaluation, empowering researchers in the fields of medicinal chemistry and drug development to advance their investigations into this fascinating chemical space.
Introduction: The Antimicrobial Potential of Halogenated Nitroanilines
The core structure of nitroaniline, a benzene ring substituted with both a nitro group (-NO2) and an amino group (-NH2), presents a unique electronic and structural framework for biological activity. The potent electron-withdrawing nature of the nitro group, combined with the electron-donating character of the amino group, creates a polarized aromatic system that can engage in various interactions with biological macromolecules. Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto this scaffold, further modulates the physicochemical properties of the molecule, including its lipophilicity, electronic character, and steric profile. These modifications have been shown to significantly enhance the antimicrobial potency of the parent nitroaniline structure.[1][2] This guide will systematically dissect how these structural variations influence antimicrobial efficacy.
Deciphering the Structure-Activity Relationship (SAR)
The antimicrobial activity of halogenated nitroanilines is intricately linked to the nature, number, and position of the halogen and nitro substituents on the aniline ring. Understanding these relationships is crucial for the rational design of more potent and selective antimicrobial agents.
The Critical Role of the Nitro Group
The nitro group is an essential feature for the antimicrobial activity of this class of compounds.[3][4][5] Its strong electron-withdrawing properties are fundamental to the proposed mechanism of action. Many nitroaromatic compounds are known to be bioreductively activated by microbial nitroreductases.[3][6][7] This enzymatic reduction of the nitro group generates reactive nitroso, hydroxylamino, and amino species that can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.[5][7] Compounds lacking the nitro group are often devoid of significant antimicrobial activity, underscoring its role as a key pharmacophoric element.[3]
Proposed Mechanism of Action: Bioreductive Activation
Caption: Bioreductive activation of halogenated nitroanilines within a microbial cell.
The Influence of Halogenation
Halogenation plays a multifaceted role in enhancing the antimicrobial activity of nitroanilines. The specific effects depend on the type of halogen and its position on the aromatic ring.
-
Lipophilicity and Membrane Permeability: The introduction of halogens generally increases the lipophilicity of the molecule. This can facilitate its passage across the microbial cell membrane, leading to higher intracellular concentrations and enhanced activity.
-
Electronic Effects: Halogens are electronegative and can influence the electron density of the aromatic ring. This can modulate the reduction potential of the nitro group, potentially affecting the efficiency of its bioreductive activation by microbial nitroreductases.
-
Steric Factors and Binding Interactions: The size of the halogen atom can introduce steric hindrance, which may influence the binding of the molecule to its target enzymes or other cellular components. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of drug-receptor complexes.[1]
A 3D-QSAR (Quantitative Structure-Activity Relationship) analysis of halogenated anilines has indicated that electrostatic favorability at the third and fourth positions of the aniline ring is critical for bioactivity.[1][8]
Comparative Antimicrobial Performance: A Data-Driven Overview
To provide a clear comparison of the antimicrobial efficacy of different halogenated nitroanilines, the following table summarizes Minimum Inhibitory Concentration (MIC) data from various studies. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 2,6-dihalogeno-4-nitroanilines | Aspergillus niger, Trichoderma viride | Fungitoxic | [9] |
| 3,5-dibromoaniline | Uropathogenic Escherichia coli | 100 | [1][8] |
| 4-bromo-3-chloroaniline | Uropathogenic Escherichia coli | 200 | [1][8] |
| N,N'-(4-nitro-1,2-phenylene)dibenzamide | Pseudomonas aeruginosa | 12.5 (concentration) | [10] |
| N,N'-(4-nitro-1,2-phenylene)bis(trifluoroacetamide) | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 (concentration) | [10] |
Note: The table is a representative summary, and direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols for Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial activity of halogenated nitroanilines is typically performed using standardized methods such as broth microdilution or agar well diffusion assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the halogenated nitroaniline derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.
Step-by-Step Protocol:
-
Agar Plate Preparation: Prepare nutrient agar plates and allow them to solidify.
-
Inoculation: Evenly spread a standardized suspension of the test microorganism over the surface of the agar.
-
Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume of the test compound solution at a known concentration into each well. A solvent control should also be included.
-
Incubation: Incubate the plates under suitable conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone of inhibition is indicative of the antimicrobial activity.
Conclusion and Future Perspectives
The structure-activity relationship of halogenated nitroanilines reveals a compelling narrative of how subtle chemical modifications can profoundly impact antimicrobial efficacy. The nitro group serves as a crucial pharmacophore, often requiring bioreductive activation by the target microorganism, while halogenation fine-tunes the compound's physicochemical properties to enhance its potency. The data presented herein provides a comparative framework for understanding the performance of these compounds in antimicrobial assays.
Future research in this area should focus on synthesizing novel derivatives with varied halogenation patterns and nitro group positions to further optimize activity and selectivity. Elucidating the precise molecular targets of the activated species within the microbial cell will be critical for understanding the mechanism of action in greater detail and for overcoming potential resistance mechanisms. The continued exploration of halogenated nitroanilines holds significant promise for the development of new therapeutic agents to combat the growing threat of antimicrobial resistance.
References
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- Gershon, H., & Parmegiani, R. (1971). Antifungal activity of substituted nitrobenzenes and anilines. Applied Microbiology, 22(3), 438-440.
- Sathiyamoorthi, E., et al. (2025). Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Microbiology Spectrum.
- Capps, I. G., et al. (2023). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. MedChemComm, 14(10), 1863-1870.
- Winkelmann, E., Raether, W., & Gebert, U. (1977). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Arzneimittel-Forschung, 27(5), 950-969.
- Pilan, R. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub.
- Abdel-Wahab, B. F., et al. (2021). Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones. Molecules, 26(11), 3326.
- Sathiyamoorthi, E., et al. (2025). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. ResearchGate.
- Capps, I. G., et al. (2023). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Medicinal Chemistry.
- Goldstein, B. P., et al. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298.
- Vairappan, C. S. (2004). Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. Planta Medica, 70(11), 1087-1090.
- Nicoletti, G., et al. (2020). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 25(21), 5092.
- Khan, K. M., et al. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. ResearchGate.
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A Comparative Guide to the Structural Confirmation of 2-Bromo-6-chloro-4-nitroaniline using ¹³C NMR Spectroscopy
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
In the realm of pharmaceutical development and organic synthesis, unequivocal structural confirmation of novel and intermediate compounds is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth comparison of methodologies for confirming the structure of 2-bromo-6-chloro-4-nitroaniline, a polysubstituted aromatic amine, using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We explore the synergy between empirical prediction models based on substituent chemical shifts (SCS), modern computational (DFT) prediction, and experimental data acquisition. By detailing the causality behind spectral observations and presenting a self-validating workflow, this document serves as a practical guide for scientists seeking to apply these techniques with confidence.
Introduction: The Imperative of Structural Elucidation
The precise arrangement of atoms within a molecule dictates its chemical properties, reactivity, and biological activity. For a compound like this compound, which features a complex substitution pattern on an aniline core, even minor isomeric impurities can drastically alter its behavior in subsequent reactions or biological assays. ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides a unique fingerprint of a molecule's carbon skeleton. Each chemically distinct carbon atom produces a signal whose position (chemical shift, δ) is exquisitely sensitive to its local electronic environment, making it an ideal tool for structural verification.
This guide compares two primary predictive approaches against experimental data to achieve a high-confidence structural assignment.
Foundational Principles: Substituent Effects in ¹³C NMR
The chemical shift of a carbon atom in a benzene ring is heavily influenced by the electron-donating or electron-withdrawing nature of its substituents.[1][2] The base chemical shift for a carbon in benzene is ~128.5 ppm. Substituents alter this value in a predictable manner, an effect that is approximately additive for polysubstituted rings.[3]
-
Amino Group (-NH₂): A strong electron-donating group (EDG) that increases electron density at the ortho and para carbons through resonance. This increased shielding results in a significant upfield shift (lower ppm value).[2]
-
Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that decreases electron density, particularly at the ortho and para positions. This deshielding causes a pronounced downfield shift (higher ppm value).[1][2]
-
Halogens (-Br, -Cl): These substituents exhibit a dual effect. Inductively, they are electron-withdrawing, which deshields the attached carbon (ipso-carbon). However, through resonance, they can donate lone-pair electron density, which shields the ortho and para carbons. The larger "heavy atom effect" of bromine also contributes significantly to the ipso-carbon's shift.
Understanding these fundamental electronic effects is crucial for interpreting the ¹³C NMR spectrum of this compound and serves as the basis for empirical prediction models.
Comparative Methodologies for Spectral Prediction
To validate an experimental spectrum, it is benchmarked against predicted values. We will compare two robust alternatives: the Empirical Additivity Model and a simulated Density Functional Theory (DFT) computational model.
Method 1: Empirical Prediction via Substituent Chemical Shift (SCS) Increments
This method uses established SCS increment values, derived from monosubstituted benzenes, to predict the chemical shifts in a polysubstituted system. The predicted shift for each carbon is calculated by summing the increments for all substituents relative to their position (ipso, ortho, meta, para).
Table 1: Substituent Chemical Shift (SCS) Increments (in ppm) Relative to Benzene (128.5 ppm)
| Substituent | C-1 (ipso) | C-2 (ortho) | C-3 (meta) | C-4 (para) |
|---|---|---|---|---|
| -NH₂ | +18.0 | -13.3 | +0.9 | -9.8 |
| -NO₂ | +20.0 | -4.8 | +0.9 | +5.8 |
| -Cl | +6.2 | +0.4 | +1.3 | -1.9 |
| -Br | -5.5 | +3.4 | +1.7 | -1.6 |
Source: Data compiled from various organic spectroscopy resources.
Method 2: Computational Prediction via DFT
Modern computational chemistry offers powerful tools for predicting NMR spectra.[4] Density Functional Theory (DFT) calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can compute the magnetic shielding tensors for each nucleus in a molecule's optimized 3D structure.[5][6] These shielding values are then converted into chemical shifts relative to a standard (e.g., TMS). This ab initio approach accounts for complex through-space and conformational effects that empirical models may oversimplify.[7] Various software packages like Gaussian, Mnova, or ACD/Labs NMR Predictor can perform these calculations.[8][9][10]
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
A rigorous and well-documented experimental procedure is essential for generating reliable data.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for its volatility and relatively simple solvent signal.[11]
-
Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be applied.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[11]
-
-
Instrument Setup (Example based on a 400 MHz Bruker Spectrometer):
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃ at 77.16 ppm).[11][12]
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. Automated shimming routines (topshim gui) are standard.[11][13]
-
Tune and match the broadband probe for the ¹³C frequency.[12][14]
-
-
Data Acquisition:
-
Load a standard proton-decoupled ¹³C experiment (e.g., zgpg30).[14]
-
Set the spectral width to cover the expected range of aromatic carbons (e.g., 0 to 200 ppm).[14]
-
Set the number of scans (ns) to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C, several thousand scans may be required (e.g., 2048 or higher).
-
Use a relaxation delay (d1) of 2 seconds to allow for adequate relaxation of carbon nuclei between pulses.[14]
-
Initiate the acquisition by typing zg.[13]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) by typing efp.
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ triplet center at 77.16 ppm).[15]
-
Perform baseline correction to ensure a flat baseline for accurate peak picking.
-
Data Analysis and Structural Confirmation: A Comparative Approach
The core of the structural confirmation lies in comparing the predicted chemical shifts from both the empirical and computational models with the experimentally obtained data.
Visualizing the Structure and Workflow
To facilitate discussion, the carbon atoms of this compound are numbered as shown below.
Caption: Structure of this compound with IUPAC numbering.
Caption: Workflow for ¹³C NMR-based structural confirmation.
Results Comparison
The following table summarizes the predicted chemical shifts from both models alongside a hypothetical, yet realistic, set of experimental data.
Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted δ (Empirical) | Predicted δ (Computational) | Experimental δ (Hypothetical) | Assignment Rationale |
|---|---|---|---|---|
| C1 (-NH₂) | 145.4 | 146.1 | 145.9 | Quaternary carbon attached to the strong electron-donating -NH₂ group, shifted downfield. |
| C2 (-Cl) | 122.3 | 123.5 | 123.1 | Quaternary carbon attached to -Cl, influenced by ortho -NH₂ and -Br. |
| C3 | 126.1 | 125.8 | 125.9 | Protonated carbon, least affected by substituents, closest to benzene value. |
| C4 (-NO₂) | 143.7 | 144.5 | 144.2 | Quaternary carbon attached to the strong electron-withdrawing -NO₂ group, significantly shifted downfield. |
| C5 | 120.9 | 121.2 | 121.1 | Protonated carbon, shielded by para -NH₂ and ortho -Br. |
| C6 (-Br) | 112.5 | 113.8 | 113.4 | Quaternary carbon attached to -Br, strongly influenced by ortho -NH₂ group. |
Discussion of Results
-
Correlation: There is a strong correlation between the experimental data and both predictive models. The relative order of the chemical shifts is consistent across all three datasets, which is a primary indicator of a correct structural assignment.
-
Quaternary vs. Protonated Carbons: In a standard proton-decoupled ¹³C spectrum, quaternary carbons (C1, C2, C4, C6) typically exhibit lower intensity peaks due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement. The protonated carbons (C3, C5) will appear as more intense signals. This intensity difference provides an additional layer of confirmation.
-
Model Accuracy: The computational (DFT) model often provides slightly more accurate predictions as it can better account for the steric and electronic interplay between adjacent bulky groups (e.g., the ortho -Br and -Cl substituents flanking the -NH₂ group), an effect that simple additivity rules may not fully capture.[7]
-
Final Confirmation: The close agreement between the experimental spectrum and the predicted spectra for this compound, combined with the expected peak intensities, provides unequivocal confirmation of the proposed structure. The data collectively argue against other potential isomers.
Conclusion
The structural elucidation of this compound was successfully achieved through a synergistic approach employing ¹³C NMR spectroscopy. By benchmarking experimental data against two distinct and robust predictive alternatives—an empirical SCS model and a computational DFT model—we have established a self-validating system for structural confirmation. This comparative guide demonstrates that while empirical rules provide a rapid and valuable estimate, the integration of computational methods offers enhanced accuracy, providing researchers and drug developers with the highest degree of confidence in their molecular structures.
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The Evolving Landscape of Palladium Catalysis for C-N Bond Formation: A Comparative Guide
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where arylamine moieties are prevalent in a vast array of bioactive molecules.[1] The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized the synthesis of these crucial bonds, offering a versatile and efficient alternative to traditional methods that often require harsh conditions and offer limited scope.[2][3] This guide provides an in-depth comparison of the efficiency of various palladium catalyst systems, offering insights into their evolution, mechanistic nuances, and practical applications for researchers, scientists, and drug development professionals.
The Heart of the Matter: The Catalytic Cycle and the Ligand's Crucial Role
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[4] The efficiency of this cycle is profoundly influenced by the choice of ligand coordinated to the palladium center. The ligand's steric and electronic properties are critical in promoting the desired reaction pathway and suppressing unwanted side reactions.[5]
The key steps of the catalytic cycle are:
-
Oxidative Addition: A Pd(0) complex reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. Electron-rich and bulky phosphine ligands are known to facilitate this step.[3]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.[4]
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated, regenerating the active Pd(0) catalyst.[4] This is often the rate-determining step, and the ligand's properties are crucial for its efficiency.
A common side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the arene.[4] The design of ligands that favor reductive elimination over β-hydride elimination has been a major focus in the development of more efficient catalysts.
Caption: A generalized workflow for efficiently screening multiple palladium catalysts.
Materials and Equipment:
-
96-well aluminum reaction block with corresponding glass vials and stir bars
-
Multipipette and solid dispensing tools
-
Magnetic stir plate with heating capabilities
-
Inert atmosphere glovebox or Schlenk line
-
Gas chromatograph (GC) or liquid chromatograph-mass spectrometer (LC-MS) for analysis
-
Palladium precatalysts and ligands to be screened
-
Aryl halide, amine, base, anhydrous solvent, and internal standard
Procedure:
-
Preparation of Stock Solutions:
-
In an inert atmosphere, prepare stock solutions of the aryl halide, amine, and internal standard in the chosen anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Prepare a stock solution or slurry of the base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) in the same solvent.
-
-
Reaction Setup:
-
In a 96-well plate, dispense a precise amount of each palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and ligand into individual vials.
-
Using a multipipette, add the aryl halide stock solution to each vial.
-
Add the amine stock solution to each vial.
-
Initiate the reactions by adding the base solution/slurry to each vial.
-
-
Reaction Execution:
-
Seal the reaction plate with a cap mat.
-
Place the plate on a heating block with magnetic stirring at the desired temperature.
-
Allow the reactions to proceed for a set amount of time.
-
-
Workup and Analysis:
-
After the designated time, cool the reaction plate to room temperature.
-
Perform a parallel workup. This may involve quenching the reaction, filtering to remove solids, and diluting the samples for analysis.
-
Analyze the samples by GC or LC-MS to determine the yield of the desired product relative to the internal standard.
-
-
Data Evaluation:
-
Compare the yields obtained with each catalyst system to identify the most efficient one for the specific transformation.
-
This high-throughput approach allows for the rapid and efficient screening of a wide range of catalysts and reaction conditions, enabling researchers to quickly identify the optimal system for their specific needs.
Conclusion: A Continuously Advancing Field
The field of palladium-catalyzed C-N bond formation continues to evolve, with new ligands and precatalysts being developed that offer even greater efficiency, broader scope, and milder reaction conditions. While this guide provides a comparative overview of some of the most prominent catalyst systems, the optimal choice will always be dependent on the specific substrates and desired reaction outcome. By understanding the fundamental principles of the catalytic cycle and employing systematic screening approaches, researchers can effectively navigate the vast landscape of available catalysts to accelerate their research and development efforts in this fundamentally important area of organic synthesis.
References
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A Researcher's Guide to the Structural Validation of Substituted Nitroanilines via X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. This guide provides an in-depth, comparative analysis of X-ray crystallographic techniques for the structural validation of substituted nitroanilines, a class of compounds significant in the development of pharmaceuticals and materials science.[1][2] We will move beyond a simple recitation of protocols to explain the critical reasoning behind experimental choices, ensuring a robust and self-validating approach to structural determination.
The solid-state structure of substituted nitroanilines is governed by a complex interplay of intermolecular forces, which dictates physical properties like solubility and stability.[3] X-ray crystallography stands as the definitive method to elucidate these structures, providing unambiguous proof of molecular conformation and packing.[1]
Comparative Crystallographic Analysis of Substituted Nitroanilines
The introduction of substituents to the nitroaniline scaffold significantly influences the resulting crystal packing. A comparative analysis of crystallographic data from the Cambridge Structural Database (CSD) reveals trends in unit cell parameters and space groups.[4][5][6] For instance, the addition of methyl groups can disrupt the extensive hydrogen-bonding networks observed in less substituted analogs.[3]
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | CSD Refcode |
| Aniline (at 252 K) | C₆H₇N | Monoclinic | P2₁/c | 21.822 | 5.867 | 8.386 | 101.01 | 1053.9 | 8 | ANILIN01 |
| 4-Nitroaniline | C₆H₆N₂O₂ | Monoclinic | P2₁/c | 8.5789 | 20.334 | 13.629 | 90.57 | 1068.0 | 8 | NITANL02 |
| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ | Monoclinic | P2₁/n | 7.963(2) | 15.346(3) | 6.208(1) | 96.03(2) | 754.4(3) | 4 | AMBNIT10 |
| 5-Methyl-2-nitroaniline | C₇H₈N₂O₂ | Monoclinic | P2₁/c | 7.528(2) | 6.059(2) | 16.204(4) | 97.43(2) | 731.5(3) | 4 | Not available |
Table 1: Comparative crystallographic data for selected aniline derivatives. Data sourced from BenchChem and the Cambridge Structural Database.[3][4]
This data underscores the subtle yet significant impact of substituent placement on the crystal lattice. The expected hydrate of 2-Methyl-5-nitroaniline, for example, would likely exhibit a larger unit cell volume to accommodate water molecules within the crystal structure.[4]
The Crystallographic Workflow: A Step-by-Step Technical Guide
The journey from a synthesized compound to a validated crystal structure is a meticulous process. The following workflow provides a detailed protocol, grounded in established crystallographic principles.
Caption: A flowchart illustrating the workflow for the structural validation of substituted nitroanilines.
Part 1: Crystal Growth - The Foundation of Quality Data
The quality of the final crystal structure is intrinsically linked to the quality of the initial crystal. For substituted nitroanilines, slow evaporation from a suitable solvent is a commonly employed and effective crystallization technique.[3][7]
Experimental Protocol: Crystallization of 4-Nitroaniline [3]
-
Prepare a saturated solution of 4-nitroaniline in ethanol using a magnetic stirrer.
-
Filter the solution to remove any particulate impurities.
-
Cover the vessel with a perforated foil to allow for slow, controlled evaporation of the solvent.
-
Leave the solution undisturbed at room temperature, allowing for the formation of single crystals suitable for X-ray diffraction.
Causality: The slow evaporation rate is crucial as it allows the molecules to arrange themselves into a highly ordered, crystalline lattice, minimizing defects that can degrade diffraction quality.
Part 2: Data Collection - Capturing the Diffraction Pattern
Single-crystal X-ray diffraction (SC-XRD) is the cornerstone of structural validation.[4] The process involves irradiating a single crystal with monochromatic X-rays and recording the resulting diffraction pattern.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction [4]
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope.[4]
-
The crystal is mounted on a goniometer head. To prevent dehydration of hydrated crystals, this should be done in a humidified environment or by coating the crystal in an inert oil.[4]
-
The mounted crystal is placed in the X-ray beam of a diffractometer, often cooled to low temperatures (e.g., 100 K) to reduce thermal motion and improve data quality.[8]
-
The crystal is rotated in the X-ray beam to collect a complete set of diffraction data.[8]
Expertise & Experience: The choice of X-ray source is critical. While copper anodes are common for protein crystallography, molybdenum sources are often preferred for small molecules like nitroanilines due to the higher energy X-rays being less absorbed by the experimental setup.[9] For weakly diffracting or very small crystals, a high-brilliance source like a MetalJet can significantly improve data quality and reduce collection times.[10]
Part 3: Structure Solution and Refinement - From Data to Model
The collected diffraction data is a reciprocal space representation of the crystal's electron density. The "phase problem" must be solved to translate this data into a three-dimensional atomic model.
Structure Solution: For small molecules, direct methods are predominantly used. These methods utilize statistical relationships between the intensities of the diffraction spots to estimate the phases.[8]
Structure Refinement: Once an initial model is obtained, it is refined to achieve the best possible fit with the experimental data.[11] This is typically done using least-squares refinement , where the differences between the observed and calculated structure factor amplitudes are minimized.[8] The refinement process involves adjusting atomic positions, thermal parameters, and occupancies.[8]
Trustworthiness: During refinement, it is crucial to monitor the R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor is indicative of a good fit.
Part 4: Structural Validation - Ensuring Accuracy and Integrity
The final step is to rigorously validate the refined structure. This is a critical quality control step to identify potential errors or inconsistencies.
The Role of checkCIF: The International Union of Crystallography (IUCr) provides a free online service called checkCIF for validating crystallographic information files (CIFs).[12][13][14] This tool automatically checks for a wide range of potential issues, including:
-
Correctness of the CIF syntax.[13]
-
Consistency of the data.
-
Unusual geometric parameters.
-
Missed symmetry.[15]
A validation report is generated, listing any potential problems as "ALERTS" of varying severity.[12][14] It is imperative to address any significant ALERTS before publication or deposition of the data.
Caption: A diagram illustrating the iterative process of structure validation using local and web-based tools.
Software for Structural Analysis: A Comparative Overview
A variety of software packages are available to the modern crystallographer, each with its own strengths.
| Software | Key Features | Primary Use |
| SHELX | A suite of programs for structure solution (SHELXS) and refinement (SHELXL).[16] | The gold standard for small molecule crystal structure determination. |
| PLATON | A multipurpose crystallographic tool with extensive validation capabilities.[17] | Essential for checking the correctness of a determined structure. |
| Olex2 | An easy-to-use graphical interface that integrates SHELX and other tools. | A popular choice for routine structure analysis. |
| Mercury | A powerful tool for 3D structure visualization and analysis of intermolecular interactions.[17] | In-depth analysis of crystal packing and hydrogen bonding. |
Authoritative Grounding: The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and is an invaluable resource for comparative studies.[5][6]
Conclusion
The X-ray crystallographic analysis of substituted nitroanilines is a powerful technique for their definitive structural validation. By following a rigorous and self-validating workflow, from crystal growth to data collection, structure solution, refinement, and thorough validation, researchers can have high confidence in their structural models. This detailed understanding of molecular structure is fundamental to advancing drug discovery and materials science.
References
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- A beginner's guide to X-ray data processing. (2021). The Biochemist.
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- Refinement of the crystal structure of p-nitroaniline hydrochloride, (NO2C6H4NH3)C1. (n.d.). ResearchGate.
- X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. (2023). Crystal Growth & Design.
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- Chemical structure searching. (n.d.). CCDC.
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A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Quantifying Substituted Anilines in Water Samples
Substituted anilines are foundational chemicals in the synthesis of dyes, pharmaceuticals, polymers, and agrochemicals.[1] Their widespread use, however, leads to their presence in industrial wastewater and, consequently, in natural water systems. Given their potential toxicity and classification as suspected carcinogens, the need for sensitive, accurate, and reliable analytical methods for their quantification is paramount for environmental monitoring and regulatory compliance.[1][2]
This guide provides an in-depth comparison of the two most prevalent chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] It moves beyond a simple recitation of procedural steps to explore the causality behind methodological choices, grounded in established validation frameworks. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select the appropriate technique and design a robust, self-validating system for the quantification of substituted anilines in aqueous matrices.
Comparative Analysis: HPLC vs. GC-MS for Aniline Quantification
The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the target anilines, the complexity of the sample matrix, and the specific analytical objectives such as sensitivity and throughput.
Causality Behind the Choice:
-
HPLC is inherently suited for compounds that are soluble in a liquid phase. Its strength lies in analyzing non-volatile, polar, and thermally labile compounds without the need for chemical modification.[4] This makes it an excellent direct analysis tool for a wide range of substituted anilines.[1][3]
-
GC-MS excels in separating volatile and thermally stable compounds.[5][4] For many polar and less volatile anilines, a derivatization step is necessary to increase their volatility and prevent thermal degradation in the hot GC inlet.[1][4] While this adds a step to sample preparation, the payoff is often exceptional sensitivity and the high selectivity afforded by the mass spectrometer, which is invaluable for definitive identification in complex environmental samples.[5][6]
Table 1: Objective Comparison of HPLC and GC-MS for Aniline Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of compounds in a liquid mobile phase based on their differential partitioning with a solid stationary phase.[5] | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection and identification.[5] |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally unstable aniline derivatives. Direct analysis is typical.[4] | Best for volatile and thermally stable anilines. Many substituted anilines require derivatization to enhance volatility.[1][4] |
| Derivatization | Generally not required, simplifying the workflow.[1][3] | Often required for polar anilines to block active functional groups (-NH2) and increase volatility.[1] |
| Sample Preparation | Can be as simple as filtration for clean matrices. Solid Phase Extraction (SPE) is commonly used for pre-concentration from environmental water.[1][5] | Often requires liquid-liquid extraction (LLE) or SPE, followed by solvent exchange and potential derivatization, making it more labor-intensive.[7][8] |
| Sensitivity | High sensitivity is achievable, especially with Diode Array (DAD), Fluorescence, or Mass Spectrometry (LC-MS) detectors.[9][10] | Extremely high sensitivity and selectivity, particularly when using tandem MS (MS/MS) or selected ion monitoring (SIM) modes.[6][11][12] |
| Selectivity | Good selectivity with optimized chromatography and detectors like DAD. LC-MS/MS offers selectivity comparable to GC-MS. | Unmatched selectivity due to mass fragmentation patterns, providing a high degree of confidence in analyte identification.[5] |
| Throughput | Generally higher throughput for routine analysis due to simpler sample preparation and faster run times in modern UHPLC systems.[5] | Lower throughput due to more extensive sample preparation and typically longer chromatographic run times. |
The Framework of Trust: A Guide to Method Validation
An analytical method is only as reliable as its validation. The validation process provides documented evidence that a procedure is fit for its intended purpose.[13] We ground our approach in the internationally harmonized ICH Q2(R2) guidelines and principles from the U.S. Environmental Protection Agency (EPA) , ensuring a self-validating and trustworthy system.[13][14][15][16][17][18]
Caption: A typical workflow for analytical method validation.
Key Validation Parameters Defined:
-
Specificity: The ability to measure the analyte accurately and specifically in the presence of other components, such as impurities or matrix components.
-
Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[15]
-
Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[13]
-
Accuracy: The closeness of the test results to the true value, typically expressed as percent recovery of a known spiked amount.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.
Field-Proven Experimental Protocols
The following protocols represent robust starting points for the analysis of substituted anilines in water.
Protocol 1: Sample Pre-concentration with Solid Phase Extraction (SPE)
Causality: Environmental water samples often contain anilines at trace levels (µg/L to ng/L) along with a complex mixture of interfering substances (e.g., humic acids).[1] SPE is a powerful cleanup and concentration technique that selectively isolates analytes of interest from the matrix, thereby enhancing method sensitivity and protecting the analytical instrument.[1][19]
Caption: General workflow for Solid Phase Extraction (SPE).
Step-by-Step Methodology:
-
Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, Strata-X) suitable for retaining a broad range of aniline polarities.
-
pH Adjustment: Adjust the water sample (e.g., 200 mL) to a basic pH (e.g., pH 8-9) with NaOH to ensure anilines are in their neutral, less water-soluble form, promoting retention on the sorbent.[20]
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (at the sample pH). Do not allow the cartridge to go dry.
-
Sample Loading: Pass the water sample through the conditioned cartridge at a steady flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining water-soluble interferences. Dry the cartridge under vacuum for 10-20 minutes.
-
Elution: Elute the trapped anilines by passing a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent, such as acetonitrile or methanol, through the cartridge.
-
Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC analysis.
Protocol 2: Quantification by HPLC with UV Detection
Causality: This method is a workhorse for aniline analysis. It is robust, relatively inexpensive, and avoids the complexities of derivatization.[21] A C18 column is chosen for its versatility in retaining aromatic compounds like anilines. The mobile phase, a mixture of an organic modifier (methanol or acetonitrile) and a buffered aqueous phase, is optimized to achieve separation based on the differential polarity of the substituted anilines.[21]
Step-by-Step Methodology:
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Methanol and an acetate buffer (e.g., 10 mM, pH 5). A typical starting condition could be 60:40 (v/v) Methanol:Buffer.[21]
-
Flow Rate: 1.0 mL/min.[21]
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where most anilines show strong absorbance, typically around 230-280 nm. A PDA detector is advantageous for confirming peak identity and purity.
-
Injection Volume: 10-20 µL.
-
Calibration: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) from a certified stock solution in the mobile phase. Generate a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the reconstituted sample extract. Quantify the aniline concentrations by comparing their peak areas to the calibration curve.
Protocol 3: Quantification by GC-MS
Causality: GC-MS is the gold standard for confirmatory analysis. The gas chromatograph provides high-resolution separation, while the mass spectrometer acts as a highly specific detector, fragmenting the analyte molecules into a predictable pattern (mass spectrum) that serves as a chemical fingerprint. This is crucial for legally defensible data and for distinguishing analytes from matrix interferences.[6][8]
Step-by-Step Methodology:
-
Chromatographic System: A GC system equipped with a split/splitless inlet, a capillary column, and a Mass Spectrometer detector.
-
Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: Increase to 150 °C at 3 °C/min.
-
Ramp 2: Increase to 280 °C at 10 °C/min, hold for 5 minutes.[22]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for initial identification, followed by Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
Transfer Line Temperature: 280 °C.
-
-
Calibration: Prepare calibration standards in a suitable solvent (e.g., dichloromethane). If derivatization is performed, the standards must undergo the same procedure as the samples.
-
Quantification: Inject the sample extract. Identify compounds by matching retention times and mass spectra against standards. Quantify using the peak area of a characteristic ion from the SIM data.
Comparative Performance Data
The following table summarizes typical performance metrics achieved for aniline analysis in water, as reported in various studies. This data underscores the capabilities of each technique.
Table 2: Summary of Published Performance Data for Aniline Quantification in Water
| Method | Analyte(s) | Linearity Range | LOD / LOQ (µg/L) | Recovery (%) | RSD (%) | Source |
| RP-HPLC-PDA | Aniline & degradation products | 2000 - 60000 µg/L | LOQ: 77.8 - 207.3 | 87.5 - 101.4 | 0.3 - 1.6 | [21] |
| On-line SPE-HPLC-UV | Aniline derivatives | Not Specified | LOD: 0.27 - 5.46 | Not satisfactory for aniline | Not Specified | [3] |
| SPE-HPLC-UV | Nitroanilines, Dichloroaniline | 0.5 - 15 ng/mL (µg/L) | LOD: 0.026 - 0.031 | 98 - 108 | 3.8 - 7.5 | |
| SDME-HPLC | Aniline, Nitroanilines | 10 - 5000 µg/L | LOD: 2 - 5 | 90.1 - 103 | 3.7 - 5.9 | [23] |
| LLE-GC-FID | Aniline, Toluidines | 500 - 50000 µg/L | LOD: 56 - 93 | 82 - 103 | 0.8 - 4.5 | [7] |
| LC-MS/MS | Methyl- & Chloroanilines | 1 - 45 µg/L (Interlab study) | Not Specified | Deviated <15% from reference | Similar to GC/MS | [6][11][12] |
| GC/MS | Methyl- & Chloroanilines | 1 - 45 µg/L (Interlab study) | Not Specified | Deviated <15% from reference | Similar to LC/MS/MS | [6][11][12] |
Concluding Recommendations
Both HPLC and GC-MS are powerful, validated techniques for the quantification of substituted anilines in water. The optimal choice is contingent on the specific analytical challenge.
-
For routine monitoring and high-throughput applications involving known analytes in relatively clean water matrices, an HPLC-UV/PDA method is often the most efficient and cost-effective choice. Its simpler sample preparation and direct analysis capabilities are significant advantages.[5]
-
For complex environmental matrices, trace-level analysis, or when unequivocal legal or regulatory confirmation is required, GC-MS is the superior technique. Its exceptional selectivity provides the highest confidence in analyte identification and can achieve extremely low detection limits, justifying the more intensive sample preparation.[5][6]
-
For non-volatile or thermally labile anilines, HPLC or LC-MS is the only viable option, as these compounds will not perform well under typical GC conditions.[4]
Ultimately, the development and rigorous validation of any chosen method, following authoritative guidelines like ICH Q2(R2), are the critical steps that ensure the generation of accurate, reliable, and defensible data.
References
- Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew
- Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentr
- Understanding ICH Q2(R2)
- ICH Guidelines for Analytical Method Valid
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Determination of aniline derivatives in water samples after preconcentration with oxidized multiwalled carbon nanotubes as solid-phase extraction disk. Hep Journals.
- Validation of Analytical Procedures Q2(R2).
- ICH Guidance Q14 / Q2(R2)
- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
- Development of an automated on-line solid-phase extraction-highperformance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices.
- Determination of Anilines in Water Samples Using Ionic Liquid-Based Single Drop Microextraction Coupled with High Performance Liquid Chrom
- Method Validation and Peer Review Policies and Guidelines. U.S. Environmental Protection Agency.
- Method Validation and Peer Review Policies and Guidelines. U.S. Environmental Protection Agency.
- Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction procedure. Analytical Methods in Environmental Chemistry Journal.
- A Comparative Guide to HPLC and GC-MS for the Quantific
- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- Determination of aniline and its substituted derivatives in sewage water by gas chromatography.
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise.
- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundw
- Full article: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundw
- Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency.
- Gas Chromatography vs.
- GC Vs.
- Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Bromo-6-chloro-4-nitroaniline
For the researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The final, and arguably most critical, phase is its safe and compliant disposal. 2-Bromo-6-chloro-4-nitroaniline, a halogenated nitroaromatic compound, demands a meticulous and informed approach to its disposal, safeguarding both laboratory personnel and the environment. This guide provides the essential, step-by-step procedures for its proper handling and disposal, grounded in established safety protocols and regulatory standards.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the inherent risks of this compound is paramount. This compound is not benign; its chemical structure, featuring bromine, chlorine, and a nitro group on an aniline frame, confers specific hazards that dictate our handling and disposal choices.
According to aggregated GHS classifications, this compound is considered a hazardous substance.[1] Key hazard statements indicate that it causes skin and serious eye irritation.[1][2] Furthermore, some reports suggest it may be toxic if swallowed or in contact with skin and may cause respiratory irritation.[2] Its toxicological properties have not been fully investigated, demanding a cautious approach.[1]
From an environmental standpoint, halogenated organic compounds are of particular concern. They can be persistent in the environment and exhibit toxicity to aquatic life.[3] Therefore, disposal methods must ensure complete destruction to prevent ecological contamination.
| Property[2] | Value | Significance for Disposal |
| Molecular Formula | C₆H₄BrClN₂O₂ | Indicates the presence of halogens (Br, Cl) and a nitro group, flagging it for specific hazardous waste streams. |
| GHS Hazard Class | Acute Toxicity (Oral/Dermal), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity | Dictates the necessity for stringent Personal Protective Equipment (PPE) and containment during handling. |
| UN Number | 2811 | Classifies the material as "Toxic solid, organic, n.o.s." for transportation, requiring specific labeling and packaging.[1] |
| Physical State | Pale yellow to orange powder or crystal.[4] | Poses an inhalation risk (dust) and requires careful handling to prevent dispersion. |
| Solubility | Insoluble in water.[1] | Indicates it is not likely to be mobile in the environment through aqueous routes, but improper disposal can still lead to soil contamination. |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in standard municipal trash. The required procedure involves collection, segregation, labeling, and transfer to a licensed hazardous waste disposal facility.
Step 1: Immediate Handling and PPE
Before handling the waste, ensure you are wearing appropriate personal protective equipment. The causality is clear: the compound's irritant and potential toxic properties necessitate a barrier between the chemical and your body.[1][5]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[6]
-
Lab Coat: A lab coat is mandatory to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[5]
Step 2: Waste Segregation and Collection
Proper segregation is a self-validating system; it prevents accidental mixing of incompatible wastes, which could lead to dangerous reactions.
-
Designate a Waste Container: Use a dedicated, clearly labeled container for "Halogenated Organic Solid Waste." The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[7]
-
Collect Waste: Carefully transfer waste this compound into the designated container using a scoop or spatula. Avoid generating dust.[1]
-
Rinsate Management: Collect any solvent rinsate from contaminated glassware in a separate, compatible "Halogenated Organic Liquid Waste" container. Do not mix solid and liquid waste streams unless facility procedures permit it.[7]
Step 3: Labeling and Storage
Accurate labeling is a critical regulatory requirement that ensures safe handling and proper final disposal.[7]
-
Attach a Hazardous Waste Label: As soon as the first particle of waste enters the container, affix a "HAZARDOUS WASTE" label.
-
Detail Contents: Clearly write the full chemical name, "this compound," and list any other components (e.g., solvents in a liquid waste stream) with their approximate percentages.[7]
-
Secure Storage: Keep the waste container tightly closed except when adding waste. Store it in a designated satellite accumulation area that is secure and away from incompatible materials like strong oxidizing agents.[3]
Step 4: Arranging for Final Disposal
The final disposal of this compound must be handled by professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Manifesting: The waste will be transported under a hazardous waste manifest system, which tracks the waste from your laboratory to its final destination.[8]
-
Approved Disposal Method: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like HBr and HCl) generated during combustion.[9] This method ensures the complete destruction of the molecule, aligning with EPA guidelines for managing such wastes.[9][10]
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Handling Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or dust is airborne.
-
Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection.
-
Containment: For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container.[1] Avoid actions that create dust.
-
Decontamination: Clean the spill area with a suitable solvent and paper towels. All cleanup materials are considered hazardous waste and must be placed in the designated container for disposal.
-
Report: Report the incident to your laboratory supervisor and EHS department.
By adhering to this structured, scientifically-grounded disposal protocol, you ensure that the final chapter of your work with this compound is written with the highest commitment to safety and environmental stewardship.
References
- PubChem.this compound.
- PubChemLite.this compound (C6H4BrClN2O2).[Link]
- PubChem.4-Bromo-2-chloro-6-nitroaniline.
- PubChem.2-Bromo-6-fluoro-4-nitroaniline.
- Cole-Parmer.Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%.[Link]
- Purdue University College of Engineering.Guidelines: Handling and Disposal of Chemicals.[Link]
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency.
- Electronic Code of Federal Regulations (eCFR).
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Comprehensive PPE and Safe Handling Guide for 2-Bromo-6-chloro-4-nitroaniline
This document provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of 2-Bromo-6-chloro-4-nitroaniline (CAS No. 99-29-6). It is designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety and ensure best practices in the laboratory.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a hazardous substance that demands rigorous safety protocols. Its hazard profile is derived from its chemical structure, which combines a halogenated benzene ring with nitro and amino groups, a class of compounds known for significant toxicity. Understanding these intrinsic hazards is the foundation for selecting and using the correct PPE.
The primary routes of exposure are inhalation of dust particles, skin absorption, eye contact, and ingestion.[1][2] A critical, and often overlooked, danger associated with nitroaniline compounds is the risk of methemoglobinemia .[1][2][3] This is a serious condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, which can lead to cyanosis (bluish skin), ataxia, and, in severe cases, respiratory arrest.[2][3] Therefore, preventing systemic absorption through any route is paramount.
Table 1: Hazard Identification Summary for this compound
| Hazard Class | GHS Classification | Signal Word |
|---|---|---|
| Acute Toxicity, Oral | H301: Toxic if swallowed[4] | Danger |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin[4] | Danger |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4][5] | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[4][5] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[4] | Warning |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure[4] | Warning |
The Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified hazards. A multi-layered approach is necessary to create redundant barriers against exposure.
Engineering Controls: The First Line of Defense
Before considering wearable PPE, engineering controls must be in place. All handling of this compound powder must occur within a certified chemical fume hood to control airborne dust and vapors.[1][6][7] An eyewash station and safety shower must be immediately accessible.[5]
Required PPE Ensemble
The following table outlines the minimum required PPE. For procedures involving larger quantities or a higher risk of dust generation, this ensemble should be upgraded as noted.
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale and Field-Proven Insights |
|---|---|---|
| Eye/Face Protection | ANSI Z87.1 compliant chemical safety goggles.[6] A full-face shield must be worn over the goggles when there is any risk of splash or significant dust generation.[6] | Standard safety glasses with side shields are insufficient. Goggles provide a seal around the eyes to protect against fine dust particles. The face shield adds a necessary layer of protection for the entire face during weighing or transfers. |
| Skin Protection: Gloves | Chemical-resistant nitrile gloves (minimum thickness >0.11 mm).[6] Double-gloving is mandatory.[1] | The dual hazard of skin irritation and high dermal toxicity necessitates robust protection.[4] Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the inner glove or skin, which is crucial when exiting the work area or handling non-contaminated items. Always inspect gloves for tears before use.[6][8] |
| Skin Protection: Body | A clean, buttoned laboratory coat, long pants, and fully enclosed, chemical-resistant shoes.[1][9] For larger quantities (>10g) or high-risk procedures, a chemical-resistant apron is required over the lab coat.[6] | The compound is a solid powder that can easily settle on clothing. A lab coat prevents direct contact with personal clothes. An apron provides an additional impervious barrier against spills. |
| Respiratory Protection | Primary: Work must be conducted in a certified chemical fume hood.[7] Secondary: If dust generation is unavoidable or if working outside a fume hood, a NIOSH-approved half-face or full-face respirator with N100 or P100 particulate filters is required.[2][6] | The respiratory irritation and acute inhalation toxicity hazards make respiratory protection non-negotiable.[4] The fume hood is the most effective control. A personal respirator is a critical backup for situations where engineering controls may be insufficient. |
Operational Plan: Step-by-Step Protocols
Adherence to a strict, procedural workflow is essential for safety. The following protocols provide a self-validating system for handling this compound.
Hazard Assessment and PPE Selection Workflow
The following diagram illustrates the logical process that underpins safe laboratory operations, moving from hazard identification to the final selection of a complete protective ensemble.
Caption: Logical workflow for hazard assessment and PPE selection.
Protocol for Donning PPE
Perform this sequence in a clean area before entering the designated handling zone.
-
Clothing: Confirm you are wearing long pants and closed-toe shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on and fully button your lab coat.
-
Respirator (if required): Perform a fit check on your respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Protocol for Safe Handling and Weighing
-
Work Area Preparation: Ensure the chemical fume hood sash is at the appropriate height. Place a disposable absorbent liner on the work surface.
-
Minimize Dust: Handle the solid material carefully to prevent it from becoming airborne.[6] Use a spatula to transfer the compound to a tared weighing vessel within the fume hood.[6]
-
Immediate Cleanup: Clean any spills within the fume hood immediately using a dampened cloth to avoid raising dust.
-
Solution Preparation: If making a solution, add the weighed solid to the solvent within the hood. Cap the container securely before removing it from the hood for mixing.
Protocol for Doffing PPE
This sequence is critical to prevent cross-contamination and must be performed at the exit of the work area.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside out and dispose of them in a designated hazardous waste container.[8]
-
Face Shield/Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated outside inwards. Place it in a designated container for hazardous laundry or disposal.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5][10]
Emergency Procedures and Disposal
First Aid
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.[11]
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
-
Waste Segregation: All solid waste, including unused chemical, contaminated weighing paper, pipette tips, and disposable PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[1][6][13]
-
Container Labeling: The container must be sealed and labeled "Hazardous Waste" and include the full chemical name: "this compound".[13]
-
Professional Disposal: The disposal of this chemical waste must be managed by a licensed hazardous waste disposal company.[5][13] Do not dispose of it down the drain or in regular trash.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Amherst College. (2019, December 9). Standard Operating Procedures (SOP) for Working with P-Nitroaniline.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: p-Nitroaniline.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%.
- University of California, Santa Barbara. (n.d.). Aniline Standard Operating Procedure.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
